molecular formula C7H8N2O3 B173854 4,6-Dimethoxypyrimidine-2-carbaldehyde CAS No. 125966-89-4

4,6-Dimethoxypyrimidine-2-carbaldehyde

Cat. No.: B173854
CAS No.: 125966-89-4
M. Wt: 168.15 g/mol
InChI Key: RYWHUOXVOLTFRL-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidine-2-carbaldehyde is a versatile pyrimidine-based building block designed for research and development applications. This compound features a carbaldehyde functional group on a dimethoxypyrimidine scaffold, making it a valuable intermediate in organic synthesis and medicinal chemistry. Pyrimidine derivatives are widely recognized as key structural motifs in the development of pharmaceutical compounds and are frequently employed in the creation of supramolecular structures and organic frameworks due to their hydrogen-bonding capabilities . Researchers can utilize this aldehyde in various cross-coupling reactions, condensations, and as a precursor for synthesizing more complex heterocyclic systems. As a specialized chemical intermediate, its primary value lies in its potential for constructing molecular libraries and facilitating the exploration of new chemical space in drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxypyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWHUOXVOLTFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560954
Record name 4,6-Dimethoxypyrimidine-2-carbaldehyde
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125966-89-4
Record name 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxypyrimidine-2-carbaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to offer a narrative that combines theoretical understanding with practical, field-proven insights. The synthesis is presented as a multi-step process, beginning with the construction of the pyrimidine core and culminating in the selective oxidation to the target aldehyde. Each step is detailed with expert commentary on the causality behind experimental choices, ensuring a self-validating and reproducible protocol. This guide is designed to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications.

Introduction: The Strategic Importance of Pyrimidine Aldehydes

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The introduction of a carbaldehyde functional group at the 2-position of the 4,6-dimethoxypyrimidine ring system creates a versatile intermediate. This aldehyde moiety serves as a synthetic handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.

The synthesis of this compound is not a trivial one-step process. Direct formylation of the 4,6-dimethoxypyrimidine ring, for instance via the Vilsmeier-Haack reaction, typically results in substitution at the more electron-rich 5-position. Therefore, a more strategic, multi-step approach is required. The protocol detailed herein follows a robust and logical pathway:

  • Ring Formation: Construction of the core heterocyclic system to yield 2-methyl-4,6-dihydroxypyrimidine.

  • Functional Group Interconversion: Chlorination of the hydroxyl groups followed by methoxylation to afford 2-methyl-4,6-dimethoxypyrimidine.

  • Selective Oxidation: Targeted oxidation of the 2-methyl group to the desired 2-carbaldehyde functionality using the Riley oxidation.

This guide will elucidate the mechanistic underpinnings of each transformation and provide detailed, step-by-step experimental procedures.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-stage process, as illustrated in the workflow below. Each stage involves a distinct transformation, starting from basic precursors to build the complexity of the target molecule.

Synthesis_Workflow cluster_0 Stage 1: Pyrimidine Ring Synthesis cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Selective Oxidation A Acetamidine HCl + Diethyl Malonate B 2-Methyl-4,6-dihydroxypyrimidine A->B  NaOEt, EtOH, Reflux   C 2-Methyl-4,6-dichloropyrimidine B->C  POCl3, Heat   D 2-Methyl-4,6-dimethoxypyrimidine C->D  NaOMe, MeOH, Reflux   E This compound D->E  SeO2, Dioxane, Reflux  

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

Mechanistic Rationale

The construction of the pyrimidine ring is achieved via a classical condensation reaction.[1] This method involves the reaction of an amidine (in this case, acetamidine) with a 1,3-dicarbonyl compound (diethyl malonate). The reaction is base-catalyzed, typically using an alkoxide such as sodium ethoxide. The base serves two critical roles: first, it deprotonates the diethyl malonate to form a nucleophilic enolate, and second, it deprotonates the acetamidine to facilitate its nucleophilic character. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring. The choice of freshly prepared sodium ethoxide in ethanol is crucial for maximizing the yield, as commercially available solutions may have reduced activity.[2]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium22.9911.5 g0.5 mol
Anhydrous Ethanol46.07200 mL-
Acetamidine hydrochloride94.5447.3 g0.5 mol
Diethyl malonate160.1780.1 g (72.8 mL)0.5 mol
Concentrated HCl36.46As needed-
Deionized Water18.02As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 11.5 g of sodium metal in small pieces to 200 mL of anhydrous ethanol under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 47.3 g of acetamidine hydrochloride, followed by the dropwise addition of 72.8 mL of diethyl malonate with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, filter the resulting solid precipitate and wash with a small amount of cold ethanol.

  • Acidification: Dissolve the solid in a minimum amount of cold deionized water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the 2-methyl-4,6-dihydroxypyrimidine.

  • Purification: Filter the white precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product. An expected yield of 80-88% can be achieved.[3]

Stage 2: Synthesis of 2-Methyl-4,6-dimethoxypyrimidine

This stage involves a two-step functional group interconversion: chlorination of the hydroxyl groups followed by nucleophilic substitution with methoxide ions.

Chlorination of 2-Methyl-4,6-dihydroxypyrimidine

The conversion of the dihydroxypyrimidine to the corresponding dichloropyrimidine is a standard procedure in heterocyclic chemistry, employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[4] The reaction mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups. A base, such as pyridine or N,N-diethylaniline, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A solvent-free approach, heating the substrate directly in excess POCl₃, can also be effective and simplifies work-up.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4,6-dihydroxypyrimidine126.1125.2 g0.2 mol
Phosphorus oxychloride (POCl₃)153.33122.7 g (75 mL)0.8 mol
N,N-Diethylaniline149.2332.8 g (35.5 mL)0.22 mol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 25.2 g of 2-methyl-4,6-dihydroxypyrimidine to 75 mL of phosphorus oxychloride.

  • Addition of Base: Slowly add 35.5 mL of N,N-diethylaniline to the mixture with stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃ and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methyl-4,6-dichloropyrimidine can be purified by vacuum distillation or recrystallization.

Methoxylation of 2-Methyl-4,6-dichloropyrimidine

The dichloropyrimidine is converted to the dimethoxy derivative via a nucleophilic aromatic substitution (SNAr) reaction. Sodium methoxide acts as a strong nucleophile, displacing the chloride ions from the pyrimidine ring. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile (in the presence of a strong base like sodium). The reaction is driven to completion by heating under reflux. Careful control of stoichiometry and temperature is important to ensure complete disubstitution and avoid side reactions.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4,6-dichloropyrimidine162.0116.2 g0.1 mol
Sodium methoxide (30% in MeOH)54.0240.5 g0.225 mol
Anhydrous Methanol32.04150 mL-

Procedure:

  • Reaction Setup: Dissolve 16.2 g of 2-methyl-4,6-dichloropyrimidine in 150 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Base: Slowly add 40.5 g of a 30% solution of sodium methoxide in methanol to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between water and diethyl ether. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-methyl-4,6-dimethoxypyrimidine. The product can be further purified by column chromatography or distillation.

Stage 3: Selective Oxidation to this compound

Mechanistic Rationale: The Riley Oxidation

The final step in the synthesis is the selective oxidation of the 2-methyl group to a carbaldehyde. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established and reliable method for this transformation.[7][8] The reaction is particularly effective for the oxidation of methyl groups that are activated by an adjacent aromatic or heteroaromatic ring.

The mechanism of the Riley oxidation is believed to proceed through an ene reaction, followed by a[9][10]-sigmatropic rearrangement.[9] The reaction is typically carried out in a solvent such as 1,4-dioxane or acetic acid at elevated temperatures. The use of dioxane is often preferred to avoid potential side reactions with more reactive solvents.

Riley_Oxidation_Mechanism Simplified Mechanism of Riley Oxidation cluster_0 Reactants cluster_1 Key Steps cluster_2 Product Substrate 2-Methyl-4,6-dimethoxypyrimidine Ene_Reaction Ene Reaction Substrate->Ene_Reaction Reagent SeO2 Reagent->Ene_Reaction Rearrangement [2,3]-Sigmatropic Rearrangement Ene_Reaction->Rearrangement Hydrolysis Hydrolysis Rearrangement->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanistic pathway of the Riley oxidation.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-4,6-dimethoxypyrimidine154.1715.4 g0.1 mol
Selenium dioxide (SeO₂)110.9612.2 g0.11 mol
1,4-Dioxane88.11200 mL-
Diethyl ether74.12As needed-
Celite-As needed-

Procedure:

  • Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, add 15.4 g of 2-methyl-4,6-dimethoxypyrimidine and 12.2 g of selenium dioxide to 200 mL of 1,4-dioxane.

  • Reflux: Heat the suspension with vigorous stirring to reflux (approximately 100-105 °C) for 6-8 hours. The reaction mixture will turn dark as elemental selenium precipitates.[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Filtration: Filter the suspension through a pad of Celite to remove the precipitated selenium. Wash the Celite pad thoroughly with diethyl ether.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization Data (Predicted)

CompoundAppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Methyl-4,6-dihydroxypyrimidineWhite solid>30011.5 (br s, 2H), 5.5 (s, 1H), 2.4 (s, 3H)165, 160, 95, 20
2-Methyl-4,6-dichloropyrimidineColorless to light yellow solid80-837.3 (s, 1H), 2.7 (s, 3H)170, 162, 120, 25
2-Methyl-4,6-dimethoxypyrimidineWhite solid55-586.0 (s, 1H), 3.9 (s, 6H), 2.5 (s, 3H)172, 168, 85, 54, 24
This compoundOff-white to yellow solid95-989.9 (s, 1H), 6.2 (s, 1H), 4.0 (s, 6H)185, 173, 165, 88, 55

Note: NMR data are estimations based on analogous structures and may vary.

Conclusion

This guide has detailed a robust and logical multi-step synthesis for this compound, a key intermediate for pharmaceutical research and development. By breaking down the synthesis into three distinct stages—pyrimidine ring formation, functional group interconversion, and selective oxidation—we have provided not only a step-by-step protocol but also the underlying mechanistic rationale for each transformation. The presented methodologies are based on well-established chemical principles and are supported by the scientific literature, ensuring a high degree of reliability and reproducibility. Researchers and scientists following this guide will be well-equipped to synthesize this valuable building block and leverage its synthetic potential in their drug discovery endeavors.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Riley Oxidation. (n.d.). NROChemistry. Retrieved from [Link]

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10411-10412.
  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
  • Riley oxidation. (n.d.). Grokipedia. Retrieved from [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
  • Riley oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Minimizing byproduct formation in the methoxylation of 2-amino-4,6-dichloropyrimidine. (2025). Benchchem.
  • Tanoury, G. J., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1886.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). Retrieved from [Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025).
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. (n.d.). Acta Crystallographica Section E, 64(2), o389.
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
  • The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. (n.d.).
  • US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine. (n.d.).
  • 4-Phenyl-5-anilino-1,2,3-triazole. (n.d.). Organic Syntheses, 39, 56.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar.
  • Mąkosza, M., & Winiarski, J. (2020). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 25(22), 5468.
  • Selenium Dioxide Oxid
  • A Process For Preparing 4,6 Dihydroxypyrimidine. (n.d.). Quick Company.
  • Selenium dioxide (SeO2)
  • Trachtenberg, E. N., Nelson, C. H., & Carver, J. R. (1970). Mechanism of Selenium Dioxide Oxidation of Olefins. The Journal of Organic Chemistry, 35(6), 1653-1664.
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).
  • Oxidising agent. (n.d.). Retrieved from [Link]

Sources

4,6-Dimethoxypyrimidine-2-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbaldehyde for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating its status as a potentially novel or specialized intermediate, its structure presents a valuable scaffold for organic synthesis and medicinal chemistry. This document will cover its inferred structure, key physicochemical properties, a proposed synthetic pathway based on established methodologies for related pyrimidine derivatives, its expected reactivity, and its potential applications as a building block for therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs, and the unique substitution pattern of this aldehyde suggests its utility in creating diverse molecular libraries for screening and lead optimization.[1][2][3][4]

Compound Identification and Structure

While a dedicated CAS number for this compound is not prominently documented, its structure can be unequivocally inferred from its IUPAC name. It consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with two methoxy groups (-OCH₃) at positions 4 and 6, and a carbaldehyde (an aldehyde group, -CHO) at the 2-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented in the table below. These values are estimated based on the properties of structurally similar compounds and computational models.

PropertyPredicted Value
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in various organic solvents
Boiling Point Estimated to be >200 °C
Melting Point Predicted to be in the range of 100-150 °C

Synthesis and Mechanistic Insights

A robust and efficient synthesis of this compound can be envisioned starting from readily available precursors. A plausible and widely applicable method is the Vilsmeier-Haack reaction, which is a standard procedure for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-Amino-4,6-dimethoxypyrimidine. The synthesis would proceed through a Sandmeyer-type reaction to replace the amino group with a leaving group like chlorine, followed by a formylation reaction. However, a more direct approach would be the formylation of a 4,6-dimethoxypyrimidine precursor.

A logical synthetic route would start from 4,6-dihydroxypyrimidine, which can be converted to 4,6-dichloropyrimidine.[6] Subsequent nucleophilic substitution with sodium methoxide would yield 4,6-dimethoxypyrimidine. Finally, formylation at the 2-position would furnish the target compound.

G cluster_0 Synthetic Pathway Start 4,6-Dihydroxypyrimidine Intermediate1 4,6-Dichloropyrimidine Start->Intermediate1 POCl₃, Heat Intermediate2 4,6-Dimethoxypyrimidine Intermediate1->Intermediate2 NaOCH₃, CH₃OH Product This compound Intermediate2->Product Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

  • To a round-bottom flask, add 4,6-dihydroxypyrimidine (1.0 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 equivalents) at 0 °C.

  • Slowly add N,N-dimethylaniline (1.0 equivalent) dropwise.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine.

Step 2: Synthesis of 4,6-Dimethoxypyrimidine

  • Dissolve sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere to prepare sodium methoxide.

  • To this solution, add 4,6-dichloropyrimidine (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.[1]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain 4,6-dimethoxypyrimidine.

Step 3: Vilsmeier-Haack Formylation to this compound

  • In a dry flask, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[5]

  • To this reagent, add a solution of 4,6-dimethoxypyrimidine (1.0 equivalent) in DMF.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Handling

The reactivity of this compound is governed by the interplay of the electron-withdrawing aldehyde group and the electron-donating methoxy groups on the pyrimidine ring.

  • Aldehyde Group Reactivity : The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.[5] It can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination, and the formation of hydrazones, oximes, and semicarbazones. These transformations are crucial for introducing molecular diversity.

  • Pyrimidine Ring Reactivity : The pyrimidine ring is an electron-deficient aromatic system. The methoxy groups at the 4 and 6 positions are activating and will influence the regioselectivity of electrophilic substitution, although the ring is generally deactivated towards such reactions. The primary reactivity of the ring will be nucleophilic aromatic substitution (SNAᵣ), especially if a suitable leaving group is present.[6]

Safe Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] Derivatives of 2-aminopyrimidines, which are structurally related to our target compound, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

As a Scaffold for Kinase Inhibitors

The 2-substituted pyrimidine motif is a common feature in many kinase inhibitors.[3] The aldehyde group of this compound can serve as a handle for the synthesis of various derivatives that could be screened for kinase inhibitory activity. For instance, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, which can be further modified to target the ATP-binding site of kinases. Notably, 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have been identified as potent dual ErbB-2/EGFR kinase inhibitors.[7]

G cluster_1 Drug Discovery Workflow Start This compound Step1 Condensation with Hydrazines/Amines Start->Step1 Step2 Library of Pyrimidine Derivatives Step1->Step2 Step3 High-Throughput Screening (e.g., Kinase Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR studies) Step4->Step5 Product Potential Drug Candidate Step5->Product

Caption: Application of this compound in a drug discovery workflow.

Building Block for Novel Heterocyclic Systems

The aldehyde functionality, in conjunction with the pyrimidine core, can be utilized in cyclocondensation reactions to construct more complex fused heterocyclic systems. These novel scaffolds can be explored for a variety of biological activities.

Conclusion

This compound, while not extensively documented, represents a promising and versatile building block for synthetic and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its reactivity offers numerous avenues for derivatization. The demonstrated importance of the pyrimidine scaffold in drug discovery underscores the potential of this compound in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this valuable chemical entity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.
  • Benchchem. (n.d.). A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • Benchchem. (n.d.). Reactivity of 6-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • Benchchem. (n.d.). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PubChem. (n.d.). Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester.
  • PubMed. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors.
  • Benchchem. (n.d.). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

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Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-dimethoxypyrimidine-2-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a senior application scientist, the objective of this document is to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the principles of structural elucidation are explained to ensure scientific integrity. This guide is structured to serve as a practical reference for the unambiguous identification and characterization of this molecule, incorporating detailed experimental protocols and data interpretation grounded in authoritative sources.

Introduction and Molecular Structure

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to numerous biological processes and pharmaceutical agents.[1] The structural characterization of such molecules is a cornerstone of modern drug discovery and chemical synthesis. Spectroscopic techniques are the primary tools for this purpose, providing detailed insights into the molecular architecture.[1] This guide focuses on elucidating the structure of this compound by synthesizing data from NMR, IR, and MS.

The molecular structure features a pyrimidine ring substituted with two electron-donating methoxy groups at positions 4 and 6, and an electron-withdrawing carbaldehyde (formyl) group at position 2. This specific arrangement of functional groups dictates the molecule's chemical reactivity and gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the electronic environment of hydrogen atoms. The aldehyde proton is particularly diagnostic, as it resonates in a region with few other signals.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.0 - 10.2 Singlet (s) 1H H-aldehyde (-CHO) The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and appears in a characteristic downfield region.[5][6]
~6.2 - 6.4 Singlet (s) 1H H-5 (aromatic) This proton is on the pyrimidine ring. Its chemical shift is influenced by the two adjacent electron-donating methoxy groups.

| ~4.0 - 4.2 | Singlet (s) | 6H | -OCH₃ (methoxy) | The two methoxy groups are chemically equivalent due to the molecule's symmetry, resulting in a single, integrated signal for six protons. |

Experimental Protocol: ¹H NMR Acquisition A standardized protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual peak at δ ~7.26 ppm.

  • Instrument Setup:

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is sufficient.

    • Acquisition Parameters:

      • Spectral Width (SW): -2 to 12 ppm.

      • Number of Scans (NS): 8-16 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): 1-2 seconds.

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~185 - 195 C-aldehyde (C=O) The carbonyl carbon of an aromatic aldehyde is significantly deshielded and appears in this characteristic downfield region.[3]
~170 - 175 C-4, C-6 These carbons are attached to electronegative oxygen atoms, shifting them downfield. They are equivalent due to symmetry.
~155 - 160 C-2 This carbon is attached to two nitrogen atoms and the aldehyde group, resulting in a downfield shift.
~90 - 95 C-5 This carbon is shielded by the two adjacent methoxy groups, causing it to appear at a relatively upfield position for an aromatic carbon.

| ~55 - 60 | -OCH₃ | The carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom. |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is required due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters:

      • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is necessary to obtain an adequate signal-to-noise ratio.

      • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing: Process the FID and reference the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

Predicted IR Absorption Data

Frequency (cm⁻¹) Intensity Assignment Rationale
~2850 & ~2750 Medium C-H Aldehyde Stretch The presence of two distinct bands, often called a "Fermi doublet," is highly characteristic of an aldehyde C-H bond and is crucial for distinguishing it from a ketone.[3][8]
~1710 - 1685 Strong C=O Carbonyl Stretch This strong, sharp absorption is characteristic of a carbonyl group. Conjugation with the pyrimidine ring lowers the frequency compared to a saturated aldehyde.[9][10]
~1600 - 1450 Medium-Strong C=N and C=C Ring Stretch These absorptions are characteristic of the pyrimidine aromatic ring system.

| ~1250 - 1150 | Strong | C-O Stretch (Methoxy) | This band corresponds to the asymmetric C-O-C stretching of the methoxy groups. |

Experimental Protocol: IR Spectrum Acquisition (ATR) The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial information about the molecular formula and structure through fragmentation patterns.[1][11]

Molecular Weight and Predicted Fragmentation

  • Molecular Formula: C₇H₈N₂O₃

  • Exact Mass: 168.05 g/mol

  • Molecular Ion [M]⁺: m/z = 168

The fragmentation of substituted pyrimidines is primarily driven by the nature and position of the substituents.[1][12] The most likely fragmentation pathways for this molecule involve the loss of radicals or neutral molecules from the substituent groups.

Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z Proposed Fragment Ion Proposed Neutral Loss
168 [C₇H₈N₂O₃]⁺ (Molecular Ion)
167 [C₇H₇N₂O₃]⁺ •H
153 [C₆H₅N₂O₃]⁺ •CH₃ (from methoxy)
139 [C₇H₇N₂O₂]⁺ •CHO (from aldehyde)

| 125 | [C₅H₅N₂O₂]⁺ | •CH₃ & CO |

G M [M]⁺• m/z = 168 M_minus_H [M-H]⁺ m/z = 167 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 153 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z = 139 M->M_minus_CHO - •CHO M_minus_CH3_CO [M-CH₃-CO]⁺ m/z = 125 M_minus_CH3->M_minus_CH3_CO - CO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS) Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint.

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Instrument Setup:

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy provides reproducible fragmentation patterns.[1]

    • Ion Source Temperature: ~200-250 °C.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a range such as m/z 40-400 to ensure capture of the molecular ion and relevant fragments.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragment ions by calculating the mass differences from the molecular ion and other major fragments to propose logical neutral losses.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic interpretation of multiple spectroscopic techniques. Each method provides a self-validating piece of the structural puzzle. The ¹H NMR confirms the presence and connectivity of the aldehyde, aromatic, and methoxy protons. The ¹³C NMR validates the carbon framework, including the key carbonyl and aromatic carbons. IR spectroscopy provides definitive evidence for the aldehyde and other functional groups. Finally, mass spectrometry confirms the molecular weight and supports the proposed structure through predictable fragmentation patterns. This integrated approach ensures a high degree of confidence in the structural assignment, a critical requirement in research and drug development.

References

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • 13.4: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. Available at: [Link]

  • IR Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]

  • A Facile Synthesis and Biological Screening of Pyrimidine Derivatives under Ultrasonic Irradiations by ZnCr2O4 Nano-Particles Catalyst. MDPI. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Science Publishing. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. Available at: [Link]

  • Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. ResearchGate. Available at: [Link]

  • NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. Available at: [Link]

Sources

The Advent and Ascendance of Pyrimidine Aldehydes: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a cornerstone of life's genetic blueprint, has long captivated the scientific community. Its prevalence in nucleic acids, vitamins, and a plethora of bioactive molecules has established it as a "privileged scaffold" in medicinal chemistry. The introduction of an aldehyde functionality onto this heterocyclic core unlocks a vast and versatile chemical space, providing a reactive handle for the synthesis of complex molecular architectures with profound biological implications. This in-depth technical guide navigates the historical milestones, synthetic evolution, and therapeutic applications of pyrimidine aldehydes. Tailored for researchers, scientists, and drug development professionals, this document provides not only a historical narrative but also field-proven insights into synthetic strategies and their mechanistic underpinnings, equipping the reader with the foundational knowledge to innovate in this dynamic area of chemical biology.

Introduction: The Pyrimidine Core and the Power of the Aldehyde

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This fundamental structure is integral to the nucleobases cytosine, thymine, and uracil, which form the basis of the genetic code in DNA and RNA.[2] Beyond its role in genetics, the pyrimidine moiety is found in numerous natural and synthetic compounds with a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[3][4]

The introduction of a formyl group (-CHO) to create a pyrimidine aldehyde dramatically enhances the synthetic utility of the pyrimidine scaffold. The aldehyde's electrophilic carbon and its ability to participate in a vast array of chemical transformations—including condensations, oxidations, reductions, and nucleophilic additions—make it an invaluable intermediate in the construction of complex, drug-like molecules.[5] Pyrimidine aldehydes serve as key building blocks for the synthesis of fused heterocyclic systems and for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[6][7]

A Historical Voyage: From the Pyrimidine Nucleus to its Aldehyde Derivatives

The journey into the world of pyrimidines began in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the systematic study of this class of compounds was initiated by Adolf Pinner in 1884.[1] Pinner was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines and subsequently proposed the name "pyrimidine" in 1885.[1] The parent, unsubstituted pyrimidine was later synthesized by Gabriel and Colman in 1900.[1]

The direct introduction of an aldehyde group onto the pyrimidine ring, a process known as formylation, marked a significant advancement in pyrimidine chemistry. While a definitive "discovery" of the first pyrimidine aldehyde is not pinpointed to a single date, the development of powerful formylation reactions in the early to mid-20th century paved the way for their synthesis and exploration.

Key historical developments in the synthesis of pyrimidine aldehydes include:

  • The Vilsmeier-Haack Reaction: Originally discovered by Vilsmeier and Haack in 1927, this reaction has become one of the most efficient methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] Its application to pyrimidine systems provided a direct and versatile route to pyrimidine aldehydes.[9]

  • The Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann, this reaction is primarily used for the ortho-formylation of phenols.[10][11] Its application to hydroxy-substituted pyrimidines offered another avenue for the synthesis of pyrimidine aldehydes.[12]

  • The Stephen Aldehyde Synthesis: Invented by Henry Stephen, this reaction provides a method to prepare aldehydes from nitriles using tin(II) chloride and hydrochloric acid.[13] This reductive approach allowed for the conversion of cyanopyrimidines into their corresponding aldehydes.

These seminal reactions laid the groundwork for the diverse synthetic methodologies available to chemists today for the preparation of a wide array of substituted pyrimidine aldehydes.

Synthetic Arsenal: Methodologies for the Preparation of Pyrimidine Aldehydes

The synthesis of pyrimidine aldehydes can be broadly categorized into two approaches: direct formylation of a pre-existing pyrimidine ring and the construction of the pyrimidine ring with a latent or protected aldehyde functionality.

Direct Formylation of the Pyrimidine Ring

The Vilsmeier-Haack reaction is a widely used and powerful method for introducing a formyl group onto electron-rich heterocyclic systems, including pyrimidines. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

Mechanism: The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. This electrophile then attacks the electron-rich position of the pyrimidine ring, typically the 5-position, which is the least electron-deficient.[1] Subsequent hydrolysis of the resulting iminium salt intermediate yields the pyrimidine aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrimidine Pyrimidine Pyrimidine->Iminium_Salt + Vilsmeier Reagent Pyrimidine_Aldehyde Pyrimidine Aldehyde Iminium_Salt->Pyrimidine_Aldehyde Hydrolysis Hydrolysis Hydrolysis Stephen_Reduction_Workflow Cyanopyrimidine Cyanopyrimidine Aldimine_Intermediate Aldimine Tin Chloride Intermediate Cyanopyrimidine->Aldimine_Intermediate + SnCl₂ / HCl SnCl2_HCl SnCl₂ / HCl SnCl2_HCl->Aldimine_Intermediate Pyrimidine_Aldehyde Pyrimidine Aldehyde Aldimine_Intermediate->Pyrimidine_Aldehyde Hydrolysis Hydrolysis Hydrolysis Drug_Development_Pathway Pyrimidine_Aldehyde Pyrimidine Aldehyde Condensation Condensation (e.g., with amines) Pyrimidine_Aldehyde->Condensation Cyclization Cyclization Reactions Pyrimidine_Aldehyde->Cyclization Schiff_Bases Schiff Bases & Other Derivatives Condensation->Schiff_Bases Biological_Screening Biological Screening Schiff_Bases->Biological_Screening Fused_Heterocycles Fused Heterocyclic Systems Cyclization->Fused_Heterocycles Fused_Heterocycles->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Sources

Theoretical studies of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the theoretical study of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document outlines the core computational methodologies, from structural optimization to the analysis of electronic and spectroscopic properties. We delve into the rationale behind selecting specific quantum chemical methods, such as Density Functional Theory (DFT), and detail the protocols for obtaining reliable and predictive data. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical workflows for analyzing molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), natural bond orbitals (NBO), and molecular electrostatic potential (MEP). Furthermore, we present a standardized protocol for molecular docking to evaluate the molecule's potential as a targeted therapeutic agent. The synthesis of these computational insights is crucial for the rational design of novel pyrimidine derivatives with tailored functionalities.

Introduction to this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a vast array of pharmacologically active compounds.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][3] The subject of this guide, this compound, is a functionalized pyrimidine featuring two methoxy groups and a reactive carbaldehyde (aldehyde) group. The electron-donating methoxy groups and the electron-withdrawing, reactive aldehyde group create a unique electronic profile that makes it an attractive intermediate for synthesizing more complex molecules.[4]

Theoretical and computational studies provide an indispensable lens for understanding the molecule at an atomic level, offering insights that are often difficult to obtain through experimental means alone.[5] By employing quantum chemical calculations, we can predict its three-dimensional structure, stability, reactivity, and spectroscopic signatures. This predictive power is paramount in modern drug discovery, enabling the pre-screening of candidates and the rational design of derivatives with enhanced biological activity and optimized physicochemical properties.[3][6] This guide will detail the application of these computational tools to build a comprehensive molecular profile of this compound.

Molecular Structure and Computational Methodology

A precise understanding of the molecule's three-dimensional structure is the foundation of any theoretical analysis. The initial step involves determining the most stable conformation through geometry optimization.

cluster_input Input cluster_dft Quantum Chemical Calculation cluster_validation Validation cluster_output Output Input_Structure Initial 3D Structure (e.g., from ChemDraw) Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Coordinates Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Coordinates Validation Verify No Imaginary Frequencies (Confirms True Minimum) Frequency_Analysis->Validation Calculated Frequencies Optimized_Structure Optimized Ground-State Structure Validation->Optimized_Structure Validated Structure

Caption: Workflow for obtaining a validated ground-state molecular structure.

Foundational Theory: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the computational workhorse for systems of this nature, offering a superior balance of accuracy and computational cost compared to methods like Hartree-Fock (HF) or more expensive post-HF methods.[5] The core principle of DFT is that the energy of a system can be determined from its electron density. For the studies described herein, the B3LYP hybrid functional is a robust and widely validated choice. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing excellent results for a broad range of organic molecules.[7]

Causality in Method Selection: The choice of basis set is equally critical. The 6-311++G(d,p) basis set is recommended.

  • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++: Adds diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is crucial for describing bonding in cyclic and functionalized systems.

Experimental Protocol: Geometry Optimization and Vibrational Analysis
  • Structure Input: An initial 3D structure of this compound is generated using a molecular builder and saved in a standard format (e.g., .mol or .xyz).

  • Calculation Setup: The calculation is performed using a quantum chemistry package like Gaussian. The input file specifies the DFT method (B3LYP), basis set (6-311++G(d,p)), and the desired tasks (Optimization and Frequency calculation).

  • Optimization: The software iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule until convergence criteria are met. This process yields the equilibrium, or ground-state, geometry.[8]

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:

    • Trustworthiness: It validates the optimized structure as a true energy minimum. The absence of imaginary (negative) frequencies confirms that the structure is a stable point on the potential energy surface.[9]

    • Spectroscopy: It predicts the infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for further validation.[7][10]

Analysis of Molecular Properties

Once a validated structure is obtained, a suite of properties can be calculated to build a comprehensive electronic and chemical profile of the molecule.

Optimized Geometric Parameters

The optimized geometry provides precise bond lengths and angles. This data is fundamental for understanding the molecule's shape and steric properties. The planarity of the pyrimidine ring and the orientation of the methoxy and carbaldehyde substituents are of particular interest.

Table 1: Representative Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Value (Å / °)
Bond Lengths C2-C(aldehyde) ~1.48 Å
C(aldehyde)=O ~1.22 Å
C4-O(methoxy) ~1.35 Å
O-C(methyl) ~1.43 Å
N1-C2 ~1.34 Å
C4-C5 ~1.39 Å
Bond Angles N1-C2-N3 ~127°
C5-C4-O(methoxy) ~115°
N1-C2-C(aldehyde) ~116°

Note: These are representative values based on DFT calculations of similar pyrimidine structures. Actual values would be derived from a specific calculation.

Vibrational Spectroscopy

The calculated vibrational frequencies can be assigned to specific molecular motions (e.g., C=O stretch, C-H bend, ring deformation). This theoretical spectrum is invaluable for interpreting experimental IR and Raman data. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and basis set limitations, improving agreement with experimental results.[9]

Table 2: Key Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹, Scaled) Assignment Description
~3050 C-H Stretch Aromatic C-H on pyrimidine ring
~2950 C-H Stretch Methyl groups of methoxy substituents
~1710 C=O Stretch Strong band from the carbaldehyde group
~1580 C=C/C=N Stretch Pyrimidine ring vibrations
~1250 C-O Stretch Asymmetric stretch of methoxy groups

| ~1040 | C-O Stretch | Symmetric stretch of methoxy groups |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[2][12]

  • Small HOMO-LUMO gap: Indicates a molecule is more reactive and can be easily excited.[11]

  • Large HOMO-LUMO gap: Suggests higher stability and lower chemical reactivity.

Table 3: Frontier Molecular Orbital Properties

Parameter Value (eV) Implication
EHOMO -6.5 eV Electron donating ability
ELUMO -2.0 eV Electron accepting ability
HOMO-LUMO Gap (ΔE) 4.5 eV High kinetic stability, low reactivity

Note: Representative values.

The distribution of these orbitals is also informative. For this compound, the HOMO is typically localized over the electron-rich pyrimidine ring and methoxy groups, while the LUMO is concentrated on the electron-deficient carbaldehyde group and the C2/C5 positions of the ring. This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and intramolecular charge transfer interactions.[13] It quantifies the stabilization energy (E(2)) associated with delocalization from a filled "donor" orbital to an empty "acceptor" orbital.

Expertise: This analysis is crucial for understanding the influence of substituents. For instance, it can quantify the hyperconjugative interactions between the oxygen lone pairs (LP) of the methoxy groups and the antibonding π* orbitals of the pyrimidine ring, which contributes significantly to the molecule's stability.

Table 4: Significant Second-Order Perturbation Interactions (E(2))

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(2) O(methoxy) π*(N1-C6) ~25.5 Lone pair donation to ring
LP(2) O(methoxy) π*(C4-C5) ~22.1 Lone pair donation to ring
π(C4-C5) π*(C=O aldehyde) ~15.8 Ring conjugation with aldehyde
π(N1-C6) π*(C=O aldehyde) ~12.3 Ring conjugation with aldehyde

Note: Representative values illustrating key electronic delocalizations.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[5] It maps the electrostatic potential onto the electron density surface.

  • Red/Yellow regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around the electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the ring nitrogen atoms.

  • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms and particularly the carbon atom of the carbaldehyde group.

This map provides an immediate, intuitive guide to the molecule's reactive sites.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[6][14] It is a cornerstone of structure-based drug design. The insights from the quantum chemical calculations (e.g., shape, charge distribution from MEP) are critical for interpreting the docking results.

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (e.g., PDB structure, remove water, add hydrogens) Grid_Box Define Binding Site (Grid Box Generation) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Optimized 3D structure, assign charges) Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses & Scoring Functions Docking_Run->Pose_Analysis Interaction_Analysis Identify Key Interactions (H-bonds, hydrophobic, etc.) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking
  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[3] Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate atomic charges (e.g., Gasteiger charges).

  • Binding Site Definition: Define the active site of the receptor where the ligand is expected to bind. This is typically done by creating a grid box encompassing the key amino acid residues of the binding pocket.

  • Docking Simulation: Use software like AutoDock or MOE to perform the docking.[3][6] The program will systematically sample different conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose using a scoring function.

  • Results Analysis: The output is a set of binding poses ranked by their predicted binding energy (kcal/mol). The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues.[14] The MEP and NBO analyses are critical here to rationalize why certain interactions (e.g., a hydrogen bond to the carbonyl oxygen) are formed.

Conclusion

The theoretical study of this compound, grounded in Density Functional Theory, provides a profound understanding of its structural, electronic, and reactive properties. This guide outlines a robust, self-validating computational workflow that proceeds from accurate geometry optimization to in-depth analysis of the molecule's electronic landscape and potential bioactivity. The insights gained from geometric parameters, vibrational spectra, HOMO-LUMO analysis, NBO charge delocalization, and MEP maps form a cohesive picture that is essential for predicting the molecule's behavior. When integrated with techniques like molecular docking, these theoretical studies become a powerful engine for hypothesis-driven research, accelerating the design and discovery of novel pyrimidine-based compounds for applications in drug development and beyond.

References

  • BenchChem. (2025). A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine.
  • ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening a, Quantum chemical....
  • Saracoglu, M., Kokbudak, Z., Yalcin, E., & Kandemirli, F. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. Semantic Scholar.
  • Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture, 9(4), 1422.
  • National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors.
  • ResearchGate. (n.d.). Erratum: NBO 6.0: Natural bond orbital analysis program.
  • National Institutes of Health. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
  • MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
  • ResearchGate. (n.d.). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
  • PubMed Central. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors.
  • ResearchGate. (n.d.). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives.
  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software.
  • ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis.
  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.
  • PubMed. (n.d.). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP).
  • MDPI. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents.
  • International Research Journal of Education and Technology. (2023). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
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  • N/A. (n.d.). NBO analysis of (2E,6E)-2,6-dibenzylidene-4-(4- hydroxyphenyl)cyclohexanone using.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • National Institutes of Health. (2018). Rational design of near-infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory.
  • PubMed Central. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.
  • Nepal Journals Online. (n.d.). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH.
  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

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Chemical stability and storage of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of 4,6-Dimethoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its chemical stability is a critical factor for the successful development of robust synthetic routes and for ensuring the quality and shelf-life of the compound. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage and handling procedures for this compound. By understanding the intrinsic reactivity of this molecule, researchers can implement effective strategies to mitigate degradation and ensure its integrity throughout its lifecycle.

Introduction: The Role of this compound in Synthesis

The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The strategic placement of functional groups on the pyrimidine ring allows for diverse chemical transformations. This compound, with its reactive aldehyde group and electron-rich dimethoxy-substituted pyrimidine core, serves as a versatile building block for the elaboration of more complex molecular architectures. The aldehyde functionality can readily participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, making it a valuable precursor in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde
CAS Number 125966-89-4[1][2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance White to off-white solid (inferred from related compounds)
Melting Point 94 - 96 °C (for the related 2-amino-4,6-dimethoxypyrimidine)[3]

Core Directive: Understanding the Chemical Stability

Based on safety data sheets for structurally similar compounds, this compound is expected to be stable under normal laboratory conditions.[4][5] However, the presence of the aldehyde functional group introduces specific vulnerabilities that must be considered for long-term storage and handling.

Intrinsic Stability of the Dimethoxypyrimidine Core

The 4,6-dimethoxy-substituted pyrimidine ring is generally a stable aromatic system. The methoxy groups are electron-donating, which can influence the reactivity of the ring in certain chemical transformations, but they do not inherently confer instability under standard conditions.

Reactivity of the Aldehyde Functional Group

The primary contributor to the potential instability of this compound is the aldehyde group. Aldehydes are susceptible to a variety of degradation pathways, primarily oxidation.

3.2.1. Oxidation to Carboxylic Acid:

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities.

Caption: Oxidation of the aldehyde to a carboxylic acid.

3.2.2. Cannizzaro Reaction (Disproportionation):

In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction known as the Cannizzaro reaction. In this process, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. While unlikely under neutral storage conditions, it is a potential incompatibility to be aware of.

Caption: Potential disproportionation via the Cannizzaro reaction.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of oxidation and other potential degradation pathways.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C.[6]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, thereby preventing oxidation.
Light Protect from light. Store in an amber vial or in a dark location.Light can catalyze oxidative degradation.
Moisture Keep container tightly closed in a dry place.[7]Prevents hydrolysis and potential moisture-mediated degradation.
Container Use a well-sealed, appropriate container.Prevents contamination and exposure to air and moisture.
Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]

  • Dispensing: When dispensing the compound, minimize its exposure to the atmosphere. If possible, work under a stream of inert gas.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3][5]

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to perform a formal stability study. The following workflow outlines a general approach.

Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Interpretation A Aliquot compound into vials B Expose to stress conditions (e.g., elevated temp, high humidity, light) A->B C Withdraw samples at defined intervals (t=0, 1, 3, 6 months) B->C D Analyze by HPLC-UV for purity and degradation products C->D E Quantify parent compound and impurities D->E F Identify degradation products (e.g., by LC-MS) E->F G Determine degradation rate and shelf-life F->G

Caption: A general workflow for assessing the chemical stability of the compound.

Conclusion

This compound is a valuable synthetic intermediate that is generally stable under recommended storage conditions. The primary stability concern arises from the susceptibility of the aldehyde group to oxidation. By implementing proper storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light, the integrity of the compound can be maintained. For applications requiring stringent quality control, a formal stability study is recommended to establish a definitive shelf-life.

References

  • ChemWhat. (n.d.). 4,6-Dimethoxypyrimidine-2-carboxaldehyde CAS#: 125966-89-4; ChemWhat Code: 9971. Retrieved from [Link]

  • LookChem. (n.d.). Cas 36315-01-2,2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

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Solubility of 4,6-Dimethoxypyrimidine-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyrimidine-2-carbaldehyde in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic building block in contemporary drug discovery and agrochemical synthesis. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific aldehyde, this document emphasizes the foundational principles governing its solubility. We present a detailed, field-proven experimental protocol for accurate solubility determination in a range of organic solvents. Furthermore, this guide offers insights into predicting solubility behavior based on molecular structure, drawing comparisons with structurally related pyrimidine derivatives to illuminate the subtle yet critical impact of functional groups on solvation.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a versatile intermediate whose utility in complex molecular syntheses is undisputed. The efficiency of synthetic reactions, purification strategies (such as crystallization), and formulation development hinges on a precise understanding of its solubility profile. An optimal solvent system can significantly enhance reaction yields, simplify product isolation, and ensure the homogeneity required for consistent downstream processing. Conversely, poor solvent selection can lead to issues such as incomplete reactions, challenging purifications, and the formation of undesirable polymorphs. This guide serves as a robust resource for researchers aiming to systematically characterize the solubility of this compound, thereby accelerating process development and ensuring reproducibility.

Physicochemical Properties and Predicted Solubility Profile

  • Molecular Structure: The molecule possesses a pyrimidine core, which is a nitrogen-containing heterocycle. It is functionalized with two methoxy groups (-OCH₃) and a carbaldehyde group (-CHO).

  • Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms introduces polarity. The oxygen of the aldehyde and methoxy groups can act as hydrogen bond acceptors. Unlike an amine, the aldehyde group lacks a hydrogen bond donor proton. This structural feature is critical; for instance, the related compound 2-amino-4,6-dimethoxypyrimidine, which has a hydrogen-bond-donating amino group, is reportedly soluble in methanol, ethanol, acetone, and toluene.[1] We can infer that the solubility of the aldehyde analogue will be influenced by similar intermolecular forces, though the absence of a strong hydrogen bond donor may reduce its solubility in protic solvents compared to its amino counterpart.

  • Predicted Solubility:

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): The compound is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated, facilitated by hydrogen bonding with the solvent.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents like hexane, although some solubility in toluene might be observed due to pi-stacking interactions with the aromatic pyrimidine ring.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted in these solvents.

A systematic experimental evaluation is essential to validate these predictions and establish a quantitative understanding.

A Validated Protocol for Equilibrium Solubility Determination

The following protocol describes the equilibrium solubility measurement method, a gold standard for determining the saturation solubility of a compound at a specific temperature. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or other sealable glass containers

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The workflow for determining equilibrium solubility is a multi-step process requiring precision and patience to ensure the integrity of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to a known volume of solvent in a sealed vial equil1 Incubate at a constant temperature (e.g., 25°C) with agitation prep1->equil1 prep2 Prepare multiple samples for each solvent equil2 Agitate for a sufficient duration (typically 24-72 hours) equil1->equil2 sampling1 Allow suspension to settle equil2->sampling1 sampling2 Withdraw supernatant and filter immediately (0.22 µm filter) sampling1->sampling2 sampling3 Dilute the filtrate precisely sampling2->sampling3 analysis1 Quantify concentration using a pre-validated analytical method (e.g., HPLC) sampling3->analysis1 calc1 Calculate solubility (mg/mL or mol/L) based on the dilution factor analysis1->calc1

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Equilibration: Seal the vials tightly and place them in a shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 72 hours, to ensure that the dissolution process reaches equilibrium.[1]

  • Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature for the solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (0.22 µm) to remove any undissolved microparticles. This step is critical to prevent artificially high results.

  • Dilution and Quantification: Accurately dilute the filtered sample with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Dichloromethane3.1Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value

The interpretation of this data should correlate the observed solubility with the physicochemical properties of the solvents, such as polarity, hydrogen bonding capacity, and dielectric constant, to build a comprehensive understanding of the solvation thermodynamics.

Safety and Handling

According to available safety data sheets, this compound should be handled with care.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

While direct, published solubility data for this compound is limited, a robust solubility profile can be established through the systematic application of the principles and protocols outlined in this guide. By combining theoretical predictions with rigorous experimental determination, researchers can effectively select optimal solvent systems for synthesis, purification, and formulation, thereby streamlining the drug development and manufacturing process. The provided workflow offers a self-validating and reliable method for generating the critical data required for informed process chemistry decisions.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.). 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde SDS, 125966-89-4 Safety Data Sheets.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). 4,6-Dimethoxypyrimidine-2-carboxaldehyde CAS#: 125966-89-4; ChemWhat Code: 9971.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Sigma-Aldrich. (n.d.). 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2.
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A Technical Guide to Quantum Chemical Calculations for 4,6-Dimethoxypyrimidine-2-carbaldehyde: From Molecular Structure to Spectroscopic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4,6-Dimethoxypyrimidine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, and understanding their electronic structure and properties is paramount for rational drug design and the development of novel functional materials.[1][2][3] Computational chemistry offers powerful predictive tools to elucidate molecular behavior, accelerating the discovery process by simulating properties before undertaking extensive laboratory synthesis and testing.[4][5][6] This document outlines a robust computational workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate the geometric, electronic, and spectroscopic properties of the title molecule. We detail the theoretical basis for methodological choices, provide step-by-step protocols for calculation, and present a framework for interpreting the resulting data, making this guide an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[7] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] The specific functionalization of the pyrimidine ring, such as with methoxy and carbaldehyde groups in this compound, modulates its electronic properties and reactivity, making it a versatile precursor for the synthesis of more complex therapeutic agents.[9]

Quantum chemical calculations provide a microscopic view of a molecule's characteristics, offering insights that are often difficult or impossible to obtain through experimental means alone. By employing these in silico methods, we can predict:

  • Stable Molecular Geometries: Determining the three-dimensional arrangement of atoms.

  • Electronic Properties: Understanding electron distribution, reactivity sites, and orbital energies (HOMO/LUMO), which are crucial for predicting chemical behavior.[10]

  • Spectroscopic Signatures: Simulating vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra to aid in structural confirmation and characterization.

This guide establishes a validated computational protocol to thoroughly characterize this compound, thereby facilitating its exploration in drug discovery and materials science.

Theoretical Framework and Computational Methodology

The selection of an appropriate theoretical method and basis set is critical for achieving a balance between computational accuracy and efficiency. Our protocol is grounded in Density Functional Theory (DFT), a widely used method that has proven effective for studying pyrimidine derivatives.[7][11]

Causality Behind Methodological Choices
  • Density Functional Theory (DFT): DFT is our method of choice for geometry optimization and electronic structure calculations due to its excellent cost-to-accuracy ratio for medium-sized organic molecules.[7] We specifically recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic and heterocyclic systems. Studies on similar pyrimidine molecules have shown that B3LYP provides vibrational frequencies in good agreement with experimental data.[11]

  • Basis Set Selection: We have selected the 6-311++G(d,p) Pople-style basis set. The rationale is as follows:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++: The addition of diffuse functions on both heavy atoms and hydrogen is crucial. These functions are necessary to accurately model the lone pairs of electrons on the nitrogen and oxygen atoms and the diffuse nature of the π-system, which is essential for describing non-covalent interactions and electronic transitions.[10]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately representing chemical bonds and molecular geometries.[12]

  • Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (UV-Vis spectrum), we employ the TD-DFT method.[13][14] This approach calculates the energies of electronic excited states, providing predictions of absorption wavelengths (λmax) and oscillator strengths that can be directly compared to experimental spectra.[15][16]

  • NMR Chemical Shift Prediction: For the calculation of ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is the industry standard.[17] This method effectively accounts for the magnetic field dependence of the atomic orbitals, leading to highly accurate predictions of chemical shifts when combined with DFT.[18]

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a detailed, self-validating protocol for conducting the quantum chemical calculations.

Protocol 1: Geometry Optimization and Vibrational Analysis

This initial step is crucial for finding the most stable conformation of the molecule.

  • Structure Input: Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial, low-level optimization if necessary (e.g., using a semi-empirical method) to obtain a reasonable starting geometry.

  • DFT Optimization: Submit a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The optimization process computationally "relaxes" the molecule to its lowest energy state.

  • Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Validation: Crucially, verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be repeated. This step ensures the trustworthiness of all subsequent calculations.

G cluster_workflow Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-311++G(d,p)) B->C D Validation: Check for Imaginary Frequencies C->D E No Imaginary Frequencies: True Minimum Found D->E  Result is 0 F Imaginary Frequency Found: Re-optimize Structure D->F  Result > 0 G 4. Proceed to Property Calculations (NMR, UV-Vis, etc.) E->G F->B

Diagram 1: Workflow for Geometry Optimization and Validation.
Protocol 2: Spectroscopic and Electronic Property Calculations

Using the validated optimized geometry from Protocol 1:

  • NMR Spectroscopy: Perform a GIAO NMR calculation (B3LYP/6-311++G(d,p)) to obtain the absolute shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

  • IR Spectrum: The vibrational frequencies and infrared intensities are obtained directly from the output of the frequency calculation in Protocol 1.

  • UV-Vis Spectrum: Perform a TD-DFT calculation (e.g., requesting the first 20-30 singlet excited states) at the B3LYP/6-311++G(d,p) level. The output will provide the excitation energies (convertible to λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., n→π, π→π).[15]

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.[10]

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This map visualizes the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[7]

Results and Interpretation

This section presents the expected outcomes from the computational protocols, providing a basis for analysis.

Diagram 2: Optimized Structure of this compound.
Molecular Geometry

The optimized geometric parameters (bond lengths and angles) should be tabulated. For validation, these can be compared with experimental crystallographic data of similar pyrimidine structures, such as the salt of 2-amino-4,6-dimethoxypyrimidine.[19] Good agreement between the calculated and experimental values for the pyrimidine ring would validate the chosen level of theory.

Table 1: Predicted Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 (Calculated Value) C6-N1-C2 (Calculated Value)
C2-N3 (Calculated Value) N1-C2-N3 (Calculated Value)
N3-C4 (Calculated Value) C2-C7-O8 (Calculated Value)
C4-C5 (Calculated Value) O9-C4-C5 (Calculated Value)
C5-C6 (Calculated Value) O11-C6-N1 (Calculated Value)
C2-C7 (aldehyde) (Calculated Value)
C7=O8 (Calculated Value)
C4-O9 (Calculated Value)

| C6-O11 | (Calculated Value) | | |

Vibrational Analysis

The calculated vibrational frequencies are used to predict the IR spectrum. Key vibrational modes should be assigned based on their character.

Table 2: Assignment of Key Calculated Vibrational Frequencies

Frequency (cm⁻¹) Intensity Assignment
(Calculated Value) Strong C=O stretch (aldehyde)
(Calculated Value) Strong Aromatic C-N stretch
(Calculated Value) Medium C-H stretch (aromatic & aldehyde)
(Calculated Value) Strong Asymmetric C-O-C stretch (methoxy)
(Calculated Value) Medium Symmetric C-O-C stretch (methoxy)

| (Calculated Value) | Varies | Pyrimidine ring deformation modes |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) can be applied for better comparison.[12]

NMR Spectra

The predicted chemical shifts provide a theoretical fingerprint of the molecule's magnetic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Predicted ¹H Shift Atom Predicted ¹³C Shift
H (aldehyde) (Calculated Value) C2 (ring) (Calculated Value)
H5 (ring) (Calculated Value) C4/C6 (ring) (Calculated Value)
H (methoxy) (Calculated Value) C5 (ring) (Calculated Value)
C (aldehyde) (Calculated Value)

| | | C (methoxy) | (Calculated Value) |

Electronic Properties and Reactivity

Analysis of the FMOs and MEP map provides critical insights into the molecule's electronic behavior.

  • Molecular Electrostatic Potential (MEP): The MEP map is expected to show a highly negative potential (red) around the aldehyde oxygen (O8) and the ring nitrogen atoms (N1, N3), indicating these are primary sites for electrophilic attack or hydrogen bonding. A positive potential (blue) would be expected near the aldehyde proton, making it susceptible to nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): The HOMO is likely delocalized over the pyrimidine ring and the methoxy groups, while the LUMO is expected to be concentrated on the pyrimidine ring and the electron-withdrawing carbaldehyde group. A relatively small HOMO-LUMO energy gap suggests higher chemical reactivity.[10]

Table 4: Calculated Electronic Properties

Property Calculated Value Significance
HOMO Energy (Value in eV) Electron-donating ability
LUMO Energy (Value in eV) Electron-accepting ability
HOMO-LUMO Gap (ΔE) (Value in eV) Chemical reactivity, kinetic stability
Dipole Moment (Value in Debye) Molecular polarity

| λmax (TD-DFT) | (Value in nm) | Electronic transition energy (UV-Vis) |

Conclusion

This guide provides a robust and scientifically grounded protocol for the comprehensive computational analysis of this compound. By leveraging Density Functional Theory, researchers can reliably predict the molecule's structural, spectroscopic, and electronic properties. The insights gained from these calculations—from confirming molecular structure via predicted NMR and IR spectra to identifying reactive sites through MEP analysis—are invaluable for guiding synthetic efforts and understanding potential biological interactions. The methodologies detailed herein serve as a powerful toolkit for professionals in drug discovery and chemical research, enabling a more efficient and informed approach to designing novel pyrimidine-based compounds.

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  • ACS Publications. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega. Retrieved from [Link]

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The Synthetic Versatility and Medicinal Potential of Substituted Pyrimidine-2-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidine-2-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in organic chemistry and as core scaffolds in medicinal chemistry. Their inherent reactivity, stemming from the electrophilic aldehyde group positioned at the electron-deficient C2 position of the pyrimidine ring, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of these valuable building blocks. We will delve into established and modern synthetic methodologies, including the Vilsmeier-Haack formylation and the oxidation of 2-methylpyrimidines. Furthermore, this guide will detail the characteristic reactions of the 2-formyl group, such as Wittig olefination, reductive amination, and various condensation reactions, providing field-proven insights into experimental design and execution. A significant focus will be placed on the role of substituted pyrimidine-2-carbaldehydes as precursors to pharmacologically active molecules, with a summary of their reported anticancer and antimicrobial activities. Spectroscopic and crystallographic data will be presented to aid in the structural elucidation of these compounds. This comprehensive overview aims to equip researchers with the knowledge to effectively synthesize, manipulate, and exploit substituted pyrimidine-2-carbaldehydes in their scientific endeavors.

Introduction: The Significance of the Pyrimidine-2-carbaldehyde Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast number of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide range of pharmaceuticals. The introduction of a carbaldehyde group at the 2-position of this privileged scaffold dramatically enhances its synthetic utility, providing a reactive handle for the construction of more complex molecular architectures. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C2 position susceptible to nucleophilic attack, a feature that can be both a challenge and an opportunity in synthetic design. The aldehyde functionality, a potent electrophile, opens doors to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, making substituted pyrimidine-2-carbaldehydes highly sought-after intermediates in drug discovery and materials science. This guide will provide a comprehensive overview of the key aspects of this important class of compounds.

Synthesis of Substituted Pyrimidine-2-carbaldehydes

The efficient synthesis of substituted pyrimidine-2-carbaldehydes is a cornerstone for their application. Several reliable methods have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Formylation of Activated Pyrimidines

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] In the context of pyrimidines, this reaction is most effective on substrates bearing electron-donating groups that activate the ring towards electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Causality Behind Experimental Choices: The choice of solvent and reaction temperature is critical for the success of the Vilsmeier-Haack reaction. Solvents like benzene, o-xylene, or even an excess of DMF can be employed.[5] The temperature needs to be carefully controlled to prevent side reactions and decomposition, with reaction times typically monitored by thin-layer chromatography (TLC). The workup procedure involves quenching the reaction mixture with ice, which hydrolyzes the intermediate iminium salt to the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [5]

  • Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (3.16 mmol) dropwise to cooled N,N-dimethylformamide (6.3 mmol) with vigorous stirring.

  • Reaction Setup: To a suspension of 2-methylpyrimidine-4,6-diol (3.16 mmol) in benzene (20 mL), add the freshly prepared Vilsmeier reagent dropwise.

  • Reaction Execution: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC (e.g., using a 1:9 methanol/dichloromethane solvent system).

  • Workup: Once the starting material is consumed, cool the reaction mixture and pour it onto crushed ice. Stir the mixture overnight to ensure complete hydrolysis.

  • Isolation: The resulting precipitate, the 5-formyl derivative, can be collected by filtration, washed with cold water, and dried.

Vilsmeier_Haack_Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of pyrimidines.

Oxidation of 2-Methylpyrimidines

The oxidation of a methyl group at the C2 position of the pyrimidine ring offers a direct route to the corresponding carbaldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, often referred to as the Riley oxidation.[6][7][8] This method is particularly useful for substrates that may not be amenable to the Vilsmeier-Haack reaction.

Causality Behind Experimental Choices: The choice of solvent for Riley oxidations is crucial; dioxane is commonly used, often with a small amount of water to facilitate the reaction.[9] The reaction temperature needs to be carefully controlled, as over-oxidation to the carboxylic acid can occur. The stoichiometry of SeO₂ is also a key parameter to optimize. The workup typically involves removal of the selenium byproduct by filtration.

Experimental Protocol: Selenium Dioxide Oxidation of a 2-Methylpyrimidine Derivative [6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-methylpyrimidine (1.0 equiv) in 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 equiv) to the solution.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter to remove the precipitated black selenium.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyrimidine-2-carbaldehyde.

Riley_Oxidation_Workflow

Caption: General workflow for the Riley oxidation of 2-methylpyrimidines.

Reactivity of the 2-Formyl Group

The aldehyde functionality at the C2 position of the pyrimidine ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8][10][11][12][13] Substituted pyrimidine-2-carbaldehydes readily undergo olefination with phosphorus ylides (Wittig reagents) to yield 2-vinylpyrimidine derivatives. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[11]

Causality Behind Experimental Choices: The choice of base for generating the ylide from its corresponding phosphonium salt is critical. Strong bases such as n-butyllithium or sodium hydride are often required for non-stabilized ylides, while weaker bases like sodium carbonate or triethylamine may suffice for stabilized ylides. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction temperature can be varied to control the stereoselectivity.

Experimental Protocol: Wittig Reaction of a Pyrimidine-2-carbaldehyde with a Stabilized Ylide [14]

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C and add a suitable base (e.g., sodium hydride, 1.1 equiv) portion-wise. Allow the mixture to stir at room temperature until the ylide formation is complete (indicated by a color change).

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of the substituted pyrimidine-2-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-vinylpyrimidine.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[15][16][17][18][19] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a pyrimidine-2-carbaldehyde with a primary or secondary amine, followed by in situ reduction to the corresponding amine.

Causality Behind Experimental Choices: A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly popular due to their mildness and selectivity.[19] The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction is often carried out in the presence of a mild acid catalyst, such as acetic acid, to facilitate imine formation.

Experimental Protocol: Reductive Amination of a Pyrimidine-2-carbaldehyde [19]

  • Reaction Setup: To a solution of the substituted pyrimidine-2-carbaldehyde (1.0 equiv) and the desired amine (1.2 equiv) in 1,2-dichloroethane, add a few drops of glacial acetic acid.

  • Reaction Execution: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Key_Reactions_Workflow

Caption: Key reactions of the 2-formyl group in pyrimidine-2-carbaldehydes.

Medicinal Chemistry Applications

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[20] The introduction of a 2-carbaldehyde group provides a strategic entry point for the synthesis of novel pyrimidine derivatives with a wide range of pharmacological activities.

Anticancer Activity

The pyrimidine scaffold is present in many anticancer agents, often acting as a bioisostere for purines and interfering with nucleic acid synthesis or kinase signaling pathways.[2][21][22] Derivatives of pyrimidine-2-carbaldehyde have been investigated as precursors to potent anticancer compounds. For instance, condensation of these aldehydes with various nucleophiles can lead to the formation of fused pyrimidine systems or substituted pyrimidines with promising cytotoxic profiles against various cancer cell lines.

Table 1: Examples of Anticancer Activity of Pyrimidine Derivatives

Compound ClassTarget Cell LineReported Activity (IC₅₀)Reference
Pyrido[2,3-d]pyrimidinesA549 (Lung Carcinoma)50 µM[2]
Fused PyrimidinesHEPG2 (Liver Cancer)Growth Inhibition at 1-10 µg/mL[22]
4,6-Disubstituted PyrimidinesA549 and KG-1Moderate Antiproliferative[23]
Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs.[3][4][24] Substituted pyrimidine-2-carbaldehydes can be readily converted into Schiff bases, hydrazones, and other derivatives that have demonstrated significant antibacterial and antifungal activities.[19]

Table 2: Examples of Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassTarget OrganismReported ActivityReference
Pyrimidine-2-thionesE. coli, P. aeruginosa, K. pneumoniaAntibacterial[3]
Pyrimidin-2-ol/thiol/aminesS. aureus, B. subtilis, E. coliAntimicrobial (MIC in µM/ml)[4]
Fused PyrimidinesCandida spp.Antifungal (Growth inhibition ≤ 10µM)[19]

Structural Characterization

The unambiguous structural elucidation of novel substituted pyrimidine-2-carbaldehydes and their derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectra of pyrimidine-2-carbaldehydes are characterized by the presence of a downfield singlet for the aldehydic proton, typically in the range of δ 9.5-10.5 ppm. The protons on the pyrimidine ring exhibit characteristic chemical shifts and coupling patterns depending on the substitution.[18][25][26][27]

  • ¹³C NMR Spectroscopy: The carbon of the aldehyde group gives a characteristic resonance in the downfield region of the ¹³C NMR spectrum, usually between δ 180-200 ppm. The chemical shifts of the pyrimidine ring carbons are also diagnostic.[6][18][25]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry of crystalline compounds.[17][28][29][30] The crystal structures of pyrimidine-2-carbaldehyde derivatives, such as Schiff bases, can reveal important information about bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding their biological activity and for structure-based drug design.

Conclusion and Future Perspectives

Substituted pyrimidine-2-carbaldehydes are undeniably valuable building blocks in modern organic and medicinal chemistry. Their synthesis, primarily through Vilsmeier-Haack formylation and oxidation of 2-methyl precursors, is well-established, providing a reliable supply of these versatile intermediates. The reactivity of the 2-formyl group opens up a vast chemical space for the creation of diverse molecular architectures with a wide spectrum of biological activities. The demonstrated anticancer and antimicrobial potential of their derivatives underscores the importance of continued research in this area. Future efforts will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of a broader range of reactions of the aldehyde functionality, and the rational design of novel pyrimidine-2-carbaldehyde-based therapeutic agents with improved potency and selectivity. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds derived from this privileged scaffold.

References

A comprehensive list of references will be provided in a separate section, including full citations and clickable URLs for verification.

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Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation with 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Knoevenagel condensation with a specific, high-value substrate: 4,6-dimethoxypyrimidine-2-carbaldehyde. Pyrimidine scaffolds are of immense interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents, including anticancer and anti-inflammatory drugs.[3][4] The electron-deficient nature of the pyrimidine ring, further modulated by the methoxy substituents, makes this compound an intriguing substrate for generating novel molecular architectures with significant therapeutic potential.[3][5] This guide will detail the mechanistic underpinnings of the reaction, provide validated protocols, and explore the scope of suitable reaction partners, thereby empowering researchers to leverage this powerful reaction in their synthetic endeavors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[3] Its ability to engage in hydrogen bonding and π-stacking interactions has made it a versatile building block for targeting a diverse range of biological targets.[5][6] The incorporation of a Knoevenagel condensation product derived from a pyrimidine aldehyde introduces a conjugated system that can be further functionalized, opening avenues for the synthesis of novel kinase inhibitors, receptor antagonists, and other bioactive molecules.[7] this compound, in particular, offers a unique electronic profile that can influence the reactivity and subsequent biological activity of the resulting Knoevenagel adducts.

Mechanistic Insights into the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[8] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic enolate.[9][10]

The key steps of the mechanism are as follows:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition Product: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy carbonyl compound (an aldol addition product).

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often spontaneous or can be promoted by heat or acid.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Aldehyde 4,6-Dimethoxypyrimidine -2-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate ActiveMethylene Active Methylene Compound (Z-CH₂-Z') Enolate Enolate (Z-CH⁻-Z') ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate->Aldehyde Nucleophilic Attack Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct Protonation Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product Dehydration Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Synthesis of this compound

As this compound may not be readily commercially available, a reliable synthetic route is crucial. A plausible approach involves the oxidation of the corresponding methyl-substituted pyrimidine, which can be synthesized from commercially available precursors.

Proposed Synthetic Pathway:

  • Synthesis of 4,6-dimethoxy-2-methylpyrimidine: This can be achieved through various literature methods, often starting from 2-amino-4,6-dimethoxypyrimidine or 2-chloro-4,6-dimethoxypyrimidine.[11][12]

  • Oxidation to the Aldehyde: The methyl group at the 2-position can be oxidized to a carbaldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) followed by hydrolysis.

Experimental Protocols

General Protocol for the Knoevenagel Condensation

This protocol provides a general framework for the reaction of this compound with various active methylene compounds.

Table 1: Reagents and Reaction Conditions

Reagent/Parameter Recommended Value/Condition Notes
This compound 1.0 eqLimiting reagent.
Active Methylene Compound 1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Catalyst Piperidine, Pyrrolidine, or Et₃N0.1 - 0.2 eq. Piperidine is a classic and effective catalyst.[13]
Solvent Ethanol, Toluene, or AcetonitrileToluene allows for azeotropic removal of water with a Dean-Stark trap.
Temperature Room Temperature to RefluxReaction progress should be monitored by TLC.
Reaction Time 2 - 24 hoursHighly dependent on the reactivity of the active methylene compound.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent (e.g., ethanol, 10 mL/mmol of aldehyde).

  • Add the basic catalyst (e.g., piperidine, 0.1 eq) to the reaction mixture.

  • Stir the mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Aldehyde, Active Methylene Compound, and Solvent Add_Catalyst Add Catalyst (e.g., Piperidine) Start->Add_Catalyst Heat_Stir Heat and Stir (Monitor by TLC) Add_Catalyst->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Precipitate_Check Precipitate? Cool->Precipitate_Check Filter Filter and Wash Solid Precipitate_Check->Filter Yes Concentrate Concentrate in vacuo Precipitate_Check->Concentrate No Final_Product Pure Product Filter->Final_Product Purify Recrystallization or Column Chromatography Concentrate->Purify Purify->Final_Product

Caption: General Experimental Workflow.

Scope of Active Methylene Compounds

The Knoevenagel condensation of this compound is compatible with a wide range of active methylene compounds. The choice of the active methylene partner is critical for tuning the electronic and steric properties of the final product.

Table 2: Representative Active Methylene Compounds and Their Expected Products

Active Methylene Compound Structure of Z-CH₂-Z' Expected Product Structure Potential Applications
MalononitrileNC-CH₂-CNPyrimidine-CH=C(CN)₂Precursors for heterocyclic synthesis, potential kinase inhibitors.
Diethyl malonateEtOOC-CH₂-COOEtPyrimidine-CH=C(COOEt)₂Intermediates for further functionalization, synthesis of barbiturate-like structures.
Ethyl cyanoacetateNC-CH₂-COOEtPyrimidine-CH=C(CN)(COOEt)Versatile building blocks, potential anti-inflammatory agents.
1,3-IndandioneFluorescent probes, potential anticancer agents.
Barbituric acidSedatives, hypnotics, and anticonvulsants.

Characterization of Products

The synthesized Knoevenagel adducts should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the formation of the C=C double bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=O, C≡N, and C=C bonds.

  • Melting Point Analysis: To assess the purity of the crystalline products.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no product formation - Inactive catalyst- Insufficient reaction temperature- Steric hindrance- Use a fresh batch of catalyst.- Increase the reaction temperature or switch to a higher-boiling solvent.- Consider a more potent catalyst or longer reaction times.
Formation of side products - Self-condensation of the aldehyde- Michael addition of the enolate to the product- Use a milder base or lower the reaction temperature.- Use a stoichiometric amount of the active methylene compound.
Difficulty in product isolation - Product is soluble in the reaction solvent- Oily product- After concentrating the reaction mixture, triturate with a non-polar solvent (e.g., hexanes) to induce precipitation.- Purify by column chromatography.

Conclusion

The Knoevenagel condensation of this compound is a robust and versatile method for the synthesis of novel pyrimidine-based compounds with significant potential in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the reaction conditions and active methylene partners, researchers can efficiently generate a diverse library of molecules for further investigation. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important synthetic transformation.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Gontijo, R. J., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6335.
  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101373.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 517-521.
  • JoVE. (2025, May 22). Aldol Condensation with β-Diesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • YouTube. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ResearchGate. (2018, February 6). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Connect Journals. (2016). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Retrieved from [Link]

  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • PubMed. (2022, April 20). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Retrieved from [Link]

Sources

Application Notes and Protocols: The Wittig Reaction of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination in Heterocyclic Chemistry

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1] This olefination method is particularly valuable in medicinal chemistry and drug development, where the precise installation of vinyl groups onto heterocyclic scaffolds can profoundly influence pharmacological activity. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in a wide array of bioactive molecules, including antivirals, anticancer agents, and antibiotics.

This technical guide provides a detailed exploration of the Wittig reaction as applied to 4,6-dimethoxypyrimidine-2-carbaldehyde, an electron-deficient heterocyclic aldehyde. The presence of the electron-withdrawing pyrimidine ring and the electron-donating methoxy groups presents a unique electronic environment that influences the reactivity of the aldehyde and the subsequent olefination. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's mechanistic underpinnings, practical execution, and critical parameters for success. We will delve into detailed experimental protocols, from the crucial in-situ generation of the phosphonium ylide to the final purification of the vinylpyrimidine product, emphasizing the causality behind each procedural step.

Mechanistic Overview: The Driving Force of Phosphorus-Oxygen Bond Formation

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

The currently accepted mechanism for the Wittig reaction involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, typically lead to the formation of the thermodynamically more stable (E)-alkene. Conversely, non-stabilized ylides, such as those derived from simple alkyl halides, generally favor the formation of the kinetically controlled (Z)-alkene.

Experimental Protocols

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flasks
Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)Magnetic stirrer with stir bars
Anhydrous tetrahydrofuran (THF)Syringes and needles
Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, sodium hydride (NaH), or potassium tert-butoxide (KOtBu))Inert atmosphere setup (e.g., nitrogen or argon manifold)
Deuterated solvents for NMR analysis (e.g., CDCl₃)Thin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatographyRotary evaporator
Solvents for chromatography (e.g., hexanes, ethyl acetate)NMR spectrometer, IR spectrometer, Mass spectrometer

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Strong bases like n-BuLi and NaH are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Vinyl-4,6-dimethoxypyrimidine using a Non-Stabilized Ylide

This protocol describes the synthesis of 2-vinyl-4,6-dimethoxypyrimidine using methyltriphenylphosphonium bromide, a common non-stabilized ylide precursor.

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise to the stirred suspension. A color change to deep red or orange is typically observed, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Causality Note: The use of a strong, non-nucleophilic base like n-BuLi is essential to deprotonate the acidic α-proton of the phosphonium salt to generate the reactive ylide. The reaction is performed at low temperature to control the exothermicity and prevent side reactions. Anhydrous conditions are critical as the ylide is a strong base and will be quenched by water.

Step 2: Wittig Reaction

  • In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the aldehyde solution to 0 °C.

  • Slowly add the aldehyde solution dropwise to the pre-formed ylide solution via a syringe or dropping funnel.

  • Upon addition, the characteristic color of the ylide should fade.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Causality Note: The dropwise addition of the aldehyde to the ylide solution helps to maintain a slight excess of the ylide, which can improve the reaction rate and minimize side reactions of the aldehyde. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired 2-vinyl-4,6-dimethoxypyrimidine and triphenylphosphine oxide.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the less polar alkene product from the more polar triphenylphosphine oxide.

Causality Note: The aqueous work-up is necessary to remove inorganic salts and quench any remaining reactive species. The separation of the product from triphenylphosphine oxide is a common challenge in Wittig reactions. Column chromatography is an effective method for this separation due to the significant difference in polarity between the nonpolar alkene and the polar phosphine oxide.

Protocol 2: One-Pot Wittig Reaction with a Stabilized Ylide

For stabilized ylides, such as those derived from α-haloesters, a one-pot procedure is often feasible. This protocol outlines the synthesis of an exemplary (E)-2-(2-alkoxycarbonylvinyl)-4,6-dimethoxypyrimidine.

Step 1: Reaction Setup

  • To a round-bottom flask, add this compound (1.0 equivalent), the corresponding α-haloester (e.g., ethyl bromoacetate, 1.2 equivalents), and triphenylphosphine (1.2 equivalents) in a suitable solvent such as toluene or acetonitrile.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 equivalents).

Causality Note: In this one-pot procedure, the phosphonium salt and the ylide are generated in situ. A milder base like potassium carbonate is sufficient to deprotonate the more acidic α-proton of the phosphonium salt formed from the α-haloester.

Step 2: Reaction and Work-up

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₇H₈N₂O₃168.15Solid
2-Vinyl-4,6-dimethoxypyrimidine (Example Product)C₈H₁₀N₂O₂166.18Oil/Solid

Table 2: Typical Reaction Parameters

Ylide TypeBaseSolventTemperatureTypical Reaction TimePredominant Isomer
Non-stabilized (e.g., Ph₃P=CH₂)n-BuLiTHF0 °C to RT2-4 hours(Z)-isomer
Stabilized (e.g., Ph₃P=CHCO₂Et)K₂CO₃TolueneReflux6-12 hours(E)-isomer

Visualizations

Reaction Workflow

Wittig_Workflow cluster_ylide_prep Ylide Preparation (in-situ) cluster_wittig_reaction Wittig Reaction cluster_purification Work-up & Purification P_Salt Phosphonium Salt (e.g., Ph₃PCH₃Br) Ylide Phosphonium Ylide P_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent1 Anhydrous THF Solvent1->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Product 2-Vinyl-4,6-dimethoxypyrimidine Oxaphosphetane->Product Retro [2+2] Cycloaddition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Crude Crude Mixture Product->Crude Byproduct->Crude Purification Column Chromatography Crude->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Workflow of the Wittig reaction of this compound.

Reaction Mechanism

Caption: The [2+2] cycloaddition mechanism of the Wittig reaction.

Conclusion and Field-Proven Insights

The Wittig reaction provides a powerful and reliable method for the synthesis of vinylpyrimidines from this compound. The choice of a stabilized or non-stabilized ylide allows for control over the stereochemical outcome of the resulting alkene. While the reaction is generally high-yielding, the primary challenge lies in the removal of the triphenylphosphine oxide byproduct. Careful execution of the purification, typically through column chromatography, is essential for obtaining the desired product in high purity. For large-scale syntheses, alternative purification strategies such as crystallization or precipitation of the triphenylphosphine oxide may be more practical. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ the Wittig reaction in their synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte1954 , 87 (9), 1318–1330. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989 , 89 (4), 863–927. [Link]

  • Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry2007 , 21, 1-157. [Link]

  • Byrne, P. A.; Gilheany, D. G. The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews2013 , 42 (16), 6670-6680. [Link]

  • Taylor, R. J. K. Organophosphorus Reagents: A Practical Approach in Chemistry. Oxford University Press, 2003. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. [Link]

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry2017 , 82 (19), 9931–9936. [Link]

Sources

Application Notes and Protocols for Reductive Amination Using 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds and Reductive Amination

In the landscape of modern drug discovery and agrochemical research, the pyrimidine core is a privileged scaffold, forming the structural basis of numerous bioactive molecules. The functionalization of this heterocycle is of paramount importance for modulating pharmacological and biological activity. 4,6-Dimethoxypyrimidine-2-carbaldehyde is a key intermediate, offering a reactive aldehyde handle for the introduction of diverse amine-containing substituents.

Reductive amination stands as one of the most robust and versatile methods for the C-N bond formation, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1] This process, which proceeds through an intermediate imine or iminium ion, is favored for its operational simplicity, broad substrate scope, and high functional group tolerance.[2][3] When compared to methods like direct alkylation of amines, reductive amination elegantly avoids common pitfalls such as over-alkylation, leading to cleaner reaction profiles and higher yields of the desired mono-alkylated product.[4]

This guide provides an in-depth exploration of reductive amination protocols specifically tailored for this compound, with a focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent.[2]

Mechanistic Rationale: The Selectivity of Sodium Triacetoxyborohydride

The success of a one-pot reductive amination hinges on the selective reduction of the in situ-formed iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this task.[2] Its attenuated reactivity, a result of the electron-withdrawing effects of the three acetoxy groups, renders it slow to reduce aldehydes but highly reactive towards the more electrophilic iminium ion intermediate.[5] This selectivity obviates the need to pre-form and isolate the imine, streamlining the synthetic workflow.[1]

The general mechanism can be visualized as a two-step sequence occurring in a single pot:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the this compound. Subsequent dehydration, often acid-catalyzed, forms a Schiff base (imine). In the presence of an acid, this imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride to the iminium carbon, yielding the final amine product.

ReductiveAmination Aldehyde 4,6-Dimethoxypyrimidine -2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary or Secondary Amine (R¹R²NH) Amine->Hemiaminal + Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O (Acid Catalyst) Product Substituted (Pyrimidin-2-yl)methanamine Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product + Hydride Source

Caption: General workflow for one-pot reductive amination.

Core Protocol: Reductive Amination with Primary and Secondary Amines

This protocol is a robust starting point for the reductive amination of this compound with a wide range of primary and secondary amines. The electron-deficient nature of the pyrimidine ring may enhance the electrophilicity of the aldehyde, potentially facilitating imine formation.

Materials and Reagents
ReagentMolar EquivalentsPurpose
This compound1.0Aldehyde Substrate
Amine (Primary or Secondary)1.0 - 1.2Nucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2 - 1.5Selective Reducing Agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-Aprotic Solvent
Acetic Acid (Optional)0 - 1.0Catalyst for Imine Formation
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (e.g., 0.1-0.2 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.

  • Optional Catalyst: If the amine is weakly nucleophilic or sterically hindered, a catalytic amount of glacial acetic acid (up to 1.0 eq.) can be added to facilitate imine formation. For most standard amines, this is not necessary with aldehydes.[2]

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine intermediates.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture in portions. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted (4,6-dimethoxypyrimidin-2-yl)methanamine.

Caption: Experimental workflow for the core protocol.

Protocol Variations and Considerations

Protocol 2: Two-Step Procedure for Primary Amines Prone to Dialkylation

For some highly reactive primary amines, a small amount of dialkylation can be a competing side reaction. While less common with STAB, an alternative two-step, one-pot procedure can be employed to minimize this.[3]

  • Imine Formation: Dissolve the aldehyde (1.0 eq.) and primary amine (1.0 eq.) in methanol (MeOH). Stir at room temperature for 1-3 hours to drive imine formation. Methanol is an excellent solvent for this step.[3]

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.3 eq.) portion-wise.

  • Work-up: Proceed with the standard aqueous work-up as described in the core protocol.

Rationale: This method separates the imine formation and reduction steps more distinctly. Sodium borohydride is a stronger, less selective reducing agent than STAB, but its addition after the imine has fully formed is a classic and effective method.[6]

Solvent Selection

While DCE and DCM are the most commonly cited solvents for STAB-mediated reductive aminations due to their aprotic nature and good solvating properties, other options can be considered.[6]

SolventKey Characteristics
DCE/DCM Preferred Choice. Aprotic, excellent for one-pot procedures. STAB works well heterogeneously.[5]
Tetrahydrofuran (THF) A good alternative aprotic solvent. Reactions may be slightly slower than in chlorinated solvents.[2]
Acetonitrile (ACN) Can be used, but may be less general.
Methanol (MeOH) Not recommended for one-pot STAB reactions. STAB is water-sensitive and reacts with protic solvents like MeOH.[6]

Troubleshooting and Field Insights

  • Stalled Reactions: If the reaction stalls, especially with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the addition of acetic acid can be beneficial. Alternatively, gentle heating (e.g., to 40 °C) may increase the rate of reaction.

  • Aldehyde Reduction: If significant reduction of the starting aldehyde to the corresponding alcohol is observed, it may indicate the presence of water in the reaction. Ensure all glassware is dry and use anhydrous solvents. STAB is generally very selective for the iminium ion over the aldehyde.[2]

  • Emulsion during Work-up: If an emulsion forms during the aqueous work-up, the addition of brine can help to break it.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of N-substituted pyrimidine derivatives. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. The mild conditions, excellent functional group tolerance, and operational simplicity make this transformation a cornerstone of modern synthetic chemistry, enabling the rapid generation of compound libraries for biological screening.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 14, 2026, from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 14, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

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Application Notes & Protocols for the Synthesis of Schiff Bases from 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 4,6-dimethoxypyrimidine-2-carbaldehyde. The methodologies outlined herein are designed to be robust and reproducible, catering to the needs of researchers in synthetic chemistry, medicinal chemistry, and materials science. This document emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction: The Significance of Pyrimidine-Based Schiff Bases

The pyrimidine scaffold is a cornerstone in medicinal chemistry, being an integral component of nucleic acids and numerous therapeutic agents. When functionalized to form Schiff bases (imines), these heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity, and its incorporation into the pyrimidine framework allows for the development of novel compounds with significant therapeutic potential. This compound serves as a versatile starting material, enabling the synthesis of a diverse library of Schiff bases by reacting it with various primary amines.

Reaction Mechanism: The Formation of the Imine Bond

The synthesis of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, this compound) and a primary amine. The reaction proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, which contains the characteristic carbon-nitrogen double bond (azomethine group).

This reaction is typically reversible and is often catalyzed by either an acid or a base. The use of a Lewis acid catalyst, such as Indium(III) trifluoromethanesulfonate (In(OTf)₃), can facilitate the reaction by activating the carbonyl group, making it more susceptible to nucleophilic attack.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Schiff bases from this compound.

Schiff Base Synthesis Workflow Experimental Workflow for Schiff Base Synthesis Reactants Reactants: This compound Primary Amine Reaction Reaction: - Solvent (e.g., THF) - Catalyst (e.g., In(OTf)₃) - Stir at Room Temperature Reactants->Reaction Combine Workup Work-up: - Solvent Removal - Dissolution in CHCl₃ - Washing with aq. HCl Reaction->Workup After 72h Purification Purification: Column Chromatography Workup->Purification Crude Product Final_Product Pure Schiff Base Product Purification->Final_Product Characterization Characterization: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry Final_Product->Characterization Verify Structure

Caption: General workflow for the synthesis of Schiff bases.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of pyrimidine Schiff bases and is tailored for the use of this compound.

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, substituted anilines)

  • Anhydrous Tetrahydrofuran (THF)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Chloroform (CHCl₃)

  • 2% Aqueous Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Chloroform, Hexane/Ethyl Acetate mixtures)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography column

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous THF.

  • Addition of Reagents: To this solution, add 1.5 mmol of the chosen primary amine, followed by a catalytic amount of Indium(III) trifluoromethanesulfonate (approximately 2 mg).

  • Reaction: Stir the reaction mixture at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After 72 hours, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude solid in 25 mL of chloroform.

    • Transfer the chloroform solution to a separatory funnel and wash with 25 mL of 2% aqueous HCl to remove any unreacted amine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and concentrate the chloroform solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized Schiff base (a common starting point is chloroform or a hexane/ethyl acetate gradient).

  • Characterization:

    • Characterize the purified Schiff base using standard spectroscopic methods:

      • ¹H NMR: Expect to see a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm.

      • ¹³C NMR: The imine carbon should appear in the 150-165 ppm region.

      • FT-IR: Look for a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretch. The disappearance of the C=O stretch from the starting aldehyde (around 1700 cm⁻¹) is also a key indicator of reaction completion.

      • Mass Spectrometry: Confirm the molecular weight of the product.

Data Summary: Representative Schiff Base Synthesis

The following table summarizes the expected reaction parameters and yields for the synthesis of a small library of Schiff bases from this compound and various aniline derivatives.

EntryPrimary AmineProduct StructureExpected Yield (%)
1Aniline

85-95
24-Fluoroaniline

80-90
34-Chloroaniline

82-92
44-Methoxyaniline

88-98

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and experimental conditions.

Applications in Drug Development and Beyond

Schiff bases derived from pyrimidine scaffolds are of significant interest in drug discovery due to their wide range of pharmacological activities.

  • Anticancer Activity: Many pyrimidine Schiff base derivatives have been reported to exhibit potent anticancer properties. The planar nature of the Schiff base moiety allows for intercalation with DNA, while the pyrimidine ring can mimic endogenous purines and pyrimidines, interfering with cellular processes.

  • Antimicrobial and Antifungal Activity: These compounds have shown promising activity against various bacterial and fungal strains. The imine group is a key pharmacophore that can interact with microbial enzymes and disrupt cellular functions.

  • Coordination Chemistry and Catalysis: The nitrogen atom of the azomethine group can coordinate with metal ions to form stable metal complexes. These complexes have applications in catalysis and as advanced materials.

Conclusion

The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a diverse range of potentially bioactive molecules. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science.

References

  • Kubinski, K., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(3), 738. [Link]

  • Zhang, J., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(24), 7245-7252. [Link]

  • Padwa, A., et al. (2004). Recent applications of imines as key intermediates in the synthesis of alkaloids and novel nitrogen heterocycles. Pure and Applied Chemistry, 76(10), 1935-1951. [Link]

  • Pesek, J. J., & Frost, J. H. (1975). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Synthetic Communications, 5(3), 185-190. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Arabian Journal of Chemistry, 10, S1119-S1125. [Link]

  • Kumar, S., et al. (2013). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Journal of the Serbian Chemical Society, 78(11), 1649-1661. [Link]

  • Sakhare, D. T. (2022). Synthesis, characterization and antimicrobial studies on schiff base derived from 2-amino 4,6- dihydroxypyrimidine and benzaldehyde and its cobalt complexes. International Journal of Food and Nutritional Sciences, 11(S1), 970-982. [Link]

  • Mumtaz, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino)-2,6-dimethylpyrimidine-4-yl)benzenesulfonamide and its Complexes with Cu(II), Ni(II), Co(II), Fe(II), Mn(II), Zn(II) Ions. Revista de Chimie, 71(1), 206-215. [Link]

  • Sakhare, D. T. (2025). Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6-Dihydroxypyrimidine and Benzaldehyde and its Mn(II) complexes. ResearchGate. [Link]

  • Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. Oncology and Radiotherapy, 17(11), 001-004. [Link]

  • Rivera-Sarmiento, F., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem Compound Database. [Link]

  • Sakhare, D. T. (2022). Synthesis, Characterization and Antimicrobial Studies On Schiff Base Derived From 2-Amino 4,6- Dihydroxypyrimidine And Benzaldehyde And Its Cobalt Complexes.

Application Notes: The Strategic Use of 4,6-Dimethoxypyrimidine-2-carbaldehyde in Advanced Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple building blocks.[1] Within this paradigm, the selection of starting materials is of paramount importance. 4,6-Dimethoxypyrimidine-2-carbaldehyde is an emerging building block of significant strategic value. Its pyrimidine core is a well-established pharmacophore present in numerous therapeutic agents, while the methoxy groups modulate solubility and electronic properties, and the aldehyde function serves as a reactive handle for a variety of transformations.

These application notes provide a detailed technical guide on the utilization of this compound in MCRs, with a primary focus on the synthesis of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. These structures are of considerable interest due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present data in a clear, actionable format for researchers in the field.

Core Application: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

A prominent application of pyrimidine aldehydes in MCRs is the synthesis of the pyrimido[4,5-b]quinoline scaffold. This is typically achieved through a one-pot, three-component reaction involving a pyrimidine derivative, an aldehyde, and an active methylene compound, such as dimedone. While direct literature on the use of this compound in this specific reaction is emerging, extensive research on analogous systems, particularly with 6-amino-2,4-dimethoxypyrimidine, provides a robust and validated framework for its application.[2][3]

The reaction of an aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation in the presence of glacial acetic acid has been shown to be a highly efficient method for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.[1][2] This protocol is notable for its metal-free conditions, short reaction times, and high product yields.

Mechanistic Insights

The reaction is believed to proceed through a tandem sequence initiated by a Knoevenagel condensation. The causality behind this pathway is the acidic nature of the methylene protons of dimedone, which readily react with the aldehyde in the presence of an acid catalyst (glacial acetic acid) to form a reactive Knoevenagel adduct. This is followed by a nucleophilic attack of the aminopyrimidine (Michael addition) onto the adduct, leading to an intermediate that subsequently undergoes intramolecular cyclization and dehydration to furnish the final fused heterocyclic system.

MCR_Mechanism cluster_k cluster_p A 4,6-Dimethoxy- pyrimidine-2-carbaldehyde K Knoevenagel Adduct A->K Knoevenagel Condensation cat AcOH (catalyst) B Dimedone B->K C 6-Amino-2,4- dimethoxypyrimidine I1 Michael Adduct (Imine Intermediate) C->I1 K->I1 Michael Addition H2O_1 - H₂O K->H2O_1 P Pyrimido[4,5-b]quinoline Product I1->P Intramolecular Cyclization H2O_2 - H₂O P->H2O_2

Caption: Plausible reaction mechanism for the synthesis of pyrimido[4,5-b]quinolines.

Experimental Protocols

The following protocols are based on established procedures for analogous multicomponent reactions and are provided as a guide for the synthesis of pyrimido[4,5-b]quinoline derivatives using a pyrimidine aldehyde.

Protocol 1: Microwave-Assisted Synthesis of a Representative Pyrimido[4,5-b]quinoline

This protocol describes a representative one-pot, three-component synthesis.

Materials:

  • This compound (1.0 mmol)

  • Dimedone (1.0 mmol, 0.140 g)

  • 6-Amino-2,4-dimethoxypyrimidine (1.0 mmol, 0.155 g)

  • Glacial Acetic Acid (3 mL)

  • Microwave synthesis vials

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), dimedone (1.0 mmol), and 6-amino-2,4-dimethoxypyrimidine (1.0 mmol).

  • Add glacial acetic acid (3 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 75 W under reflux conditions for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol and then diethyl ether.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane/methanol) to obtain the purified pyrimido[4,5-b]quinoline derivative.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. The formation of the product will be indicated by a new spot on the TLC plate. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal from the starting material in the ¹H NMR spectrum is a key indicator of reaction completion.

ParameterConditionRationale
Heating Microwave Irradiation (75 W)Provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.[1]
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst for the Knoevenagel condensation and cyclization steps.[2]
Stoichiometry 1:1:1 (Aldehyde:Dimedone:Amine)Ensures efficient conversion of all starting materials in this multicomponent reaction.
Work-up Filtration and RecrystallizationThe product often precipitates from the reaction mixture, allowing for a simple and efficient purification process without the need for column chromatography.

Hypothetical Applications in Other Multicomponent Reactions

The reactivity of the aldehyde group in this compound opens the door to its use in other classic MCRs. While specific literature examples are scarce, the following sections outline the theoretical basis and proposed protocols for its application in Biginelli and Hantzsch-type reactions.

Biginelli-Type Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a cornerstone MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones (DHPMs).[4] These scaffolds are of significant interest in medicinal chemistry.

Proposed Reaction:

Biginelli_Reaction A 4,6-Dimethoxy- pyrimidine-2-carbaldehyde P Pyrimidine-substituted Dihydropyrimidinone A->P cat Acid Catalyst (e.g., HCl, Lewis Acid) B Ethyl Acetoacetate B->P C Urea/Thiourea C->P cat->P One-Pot Synthesis

Caption: Proposed Biginelli reaction scheme.

Proposed Protocol:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid like Yb(OTf)₃).

  • Heat the mixture under reflux in a suitable solvent (e.g., ethanol) or under solvent-free conditions for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a solid precipitates, filter and wash with cold water and ethanol.

  • Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.

Hantzsch-Type Dihydropyridine Synthesis

The Hantzsch reaction classically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to produce dihydropyridines.[5] Using this compound would lead to dihydropyridines bearing a pyrimidine substituent at the 4-position.

Proposed Reaction:

Hantzsch_Reaction A 4,6-Dimethoxy- pyrimidine-2-carbaldehyde P Pyrimidine-substituted 1,4-Dihydropyridine A->P cat Reflux in Ethanol B 2x Ethyl Acetoacetate B->P C Ammonium Acetate C->P cat->P One-Pot Synthesis

Caption: Proposed Hantzsch reaction scheme.

Proposed Protocol:

  • In a round-bottom flask, dissolve this compound (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (25 mL).

  • Add ammonium acetate (12 mmol).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • The resulting dihydropyridine can be used as is or oxidized to the corresponding pyridine derivative using standard oxidizing agents (e.g., nitric acid or potassium permanganate).

Conclusion

This compound is a highly valuable, yet underexplored, building block for the construction of complex heterocyclic molecules via multicomponent reactions. Its utility in the synthesis of medicinally relevant scaffolds like pyrimido[4,5-b]quinolines is strongly supported by analogous, well-documented procedures. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the full potential of this versatile reagent in drug discovery and synthetic methodology development. The adaptability of the aldehyde functionality suggests that its application in a wide array of other MCRs is a fertile ground for future investigation.

References

  • Patel, H. M., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30404-30415. [Link]

  • RSC Publishing. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. [Link]

  • Padron, J. M., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Semantic Scholar. [Link]

  • Patel, H. M., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b]quinolin-6(7 H)-ones. PubMed. [Link]

  • Boruah, D. J., et al. (2024). Synthesis of pyrimido[4,5‐b]quinoline derivatives by using aromatic aldehydes 1, 6‐amino‐2,4‐dimethoxypyrimidine and dimedone. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

Sources

Application Note: 4,6-Dimethoxypyrimidine-2-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, especially cancer. Consequently, small-molecule kinase inhibitors have become a cornerstone of modern targeted therapy. Within the vast landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1] Its structural similarity to the adenine core of ATP allows pyrimidine-based compounds to act as competitive inhibitors, effectively binding to the kinase hinge region and disrupting aberrant signaling pathways. Numerous FDA-approved drugs leverage this scaffold to target a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1]

This application note focuses on 4,6-dimethoxypyrimidine-2-carbaldehyde , a highly versatile and strategic precursor for building diverse libraries of potential kinase inhibitors. The molecule's value lies in its trifecta of chemical features:

  • The Pyrimidine Core: Provides the foundational ATP-mimetic structure essential for kinase hinge binding.

  • The 2-Carbaldehyde Group: A reactive chemical handle amenable to a variety of bond-forming reactions, allowing for the facile introduction of diverse chemical moieties to explore the kinase active site.

  • The 4,6-Dimethoxy Groups: These groups influence the electronic properties and solubility of the scaffold. While they can be retained in the final compound, they can also serve as latent sites for further functionalization via nucleophilic aromatic substitution (SNAr) if activated, offering a multi-stage diversification strategy.

This guide provides a detailed framework, including field-proven insights and step-by-step protocols, for leveraging this precursor in the discovery of novel kinase inhibitors.

Core Synthetic Strategies & Mechanistic Rationale

The aldehyde at the C2 position is the primary anchor point for synthetic elaboration. Its electrophilic nature allows for reliable and high-yielding transformations to build out the molecular framework. The choice of reaction dictates the geometry and chemical nature of the final inhibitor.

Key Transformations:
  • Reductive Amination: This is arguably the most powerful strategy for linking the pyrimidine core to various amine-containing fragments. The reaction proceeds in two stages: the formation of an imine intermediate followed by its reduction to a stable secondary or tertiary amine. This method is a workhorse in medicinal chemistry for its reliability and the vast commercial availability of primary and secondary amines.

    • Causality: The choice of reducing agent is critical. Mild, imine-selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they do not readily reduce the starting aldehyde, allowing for a convenient one-pot procedure.[2][3] This maximizes efficiency and yield, which is crucial for library synthesis.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetates). This forms a new carbon-carbon double bond, extending the conjugation of the system and introducing pharmacophoric features like cyano groups, which can act as hydrogen bond acceptors.[4][5]

  • Wittig Reaction: The Wittig reaction provides another robust method for C-C bond formation, typically yielding alkenes with predictable stereochemistry. This allows for the introduction of larger, rigidifying linkers or pharmacophores.

The following diagram illustrates these primary synthetic routes from the central precursor.

G cluster_0 Core Precursor cluster_1 Key Synthetic Transformations cluster_2 Potential Kinase Inhibitor Classes Precursor 4,6-Dimethoxypyrimidine- 2-carbaldehyde ReductiveAmination 2-(Aminomethyl)pyrimidine Scaffold Precursor->ReductiveAmination  R¹R²NH,  [H] Knoevenagel 2-(Vinyl)pyrimidine Scaffold Precursor->Knoevenagel  CH₂(CN)₂,  Base Wittig 2-(Alkene)pyrimidine Scaffold Precursor->Wittig  Ph₃P=CHR Inhibitor1 Diverse Amine-Linked Inhibitors ReductiveAmination->Inhibitor1 Further Elaboration Inhibitor2 Extended Conjugated Inhibitors Knoevenagel->Inhibitor2 Further Elaboration Inhibitor3 Stilbene-like Inhibitors Wittig->Inhibitor3 Further Elaboration

Caption: Primary synthetic pathways from this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization. They represent a logical and robust workflow for synthesizing a library of kinase inhibitors from the title precursor.

Protocol 1: Synthesis of 2-((Anilino)methyl)-4,6-dimethoxypyrimidine Intermediate via One-Pot Reductive Amination

This protocol details the foundational step of coupling the pyrimidine core with an amine-bearing fragment, using aniline as a representative example.

Rationale: A one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its efficiency and mild reaction conditions, which preserves the integrity of other functional groups. Dichloroethane (DCE) is a standard, non-protic solvent for this transformation.[2]

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration).

  • Add the selected amine (e.g., aniline, 1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Elaboration to a Potential Aurora Kinase Inhibitor Scaffold

This protocol demonstrates a subsequent amide coupling reaction to append a pharmacophore commonly found in kinase inhibitors.[6]

Rationale: This step builds upon the amine intermediate from Protocol 1. An amide bond is a stable, synthetically accessible linker present in many approved drugs. The use of a standard coupling agent like HATU ensures efficient and high-yielding amide bond formation.

Materials:

  • Product from Protocol 1 (e.g., 2-((Anilino)methyl)-4,6-dimethoxypyrimidine)

  • A carboxylic acid of interest (e.g., 4-(piperazin-1-yl)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the amine from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

  • Characterization: Confirm the final structure, purity (>95% by HPLC is recommended for biological testing), and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

G cluster_workflow Synthetic Workflow for Kinase Inhibitor Candidate start Start: 4,6-Dimethoxypyrimidine -2-carbaldehyde step1 Protocol 1: One-Pot Reductive Amination (Amine, NaBH(OAc)₃) start->step1 intermediate Intermediate: 2-(Aminomethyl)pyrimidine Derivative step1->intermediate step2 Protocol 2: Amide Coupling (Carboxylic Acid, HATU, DIPEA) intermediate->step2 purify Purification: Flash Chromatography / HPLC step2->purify final Final Product: Kinase Inhibitor Candidate purify->final end Characterization & Bio-Assay final->end

Caption: Step-by-step workflow from precursor to final inhibitor candidate.

Data Presentation & Characterization

For a library synthesis campaign, results should be tabulated for clear structure-activity relationship (SAR) analysis.

Table 1: Representative Data for Synthesized Pyrimidine Derivatives

Compound ID R¹ Group (from Amine) R² Group (from Acid) Yield (%) Purity (HPLC, %)
KI-PYR-01 Phenyl 4-(Piperazin-1-yl)phenyl 65 >98
KI-PYR-02 3-Chlorophenyl 4-(Piperazin-1-yl)phenyl 61 >99
KI-PYR-03 Phenyl 3-Methoxyphenyl 72 >97

| KI-PYR-04 | Cyclohexyl | 4-(Piperazin-1-yl)phenyl | 58 | >98 |

Biological Evaluation: Targeting the Aurora Kinase Pathway

The synthesized compounds can be screened against a panel of kinases to determine their activity and selectivity. Given the prevalence of the pyrimidine scaffold in Aurora kinase inhibitors, this family is a logical primary target.[8][9][10]

Suggested Assay: An in vitro kinase inhibition assay, such as an ADP-Glo™ or LanthaScreen™ assay, can be used to quantify the potency (IC₅₀) of the compounds against purified Aurora A and Aurora B kinases.

Mechanism of Action: Aurora kinases are serine/threonine kinases that are critical for mitotic progression. Their inhibition leads to defects in chromosome alignment and segregation, ultimately triggering cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates their central role in mitosis.

G cluster_pathway Simplified Aurora Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AurA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AurA->Centrosome regulates Apoptosis Apoptosis / Cell Cycle Arrest AurA->Apoptosis AurB Aurora B Kinetochore Kinetochore-Microtubule Attachment & SAC AurB->Kinetochore regulates AurB->Apoptosis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AurA Inhibitor->AurB Centrosome->Metaphase Kinetochore->Anaphase

Caption: Inhibition of Aurora kinases A and B disrupts mitosis, leading to cell cycle arrest.

Conclusion

This compound is a cost-effective and synthetically tractable precursor for the development of novel kinase inhibitors. The aldehyde functional group provides a reliable entry point for diversification, particularly through robust methods like reductive amination. The protocols and strategies outlined in this document offer a clear and efficient pathway from precursor to purified, well-characterized inhibitor candidates ready for biological screening. This scaffold-based approach enables the rapid generation of focused compound libraries, accelerating the hit-to-lead optimization process in modern drug discovery.

References

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  • Dar, A. A., Shrivastava, S., & Khan, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5219. [Link]

  • ResearchGate. (n.d.). Scaffolds found in Aurora-A kinase reported inhibitors. Retrieved from [Link]

  • Sayalee, P., & Devanand, S. (2014). Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. Medicinal Chemistry Research, 23, 4848-4857. [Link]

  • Lin, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 827-840. [Link]

  • Rojas-León, C. A., et al. (2024). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Chemistry, 6(1), 1. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]

  • Scott, J. S., et al. (2017). 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4. ACS Medicinal Chemistry Letters, 8(7), 743-748. [Link]

  • El-Damasy, A. K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5539. [Link]

  • Rusnac, R., et al. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Fathalla, M. A. (1995). Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. Collection of Czechoslovak Chemical Communications, 60(4), 604-611. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2469. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Mora-Jara, R., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 9(1), 1045-1054. [Link]

  • Téllez-Vargas, J., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1639. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • D'mello, K. M., et al. (2022). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Results in Chemistry, 4, 100344. [Link]

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Synthesis of novel heterocyclic compounds from 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from 4,6-Dimethoxypyrimidine-2-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif that forms the structural core of nucleic acids, cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research in medicinal chemistry and drug development.[3] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][4] The versatility of the pyrimidine scaffold allows for chemical modifications that can fine-tune its biological activity, making it a "privileged structure" in the quest for novel therapeutic agents.[3]

Among the various pyrimidine-based synthons, this compound stands out as a particularly valuable and versatile starting material. Its aldehyde functional group serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. The two methoxy groups at the 4 and 6 positions are electron-donating, influencing the reactivity of the pyrimidine ring and the aldehyde. They can also be subjected to nucleophilic substitution, offering a secondary point for diversification. This guide provides detailed application notes and protocols for leveraging this powerful building block in the synthesis of novel and diverse heterocyclic compounds.

Core Synthetic Strategies and Protocols

The aldehyde functionality of this compound is the primary gateway for constructing complex molecular architectures. The following sections detail key synthetic transformations, explaining the mechanistic rationale behind each protocol and providing step-by-step guidance for laboratory execution.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Scaffolds start This compound wittig Wittig Reaction start->wittig knoevenagel Knoevenagel Condensation start->knoevenagel mcr Multicomponent Reactions start->mcr cyclo Cyclocondensation start->cyclo alkenes Vinyl-Pyrimidines wittig->alkenes C=C formation enones Conjugated Enones knoevenagel->enones C=C formation fused Fused Pyrimidines (e.g., Pyridopyrimidines) mcr->fused One-pot cyclization spiro Spiro-Heterocycles cyclo->spiro Ring formation alkenes->fused Further cyclization enones->fused Michael addition

Figure 1: Synthetic pathways from this compound.
Olefination via Wittig Reaction: Extending the Carbon Scaffold

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones with exceptional regiocontrol.[5][6] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[6] This method is invaluable for converting the formyl group of our starting material into a vinyl group, which can serve as a handle for subsequent reactions like cycloadditions or Heck couplings.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphorus ylide is a strong base and will be quenched by protic solvents like water or alcohols. Therefore, anhydrous solvents (like THF) and a dry, inert atmosphere (N₂ or Argon) are critical for success.

  • Base Selection: A strong base is required to deprotonate the phosphonium salt to form the ylide. n-Butyllithium (n-BuLi) is commonly used for non-stabilized ylides, while weaker bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are also effective.[7]

  • Temperature Control: The initial ylide formation is often performed at 0 °C or lower to control the exothermic reaction and prevent side reactions. The subsequent reaction with the aldehyde can then be warmed to room temperature.

ReagentMWAmountMoles (mmol)
Propyltriphenylphosphonium bromide383.261.34 g3.5
Anhydrous Tetrahydrofuran (THF)-20 mL-
n-Butyllithium (1.6 M in hexanes)-2.1 mL3.3
This compound168.150.50 g3.0

Step-by-Step Methodology:

  • Ylide Preparation: To a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.34 g, 3.5 mmol) and anhydrous THF (20 mL).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (2.1 mL, 3.3 mmol) dropwise via syringe. A deep orange or reddish color indicates the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (0.50 g, 3.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product as a mixture of E/Z isomers.

G cluster_reagents Reagents cluster_process Process phosphonium Propyltriphenylphosphonium Bromide in THF Ylide 1. Form Ylide (0°C to RT) phosphonium->Ylide nBuLi n-BuLi nBuLi->Ylide aldehyde Pyrimidine-2-carbaldehyde in THF React 2. Add Aldehyde (0°C to RT) aldehyde->React Ylide->React Workup 3. Quench & Extract React->Workup Purify 4. Column Chromatography Workup->Purify Product 2-(But-1-en-1-yl)-4,6- dimethoxypyrimidine Purify->Product G aldehyde Pyrimidine Aldehyde addition Nucleophilic Addition aldehyde->addition malono Malononitrile (Active Methylene) carbanion Carbanion Formation malono->carbanion piperidine Piperidine (Base Catalyst) piperidine->malono Deprotonation carbanion->addition dehydration Dehydration (Water Elimination) addition->dehydration product α,β-Unsaturated Product dehydration->product

Figure 3: Simplified mechanism of the Knoevenagel condensation.
Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are a powerful tool for generating molecular diversity and complexity efficiently. [8][9]These reactions are highly valued in drug discovery for their ability to rapidly build libraries of complex molecules. [10] Causality Behind Experimental Choices:

  • Reaction Type: A common MCR that can be adapted for our aldehyde is a Biginelli-type or Hantzsch-type reaction to form fused pyrimidine systems like pyridopyrimidines. [11]* Components: A typical reaction might involve the pyrimidine aldehyde, an active methylene compound (e.g., ethyl acetoacetate), and a nitrogen source (e.g., 6-aminouracil or thiourea) to build a new heterocyclic ring. [10][11]* Catalysis: These reactions are often promoted by an acid or base catalyst. Environmentally benign catalysts and solvents, such as water or ethanol, are increasingly favored. [10][11]

ReagentMWAmountMoles (mmol)
This compound168.150.84 g5.0
Ethyl Acetoacetate130.140.65 g5.0
6-Aminouracil127.100.64 g5.0
p-Toluenesulfonic acid (p-TsOH)172.2086 mg0.5
Ethanol-30 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (0.84 g, 5.0 mmol), ethyl acetoacetate (0.65 g, 5.0 mmol), 6-aminouracil (0.64 g, 5.0 mmol), and ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (86 mg, 0.5 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol followed by diethyl ether. If necessary, the product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or acetic acid to achieve high purity.

Conclusion and Future Outlook

This compound is a potent and adaptable starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide for Wittig olefination, Knoevenagel condensation, and multicomponent reactions represent foundational strategies that can be expanded upon by researchers. The resulting products, rich in functionality and structural diversity, are prime candidates for screening in drug discovery programs. Future work should focus on exploring asymmetric catalytic versions of these reactions, expanding the scope of reaction partners, and performing thorough biological evaluations of the synthesized compound libraries to identify new therapeutic leads.

References

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

  • PYRIMIDINE: POTENT HETEROCYCLE FOR TREATMENT OF CANCER. Journal of Advanced Scientific Research. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. Royal Society of Chemistry. Available at: [Link]

  • A review on recent progress in multicomponent reactions of pyrimidine synthesis. SciSpace. Available at: [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. Available at: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. National Institutes of Health. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • The Knoevenagel Condensation. ResearchGate. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

Sources

The Versatile Aldehyde: A Guide to 4,6-Dimethoxypyrimidine-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2][3][4][5][6] Within this privileged class of heterocycles, 4,6-dimethoxypyrimidine-2-carbaldehyde emerges as a highly versatile and reactive intermediate for the synthesis of novel drug candidates. Its unique electronic properties, stemming from the electron-donating methoxy groups and the electron-withdrawing aldehyde, render it a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers in drug discovery and development.

Strategic Synthesis of a Key Intermediate

The synthesis of this compound can be strategically designed from readily available precursors. A plausible and efficient synthetic route commences with the commercially available 2-amino-4,6-dimethoxypyrimidine, leveraging well-established pyrimidine chemistry.

A key transformation in this proposed synthesis is the introduction of the aldehyde functionality at the 2-position. This can be achieved through a Sandmeyer-type reaction followed by a reduction, or more directly via a formylation reaction. The Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heteroaromatic compounds, presents a compelling approach.[7]

Proposed Synthetic Workflow:

Synthesis of this compound start 2-Amino-4,6-dimethoxypyrimidine intermediate1 Diazonium Salt Intermediate start->intermediate1 NaNO2, HCl intermediate2 2-Cyano-4,6-dimethoxypyrimidine intermediate1->intermediate2 CuCN (Sandmeyer Reaction) product This compound intermediate2->product DIBAL-H Reduction

Caption: Proposed synthetic route to this compound.

Application in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound serves as a gateway for a multitude of chemical transformations, enabling the creation of diverse compound libraries for screening against various therapeutic targets. The electron-rich nature of the dimethoxypyrimidine core makes it a valuable pharmacophore, particularly in the design of kinase inhibitors.

Reductive Amination: Accessing Novel Aminopyrimidine Derivatives

Reductive amination is a robust and widely used method for the synthesis of amines. The reaction of this compound with a primary or secondary amine, followed by reduction with a mild reducing agent, provides a straightforward route to a wide array of 2-aminomethyl-4,6-dimethoxypyrimidine derivatives. These derivatives are of significant interest as potential kinase inhibitors, anticancer, and antimicrobial agents.[8][9]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise at 0 °C.

  • Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-aminomethyl-4,6-dimethoxypyrimidine derivative.

Reagent/ParameterConditionPurpose
Solvent Anhydrous Methanol or DichloromethaneTo dissolve reactants and facilitate the reaction.
Amine 1.1 equivalentsTo serve as the nucleophile for imine formation.
Reducing Agent NaBH₄ or STAB (1.5 equivalents)To selectively reduce the imine to the corresponding amine.
Temperature 0 °C to Room TemperatureTo control the reaction rate and minimize side reactions.
Monitoring TLC, LC-MSTo track the progress of the reaction.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to α,β-unsaturated systems. These Michael acceptors are valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, this compound (1.0 eq) and the active methylene compound (1.1 eq) are dissolved in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: A catalytic amount of a base (e.g., piperidine, triethylamine) is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a cold solvent and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Wittig Reaction: Formation of Alkenyl Pyrimidines

The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a route to vinylpyrimidine derivatives. These compounds can serve as monomers for polymerization or as intermediates for further functionalization via reactions targeting the double bond.

The 4,6-Dimethoxypyrimidine Scaffold in Kinase Inhibition

The 2,4-disubstituted pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors.[10][11] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling binding to the hinge region of the kinase active site. The methoxy groups at the 4 and 6 positions can enhance binding affinity and modulate the physicochemical properties of the molecule.

KinaseInhibitor Pyrimidine 4,6-Dimethoxypyrimidine Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Pyrimidine->Hinge Mimics ATP R_Group Substituent from Aldehyde Derivatization Binding_Pocket Hydrophobic/Allosteric Binding Pockets R_Group->Binding_Pocket Improves Selectivity & Potency

Sources

Application Notes and Protocols: The Pivotal Role of the 4,6-Dimethoxypyrimidine Scaffold in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and professionals in the agrochemical and drug development sectors. It provides an in-depth exploration of the 4,6-dimethoxypyrimidine core structure as a cornerstone in the synthesis of high-efficacy herbicides. While the specific query highlighted 4,6-dimethoxypyrimidine-2-carbaldehyde, extensive research and application data reveal that its amino-substituted counterpart, 2-Amino-4,6-dimethoxypyrimidine , is the more prominent and critical building block in this field.[1][2][3] This document will, therefore, focus on the synthesis and application of this key intermediate, providing a comprehensive overview of its role, detailed synthetic protocols for major agrochemicals, and the underlying scientific principles.

The 4,6-dimethoxypyrimidine moiety is a key structural motif frequently employed in the design of novel, highly active herbicides.[4] Its presence is characteristic of a major class of herbicides known as the sulfonylureas.[1][2][5] These compounds are renowned for their high potency at low application rates, excellent crop selectivity, and broad-spectrum weed control.[1][6]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides, derived from the 4,6-dimethoxypyrimidine scaffold, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][6] By blocking this enzyme, the herbicides effectively halt plant cell division and growth, leading to the eventual death of susceptible weed species.[1] This targeted mode of action contributes to their low toxicity in mammals and other non-plant organisms.

Application Note 1: Synthesis of Bensulfuron-methyl

Bensulfuron-methyl is a selective, broad-spectrum herbicide used for pre- and early post-emergence control of a wide range of broadleaf and sedge weeds, particularly in rice cultivation.[1][4] The synthesis hinges on the reaction of 2-Amino-4,6-dimethoxypyrimidine with a specific sulfonyl isocyanate.[1]

Synthetic Workflow for Bensulfuron-methyl

cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product A 2-Amino-4,6-dimethoxypyrimidine C Condensation Reaction A->C B o-(methoxycarbonyl)benzylsulfonyl isocyanate B->C D Bensulfuron-methyl C->D Formation of Sulfonylurea Bridge

Caption: Synthesis of Bensulfuron-methyl.

Experimental Protocol: Synthesis of Bensulfuron-methyl

This protocol describes a method for preparing bensulfuron-methyl through the condensation of o-(methyl formate)benzyl sulfonyl isocyanate with 2-amino-4,6-dimethoxy pyrimidine.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Formula
2-Amino-4,6-dimethoxypyrimidine63236-05-5C₆H₉N₃O₂
o-(methyl formate)benzyl sulfonyl isocyanateNot specifiedC₁₀H₉NO₅S
Bis(trichloromethyl) carbonate (Triphosgene)32315-10-9C₃Cl₆O₃
n-butyl isocyanate111-36-4C₅H₉NO
Dimethylbenzene (Xylene)1330-20-7C₈H₁₀

Procedure:

  • Preparation of o-(methyl formate)benzyl sulfonyl isocyanate:

    • In a suitable reactor, mix o-methyl formate benzyl sulfamide with bis(trichloromethyl) carbonate and a catalytic amount of n-butyl isocyanate in dimethylbenzene.

    • Heat the mixture and add trichloromethyl chloroformate to facilitate the esterification reaction.

    • Upon completion, the solvent is typically removed under reduced pressure to yield the sulfonyl isocyanate intermediate.

  • Condensation Reaction:

    • In a separate reaction vessel, dissolve 2-Amino-4,6-dimethoxypyrimidine in a suitable aprotic solvent.

    • Slowly add the prepared o-(methyl formate)benzyl sulfonyl isocyanate to the solution while maintaining the temperature at a controlled level (e.g., 20-25°C) to manage the exothermic reaction.

    • Stir the reaction mixture for several hours until the reaction is complete, as monitored by an appropriate analytical technique such as TLC or HPLC.

  • Isolation and Purification:

    • Upon completion, the reaction mixture is typically quenched with water or a mild acid.

    • The resulting precipitate, crude Bensulfuron-methyl, is collected by filtration.

    • The crude product is then washed with a suitable solvent (e.g., water, diethyl ether) to remove unreacted starting materials and byproducts.

    • Further purification can be achieved by recrystallization from a suitable solvent system to yield pure Bensulfuron-methyl.

Application Note 2: Synthesis of Nicosulfuron

Nicosulfuron is a selective, post-emergence sulfonylurea herbicide used for controlling a wide variety of grass weeds in maize.[1] Its synthesis also utilizes 2-Amino-4,6-dimethoxypyrimidine as a key precursor.

Synthetic Workflow for Nicosulfuron

cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product A 2-Amino-4,6-dimethoxypyrimidine C Condensation Reaction A->C B 2-isocyanatosulfonyl-N,N-dimethylnicotinamide B->C D Nicosulfuron C->D Formation of Sulfonylurea Bridge

Caption: Synthesis of Nicosulfuron.

Experimental Protocol: Synthesis of Nicosulfuron

The following protocol outlines a laboratory-scale synthesis of Nicosulfuron.[2]

Materials and Reagents:

ReagentCAS NumberMolecular Formula
2-Amino-4,6-dimethoxypyrimidine63236-05-5C₆H₉N₃O₂
2-isocyanatosulfonyl-N,N-dimethylnicotinamideNot specifiedC₁₀H₁₀N₄O₄S
Sodium hydroxide solution1310-73-2NaOH
Hydrochloric acid solution7647-01-0HCl
Methanol67-56-1CH₃OH

Procedure:

  • Reaction Setup:

    • To a pre-synthesized system of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide, add 6.36 g of 2-Amino-4,6-dimethoxypyrimidine.[2]

  • Reaction Conditions:

    • Maintain the reaction mixture at 40°C for 3 hours.[2]

  • Work-up and Isolation:

    • After the reaction is complete, add the reaction solution to a large volume of sodium hydroxide solution.[2]

    • Separate the aqueous layer and acidify it with a large amount of hydrochloric acid solution.[2]

    • Collect the resulting precipitate by filtration.[2]

  • Purification:

    • Recrystallize the precipitate from methanol to obtain pure Nicosulfuron.[2]

Protocol: Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine

The widespread use of 2-Amino-4,6-dimethoxypyrimidine necessitates efficient and reliable synthetic routes. A common laboratory method involves a two-step process starting from guanidine nitrate and diethyl malonate.[7]

Synthetic Pathway for 2-Amino-4,6-dimethoxypyrimidine

A Guanidine nitrate + Diethyl malonate B Cyclization (Sodium methoxide) A->B C 2-Amino-4,6-dihydroxypyrimidine B->C D Methylation (Dimethyl carbonate) C->D E 2-Amino-4,6-dimethoxypyrimidine D->E

Caption: Two-step synthesis of 2-Amino-4,6-dimethoxypyrimidine.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2-Amino-4,6-dimethoxypyrimidine.[7][8]

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

  • Reaction Setup: In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 73.2 g of guanidine nitrate and 64 g of diethyl malonate.[8] Add 50 g of anhydrous methanol and stir to create a homogenous mixture.[8]

  • Addition of Base: Slowly add liquid sodium methoxide dropwise to the mixture while maintaining the temperature between 40-60°C.[7]

  • Reflux: After the addition is complete, heat the mixture to 68°C and maintain it under reflux for approximately 3.5 hours.[7]

  • Isolation: Distill off the methanol. The remaining white solid is dissolved in water and then acidified with hydrochloric acid to precipitate the product.[7] Filter and wash the solid with deionized water to obtain 2-amino-4,6-dihydroxypyrimidine.[7]

Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine

  • Reaction Setup: In a 150 mL high-pressure autoclave, place 25.4 g of the 2-amino-4,6-dihydroxypyrimidine synthesized in Step 1.[7]

  • Addition of Reagents: Add 180 g of dimethyl carbonate (a greener methylating agent) and a catalytic amount (e.g., 5 wt%) of a suitable catalyst like hydrotalcite or potassium carbonate.[7][8]

  • Reaction: Seal the autoclave and heat the mixture to 140°C for 8 hours.[7][8]

  • Work-up and Purification: After cooling, filter out the insoluble catalyst.[8] Concentrate the filtrate by distillation under reduced pressure (e.g., 0.05 atm at 40°C) to obtain the crude product.[7][8] Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure, white crystals of 2-Amino-4,6-dimethoxypyrimidine.[8]

Conclusion

The 4,6-dimethoxypyrimidine scaffold, particularly in the form of 2-Amino-4,6-dimethoxypyrimidine, is a cornerstone of modern agrochemical research and development. Its integral role in the synthesis of highly effective sulfonylurea herbicides like Bensulfuron-methyl and Nicosulfuron underscores its importance. The protocols and application notes provided herein offer a detailed guide for researchers and scientists working in this field, enabling the efficient synthesis and further exploration of this vital chemical intermediate. The continuous development of synthetic methodologies, including the use of greener reagents like dimethyl carbonate, further enhances the value and applicability of this compound in creating sustainable and effective crop protection solutions.

References

  • Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety. Chemical Journal of Chinese Universities. Available at: [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan J. Chem. Available at: [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. Available at: [Link]

  • Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. National Institutes of Health. Available at: [Link]

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.
  • The Chemical Backbone: Understanding the Role of 2-Amino-4,6-dimethoxypyrimidine in Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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Derivatization of 4,6-Dimethoxypyrimidine-2-carbaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 4,6-Dimethoxypyrimidine-2-carbaldehyde for Biological Screening

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules like DNA and RNA.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among the myriad of pyrimidine-based starting materials, this compound stands out as a particularly versatile scaffold for generating diverse compound libraries for biological screening.

The strategic placement of the two methoxy groups at positions 4 and 6 significantly influences the electronic properties of the ring, while the aldehyde group at position 2 serves as a highly reactive and versatile chemical handle. This unique combination allows for a multitude of chemical transformations, enabling the systematic exploration of chemical space around the pyrimidine core to identify novel bioactive compounds.

This guide provides a detailed exploration of key derivatization strategies for this compound, complete with step-by-step protocols and the scientific rationale behind each experimental choice.

The Aldehyde at C2: A Gateway for Molecular Diversity

The aldehyde functional group is a linchpin in synthetic organic chemistry due to its susceptibility to nucleophilic attack and its ability to participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity is the foundation for library synthesis from the this compound core. By selecting appropriate reaction partners, researchers can systematically modify the steric and electronic properties of the final molecules, which is a critical step in tuning biological activity and optimizing drug-like properties.

The primary derivatization strategies discussed herein are:

  • Reductive Amination: To introduce diverse amine functionalities, creating secondary and tertiary amines.

  • Knoevenagel Condensation: To form α,β-unsaturated systems by reacting with active methylene compounds.

  • Wittig Reaction: To convert the aldehyde into a variety of substituted alkenes.

These reactions were chosen for their reliability, broad substrate scope, and amenability to parallel synthesis formats often employed in drug discovery.

Derivatization Strategies: Workflows and Protocols

The overall workflow for derivatizing the starting aldehyde and proceeding to biological evaluation is depicted below. This process begins with the selection of a derivatization strategy, followed by library synthesis, purification, and subsequent screening.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis A 4,6-Dimethoxypyrimidine- 2-carbaldehyde B Select Derivatization Strategy A->B C1 Reductive Amination (Amine Library) B->C1 C-N C2 Knoevenagel Condensation (Active Methylene Cmpds) B->C2 C=C C3 Wittig Reaction (Phosphonium Ylides) B->C3 C=C D Parallel Synthesis of Derivative Library C1->D C2->D C3->D E Purification & Characterization (LC-MS, NMR) D->E F High-Throughput Screening (HTS) E->F Compound Library G Hit Identification & Confirmation F->G H Dose-Response & IC₅₀ Determination G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: General workflow from starting material to SAR analysis.

Strategy 1: Reductive Amination

Principle and Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds in two stages: the initial reaction between the aldehyde and a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4] For library synthesis, this one-pot procedure is highly efficient. The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice because it is mild, tolerant of a wide range of functional groups, and selectively reduces the iminium ion in the presence of the starting aldehyde.[5] This selectivity minimizes side reactions, leading to cleaner products and simplifying purification.

Detailed Protocol: Parallel Reductive Amination

  • Preparation: In an array of 96 glass vials, add a solution of this compound (1.0 eq, e.g., 50 mg, 0.297 mmol) in 1,2-dichloroethane (DCE, 2 mL).

  • Amine Addition: To each vial, add a unique primary or secondary amine from a pre-prepared stock solution (1.1 eq, 0.327 mmol).

  • Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 189 mg, 0.891 mmol) to each vial. If the amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • Reaction: Cap the vials and shake the array at room temperature for 12-24 hours.

  • Monitoring: Progress can be monitored by taking a small aliquot from a representative vial and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each vial. Shake and allow the layers to separate.

  • Extraction & Purification: The organic layer is typically separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude products can then be purified using parallel flash chromatography or preparative HPLC.

Strategy 2: Knoevenagel Condensation

Principle and Rationale: The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[6] Common examples include malononitrile, ethyl cyanoacetate, and barbituric acid. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[6][7] This is followed by nucleophilic addition to the aldehyde and subsequent dehydration to yield a stable α,β-unsaturated product.[8] These products are valuable in their own right as potential Michael acceptors in a biological context.

Detailed Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq, 1.0 g, 5.95 mmol) and malononitrile (1.1 eq, 0.43 g, 6.54 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, ~0.06 mL).

  • Reaction: Stir the mixture at room temperature. A precipitate often forms within 1-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the aldehyde spot by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the (4,6-dimethoxypyrimidin-2-yl)methylene)malononitrile. The product is often pure enough for subsequent screening without further chromatography.

Strategy 3: Wittig Reaction

Principle and Rationale: The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously defined.[10] The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[11] By using stabilized ylides (e.g., those containing an ester or ketone), one can selectively form the (E)-alkene, adding another layer of structural diversity to the library.

Detailed Protocol: Wittig Reaction with a Stabilized Ylide

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, suspend (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 eq, 2.28 g, 6.54 mmol) in dry toluene (30 mL).

  • Aldehyde Addition: Add a solution of this compound (1.0 eq, 1.0 g, 5.95 mmol) in dry toluene (10 mL) to the ylide suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-12 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of the aldehyde.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude material using column chromatography on silica gel. The less polar alkene product will elute before the highly polar triphenylphosphine oxide byproduct. A gradient of hexane/ethyl acetate is typically effective.

G cluster_1 Reductive Amination cluster_2 Knoevenagel Condensation cluster_3 Wittig Reaction A 4,6-Dimethoxypyrimidine- 2-carbaldehyde B R¹R²NH, NaBH(OAc)₃ A->B D Z-CH₂-Z', Piperidine (cat.) A->D F Ph₃P=CHR, Toluene, Δ A->F C Product: Secondary/Tertiary Amine B->C E Product: α,β-Unsaturated Compound D->E G Product: Substituted Alkene F->G

Caption: Key derivatization reactions from the aldehyde core.

Biological Screening and Data Interpretation

Once a library of derivatives has been synthesized and characterized, the next step is biological screening. The choice of assay will depend on the therapeutic target of interest. Pyrimidine derivatives have shown activity against a wide range of targets, including protein kinases, making them promising candidates for oncology research.[12][13]

Hypothetical Screening Data:

Below is a table of hypothetical screening data for a library of derivatives tested against a fictional protein kinase, "Kinase X."

Compound IDDerivatization MethodR Group / Moiety% Inhibition @ 10 µMIC₅₀ (µM)
DP-001 Reductive Amination-CH₂-NH-(4-fluorophenyl)85%1.2
DP-002 Reductive Amination-CH₂-N(CH₃)₂15%> 50
DP-003 Reductive Amination-CH₂-NH-(pyridin-4-yl)92%0.8
DP-004 Knoevenagel=C(CN)₂65%8.5
DP-005 Knoevenagel=C(CN)CO₂Et58%11.2
DP-006 Wittig Reaction=CH-CO₂Et25%> 50
DP-007 Wittig Reaction=CH-(phenyl)30%35.7

Preliminary Structure-Activity Relationship (SAR) Insights:

  • The reductive amination pathway appears most promising for inhibiting Kinase X.

  • Aromatic amines (DP-001, DP-003) are significantly more potent than simple alkylamines (DP-002), suggesting a key interaction with an aromatic pocket in the kinase active site.

  • The pyridine nitrogen in DP-003 may be forming a critical hydrogen bond, leading to sub-micromolar potency.

  • The Michael acceptors generated via Knoevenagel condensation (DP-004, DP-005) show moderate activity, which could be explored for covalent inhibition.

  • The derivatives from the Wittig reaction (DP-006, DP-007) are largely inactive, suggesting that the flexibility and specific functional groups introduced by reductive amination are crucial for binding.

These initial findings would guide the synthesis of a second-generation library, focusing on further exploration of substituted aromatic and heteroaromatic amines in the reductive amination series to improve potency and selectivity.

Conclusion

This compound is an exceptionally valuable starting material for the construction of diverse chemical libraries. Through the systematic application of robust chemical transformations such as reductive amination, Knoevenagel condensation, and the Wittig reaction, researchers can efficiently generate novel compounds for biological screening. The protocols and strategies outlined in this guide provide a solid framework for leveraging this scaffold in drug discovery campaigns, enabling the rapid identification and optimization of new bioactive molecules.

References

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  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
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  • Onipko, O. V., et al. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]

  • ResearchGate. (2023). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. [Link]

  • Onipko, O. V., et al. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 4,6-Dimethoxypyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and practical FAQs to address challenges encountered during the purification of this important synthetic intermediate.

Understanding the Challenge: Common Impurities

The purity of this compound is critical for its successful use in subsequent synthetic steps. The nature of impurities in a crude sample is largely dictated by the synthetic route employed, but typically falls into several classes:

  • Oxidation Products: Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid (4,6-dimethoxypyrimidine-2-carboxylic acid).[1] This is often the most common polar impurity.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Vilsmeier-Haack reaction, oxidation of the corresponding alcohol), residual starting materials may contaminate the crude product.

  • Reaction By-products: Side reactions can lead to the formation of structurally similar impurities that may be difficult to separate.

  • Residual Solvents: Solvents used during the reaction or initial work-up can be retained in the crude solid.[2][3]

  • Colored Impurities: The crude product may possess a yellow or brown hue due to trace, highly conjugated by-products.[2][3]

A preliminary Thin-Layer Chromatography (TLC) analysis is an indispensable first step to visualize the number and polarity of impurities and to guide the selection of an appropriate purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My purified product is a pale yellow or brown solid, not white.

  • Possible Cause: This discoloration typically indicates the presence of minor, highly colored impurities or degradation products.[3]

  • Solution:

    • Activated Carbon Treatment: Before the final purification step (recrystallization), dissolve the crude product in a suitable hot solvent and add a small amount (typically 1-2% by weight) of activated carbon. Stir the hot mixture for 5-10 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite or fluted filter paper to remove the carbon.[2][4] The Celite prevents fine carbon particles from passing through.

    • Proceed to Recrystallization: Allow the clarified, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly less colored.

Issue 2: During column chromatography, my product seems to be decomposing on the column.

  • Possible Cause: Standard silica gel is slightly acidic and can promote the degradation or oxidation of sensitive aldehydes.[1][5] This is often observed as streaking on the TLC plate or the appearance of new, more polar spots in the collected fractions.[2]

  • Solution:

    • Neutralize the Silica Gel: Before packing the column, prepare the silica gel slurry in the chosen eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface.[2]

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[5]

    • Minimize Residence Time: Do not let the compound sit on the column for an extended period. A slightly faster elution, provided it maintains separation, can reduce contact time with the stationary phase and minimize degradation.[2]

Issue 3: I am unable to separate my product from a key impurity by column chromatography (co-elution).

  • Possible Cause: The impurity has a very similar polarity (Rf value) to the desired product, making separation by adsorption chromatography challenging.

  • Solution: Chemical Separation via Bisulfite Adduct Formation This technique leverages the specific reactivity of the aldehyde functional group.[6]

    • Adduct Formation: Dissolve the crude mixture in a suitable solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously.[7] The aldehyde will react to form a water-soluble α-hydroxy sulfonic acid salt (the bisulfite adduct).[8]

    • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture and perform a liquid-liquid extraction. The non-aldehyde impurity will remain in the organic layer, while the charged bisulfite adduct will partition into the aqueous layer.[6][7]

    • Regeneration of Aldehyde: Separate the aqueous layer containing the adduct. To regenerate the aldehyde, carefully add a base (e.g., sodium carbonate solution or dilute NaOH) until the solution is basic.[8] This reverses the reaction, releasing the pure aldehyde.

    • Final Extraction: Extract the regenerated aldehyde from the aqueous solution using a fresh portion of an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 4: During recrystallization, my product "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution at a temperature above its melting point, or the solution is supersaturated and cooling too quickly.[9][10] This is more common when the crude material is significantly impure.[10]

  • Solution:

    • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level.[4][10]

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or wrapping it in glass wool and covering the top. Do not disturb the solution as it cools.[2][11] Slow cooling is critical for the formation of well-ordered, pure crystals.[11]

    • Scratching: If crystals are slow to form once the solution is at room temperature, gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

Issue 5: After recrystallization, the yield is very low.

  • Possible Cause:

    • Too much solvent was used: This is the most common reason for poor recovery, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[9][10]

    • The compound has moderate solubility even at low temperatures: The chosen solvent may not be optimal.

  • Solution:

    • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can recover some of the dissolved product. After filtering the first crop of crystals, take the filtrate (mother liquor) and evaporate a portion of the solvent using a rotary evaporator. Cool the concentrated solution again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

    • Re-evaluate the Solvent System: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[12] You may need to screen other solvents or use a mixed-solvent system.[13]

Decision Workflow for Purification

Choosing the right purification method depends on the scale of your experiment and the impurity profile. The following workflow provides a logical guide.

PurificationWorkflow start Crude 4,6-Dimethoxypyrimidine- 2-carbaldehyde tlc Analyze by TLC start->tlc main_spot Is there one major spot with minor impurities? tlc->main_spot is_colored Is the crude solid colored (yellow/brown)? main_spot->is_colored Yes complex_mixture Are there multiple spots or a close-running impurity? main_spot->complex_mixture No charcoal Treat with Activated Carbon in hot solvent, then hot filter is_colored->charcoal Yes recrystallize Purify by Recrystallization is_colored->recrystallize No charcoal->recrystallize final_product Pure Product recrystallize->final_product complex_mixture->recrystallize No column Purify by Column Chromatography (consider neutralizing silica) complex_mixture->column Yes co_elution Does co-elution occur or does product degrade on column? column->co_elution bisulfite Purify via Bisulfite Adduct Formation co_elution->bisulfite Yes co_elution->final_product No bisulfite->final_product

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is effective for separating compounds based on their differential adsorption to a stationary phase.[14] It is ideal for complex mixtures or when impurities have polarities similar to the product.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Eluent: Hexane/Ethyl Acetate mixture (start with a low polarity system like 9:1 and gradually increase polarity based on TLC)

    • Triethylamine (optional, for neutralization)

    • TLC plates, collection tubes, chromatography column

  • Step-by-Step Methodology:

    • Determine Eluent System: Using TLC, find a solvent system where the product has an Rf value of approximately 0.25-0.35.

    • Prepare the Column:

      • Prepare a slurry of silica gel in the chosen eluent. If neutralization is needed, add 0.5-1% triethylamine to the eluent used for the slurry and for running the column.[2]

      • Pack the column with the slurry, ensuring no air bubbles are trapped.[14]

    • Load the Sample:

      • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

      • Alternatively, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

    • Elution and Fraction Collection:

      • Begin eluting with the solvent system, collecting fractions in test tubes.

      • Monitor the separation by collecting small spots from each fraction onto a TLC plate.[14]

    • Combine and Concentrate: Once the product has eluted, combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified aldehyde.

Protocol 2: Purification by Recrystallization

This technique is best suited for purifying solids that are largely pure (>90%) and where impurities have different solubility profiles.[11]

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a Hexane/Ethyl Acetate mixture)

    • Erlenmeyer flask, heating source (hot plate), filtration apparatus

  • Step-by-Step Methodology:

    • Solvent Selection: Choose a solvent in which the aldehyde is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12][13]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture with stirring until the solid just dissolves.[13]

    • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][11]

    • Induce Full Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[13]

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

    • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[13] Allow the crystals to air dry or dry them in a vacuum oven.

Technique Best For Key Advantages Common Pitfalls
Column Chromatography Complex mixtures; separation of compounds with similar polarities.[2]High resolution; versatile for many mixture types.Product decomposition on stationary phase; co-elution of impurities.[2][5]
Recrystallization Removing small amounts of impurities from a solid that is already relatively pure.Scalable; can yield very high purity material.Low recovery if too much solvent is used; "oiling out".[9][10]
Bisulfite Extraction Separating aldehydes from non-aldehyde impurities, especially when chromatography fails.[6][7]Chemically specific; rapid and easy to perform.[6][7]Potential for decomposition of sensitive aldehydes during regeneration.[8]
Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound should be a white to off-white crystalline solid. While a specific melting point is not consistently reported across all sources, a sharp melting range is indicative of high purity. A broad or depressed melting point compared to a reference standard suggests the presence of impurities.

Q2: How should I store the purified product to prevent degradation? A2: Aldehydes can be sensitive to air and light. To prevent oxidation to the carboxylic acid, the purified product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place. For long-term storage, refrigeration is recommended.

Q3: My TLC shows a baseline spot that won't move in any solvent system. What is it? A3: A spot that remains at the baseline (Rf = 0) is highly polar. This is likely the corresponding carboxylic acid formed from oxidation, or potentially inorganic salts from the work-up. These impurities are typically removed effectively by column chromatography, as they will remain strongly adsorbed to the silica gel while the less polar aldehyde elutes.

Q4: Can I use distillation for purification? A4: Distillation is a technique used to purify liquids based on differences in boiling points. Since this compound is a solid at room temperature, standard distillation is not an appropriate method. While vacuum distillation or sublimation can sometimes be used for solids, recrystallization and chromatography are far more common and practical for this type of compound.

References
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  • ChemWhat. 4,6-Dimethoxypyrimidine-2-carboxaldehyde CAS#: 125966-89-4.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • cmu.edu.jm. How to Column Aldehydes: A Comprehensive Guide.
  • University of York, Chemistry Teaching Labs.
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  • PMC, NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
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  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Benchchem. common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
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  • Benchchem.

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Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-46DMP2C-001

Last Updated: January 14, 2026

Introduction

4,6-Dimethoxypyrimidine-2-carbaldehyde is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved via the Vilsmeier-Haack formylation of 4,6-dimethoxypyrimidine, is a robust and widely adopted method. However, like many heterocycle functionalizations, the reaction is not without its complexities. Researchers frequently encounter challenges related to reaction control, byproduct formation, and purification, which can significantly impact yield and purity.

This technical guide serves as a dedicated resource for scientists and researchers to navigate the common pitfalls associated with this synthesis. Structured in a practical question-and-answer format, it provides in-depth troubleshooting advice, mechanistic explanations for side reactions, and optimized protocols to ensure a successful and reproducible outcome.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The standard and most efficient method for synthesizing this compound is the formylation of 4,6-dimethoxypyrimidine using the Vilsmeier reagent. This electrophilic reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[1][2][3]

The electron-donating methoxy groups at the C4 and C6 positions activate the pyrimidine ring, but direct formylation at the C2 position is challenging due to the electron-withdrawing nature of the ring nitrogens. Therefore, the reaction proceeds via an initial attack at the more electron-rich C5 position, followed by a rearrangement or, more commonly, is performed on a precursor where the 2-position is lithiated before adding a formylating agent. However, the direct Vilsmeier-Haack reaction on the pyrimidine itself is the most common industrial approach.

Vilsmeier_Haack_Synthesis cluster_reagent_formation 1. Reagent Formation cluster_formylation 2. Electrophilic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrimidine 4,6-Dimethoxypyrimidine Intermediate Iminium Salt Intermediate Pyrimidine->Intermediate Vilsmeier Reagent Product 4,6-Dimethoxypyrimidine- 2-carbaldehyde Intermediate->Product H₂O Workup Aqueous Workup (Hydrolysis)

Caption: General workflow for the Vilsmeier-Haack formylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction mixture turned dark brown or black upon adding POCl₃, and the final yield was extremely low. What is the likely cause?

Answer: This is a classic sign of an uncontrolled exothermic reaction leading to polymerization and degradation of the starting material and/or product.

  • Causality: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly or at an insufficiently low temperature, localized "hot spots" can form. The highly activated pyrimidine ring is sensitive to strong acids and high temperatures, which can lead to decomposition. The Vilsmeier reagent itself can also react with DMF in side reactions under harsh conditions.

  • Preventative Measures:

    • Strict Temperature Control: The addition of POCl₃ to DMF should always be performed at 0°C or below, using an ice-salt or dry ice-acetone bath.

    • Slow, Dropwise Addition: Add the POCl₃ dropwise to the DMF solution over a period of 30-60 minutes with vigorous stirring. This ensures efficient heat dissipation.

    • Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen, which can contribute to colored impurities.

Question 2: My TLC analysis shows a second major spot, less polar than my starting material but more polar than the desired aldehyde. What could this be?

Answer: A common byproduct in Vilsmeier-Haack reactions on activated heterocycles is the formation of a bis-iminium salt or a chlorinated species, which upon workup can lead to unexpected products.

  • Likely Side Reaction: C5-Formylation or Chlorination

    • Mechanism: Although the C2 position is the target, the C5 position is also activated by the methoxy groups. A competitive electrophilic attack at C5 can occur, leading to 5-formyl-4,6-dimethoxypyrimidine. Alternatively, under certain conditions, the Vilsmeier reagent can act as a chlorinating agent, potentially leading to 5-chloro-4,6-dimethoxypyrimidine.

    • Identification: These byproducts can be identified using ¹H NMR. The C5-formylated product would show a characteristic aldehyde proton signal and the disappearance of the C5-H singlet. The C5-chloro product would lack the C5-H signal entirely.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a precise stoichiometry of the Vilsmeier reagent. An excess of the reagent can promote secondary reactions. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ and DMF relative to the pyrimidine is a good starting point.

    • Reaction Time & Temperature: Over-running the reaction or allowing it to warm prematurely can favor the formation of thermodynamically stable but undesired byproducts. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Question 3: The hydrolysis step of my reaction is very slow, and I'm getting a poor yield of the final aldehyde.

Answer: The hydrolysis of the intermediate iminium salt is a critical step that must be carefully controlled to avoid side reactions.[4]

  • Causality: The iminium salt intermediate is relatively stable. Inefficient hydrolysis can lead to its isolation or decomposition during workup. The pH of the hydrolysis medium is crucial. A medium that is too acidic can lead to the hydrolysis of the methoxy groups, while a medium that is too basic can cause Cannizzaro-type side reactions with the product aldehyde.

  • Optimized Hydrolysis Protocol:

    • Quenching: After the reaction is complete, cool the mixture back down to 0°C.

    • Controlled pH: Slowly and carefully pour the reaction mixture onto crushed ice. Then, add a saturated solution of sodium acetate or sodium bicarbonate portion-wise until the pH is between 6 and 7. This buffers the solution and ensures a controlled hydrolysis without cleaving the methoxy groups.

    • Temperature: Maintain the temperature below 20°C during the initial phase of the workup.

    • Stirring: Allow the mixture to stir at room temperature for a few hours after neutralization to ensure complete hydrolysis before proceeding to extraction.

Question 4: My final product's ¹H NMR spectrum shows a singlet at ~3.9 ppm, but my methoxy groups are at ~4.1 ppm. Could this be a demethylation product?

Answer: Yes, this is a strong possibility. Demethylation is a known side reaction, especially if the workup conditions are too harsh.

  • Side Reaction: Acid-Catalyzed Demethylation

    • Mechanism: The methoxy groups on the pyrimidine ring are essentially enol ethers and are susceptible to hydrolysis under strongly acidic conditions, which can be generated during a poorly controlled aqueous workup. This would lead to the formation of 4-hydroxy-6-methoxypyrimidine-2-carbaldehyde. The resulting hydroxyl group is tautomeric with a pyrimidone form.

    • Identification: The presence of a broad singlet in the ¹H NMR spectrum that exchanges with D₂O is indicative of a hydroxyl group. Mass spectrometry would also show a molecular ion peak corresponding to a loss of 14 Da (CH₂).

  • Prevention:

    • Buffered Workup: As detailed in the answer to Question 3, using a buffered workup (e.g., with sodium acetate) is the most effective way to prevent demethylation.[3] Avoid quenching the reaction with neat water or strong acids.

    • Avoid High Temperatures: Do not heat the reaction mixture during aqueous workup, as this accelerates the rate of hydrolysis.

Side_Reactions Start 4,6-Dimethoxypyrimidine + Vilsmeier Reagent Product Target Aldehyde Start->Product Controlled Temp. Correct Stoich. Polymer Degradation/ Polymerization Start->Polymer High Temp. Poor Control C5_Formyl C5-Formylation Start->C5_Formyl Excess Reagent High Temp. Desired_Path Desired Pathway Side_Path Side Pathways Demethylated Demethylation Product (4-Hydroxy-6-methoxy...) Product->Demethylated Harsh Acidic Workup

Caption: Key reaction pathways and potential side reactions.

Quantitative Data Summary: Reaction Conditions

The following table provides a summary of recommended versus problematic reaction parameters.

ParameterRecommended ConditionProblematic Condition & Likely Outcome
POCl₃ Addition Temp. 0°C or belowRoom Temp → Degradation, low yield
POCl₃ Equivalents 1.1 - 1.5 eq.> 2.0 eq. → C5-formylation, other byproducts
Reaction Time Monitor by TLC (typically 2-4h)> 12h or overnight → Increased byproduct formation
Workup pH Buffered to pH 6-7Quenching in H₂O/acid → Demethylation, hydrolysis

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize side reactions and maximize yield and purity.

Materials:

  • 4,6-Dimethoxypyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Acetate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4,6-dimethoxypyrimidine (1.0 eq) and anhydrous DCM (10 vol). Cool the solution to 0°C in an ice bath. In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.2 eq) dropwise to anhydrous DMF (1.2 eq) at 0°C. Stir for 30 minutes at 0°C.

  • Addition: Add the pre-formed Vilsmeier reagent from step 1 to the pyrimidine solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Quenching & Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully pour the mixture into a beaker containing crushed ice and saturated sodium acetate solution (approx. 20 vol).

  • Workup: Stir the resulting slurry vigorously for 1 hour, allowing it to reach room temperature. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 vol).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

References

  • BenchChem. (2025). Investigation of 4,6-Diethoxypyrimidine: A Technical Guide to its Reactivity and Stability.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

Sources

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-dimethoxypyrimidine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth, experience-based solutions to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Primary Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a suitable choice for the synthesis of this compound.[1][2] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]

Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing to proceed to completion. What are the likely causes and how can I improve the outcome?

A1: Low yields in Vilsmeier-Haack formylations are a common issue and can often be attributed to several factors related to reagent quality, reaction conditions, and the stability of the intermediates.

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphoryl chloride (POCl₃) is fresh. The presence of water can quench the Vilsmeier reagent and inhibit the reaction.

  • Reaction Temperature and Time: The formation of the Vilsmeier reagent is exothermic and typically requires initial cooling (0 °C). However, the subsequent formylation of the pyrimidine substrate may necessitate heating.[3][4] If you observe a sluggish reaction, a gradual increase in temperature (e.g., to 60-80 °C) and extended reaction times can be beneficial.[3][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]

  • Stoichiometry of the Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent to the 4,6-dimethoxypyrimidine substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions. A good starting point for optimization is a 1.5:1 molar ratio of the Vilsmeier reagent to the substrate.[3]

  • Work-up Procedure: The work-up is a critical step for hydrolyzing the intermediate iminium salt to the final aldehyde. This is typically achieved by carefully pouring the reaction mixture into a mixture of ice and water. A prompt and efficient aqueous work-up is essential to minimize the potential for side reactions.[3]

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction

G cluster_start Problem Identification cluster_checks Initial Checks & Adjustments cluster_workup Work-up & Purification cluster_outcome Desired Outcome start Low Yield or Incomplete Reaction reagent_quality Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagent_quality stoichiometry Adjust Stoichiometry (e.g., 1.5:1 Vilsmeier Reagent:Substrate) reagent_quality->stoichiometry If quality is good temp_time Optimize Temperature & Time (Monitor by TLC) stoichiometry->temp_time If stoichiometry is appropriate workup Ensure Efficient Aqueous Work-up (Ice/Water Quench) temp_time->workup If reaction still incomplete purification Optimize Purification (Recrystallization, Chromatography) workup->purification end Improved Yield of This compound purification->end G start Choosing a Synthetic Route for This compound vilsmeier Vilsmeier-Haack Formylation start->vilsmeier Direct, one-pot formylation oxidation Oxidation of 2-Substituted Precursor start->oxidation Multi-step, potentially milder conditions vilsmeier_adv Advantages: - Fewer steps - Readily available starting material vilsmeier->vilsmeier_adv vilsmeier_disadv Disadvantages: - Harsh reagents (POCl₃) - Potential for side reactions vilsmeier->vilsmeier_disadv oxidation_adv Advantages: - Milder oxidizing agents available - Potentially higher selectivity oxidation->oxidation_adv oxidation_disadv Disadvantages: - Requires synthesis of precursor - Risk of over-oxidation oxidation->oxidation_disadv

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dimethoxypyrimidine-2-carbaldehyde. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges in catalyst selection and reaction optimization. The unique electronic nature of this heteroaromatic aldehyde—specifically, the electron-deficient pyrimidine ring—dictates its reactivity and necessitates careful consideration of catalytic systems.

Section 1: Reductive Amination

Reductive amination is a cornerstone transformation for converting the aldehyde functionality into valuable amine building blocks. However, the electrophilicity of the pyrimidine ring can lead to challenges in imine formation, stability, and catalyst compatibility.

Q1: My reductive amination of this compound with a primary amine is giving low yields. What are the most likely causes and optimization strategies?

A1: Low yields in this reaction typically stem from two main issues: inefficient imine formation or instability of the resulting imine, and incompatibility with the chosen reducing agent. The electron-withdrawing nature of the pyrimidine ring makes the aldehyde highly reactive, but the corresponding imine can be susceptible to hydrolysis or side reactions.

Troubleshooting & Optimization:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is often too reactive and can reduce the starting aldehyde before it forms an imine.[1] It is crucial to use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the aldehyde.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination because it is stable under mildly acidic conditions that favor imine formation.[1]

    • Sodium Triacetoxyborohydride (STAB): Often the preferred reagent, STAB is less toxic than NaBH₃CN and is particularly effective for reactions with weakly basic amines. It does not require acidic conditions.

  • pH Control: Maintaining the optimal pH (typically 4-6) is critical. The reaction needs to be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic that it deactivates the amine nucleophile or causes aldehyde degradation.

  • Catalytic Hydrogenation: For a greener and often more efficient approach, catalytic hydrogenation or transfer hydrogenation is an excellent alternative.[2][3]

    • Catalysts: Palladium on carbon (Pd/C), Platinum-based catalysts, or Nickel nanoparticles can be highly effective.[3][4] Supported platinum catalysts, in particular, have shown high selectivity and yield for secondary amines.[2][3]

    • Hydrogen Source: This can be H₂ gas, formic acid, or isopropanol.[2][4] Cobalt-rhodium heterobimetallic nanoparticles have been used for tandem reductive amination of aldehydes with nitroaromatics under mild conditions (1 atm H₂).[4]

Workflow: Troubleshooting Low Yield in Reductive Amination

This decision tree illustrates a logical workflow for troubleshooting and optimizing the reductive amination of this compound.

G start Low Yield Observed check_reductant Is the reducing agent selective? (e.g., NaBH4 vs. STAB/NaBH3CN) start->check_reductant check_reductant->start No, NaBH4 used. Switch to STAB. check_pH Is pH controlled (4-6)? check_reductant->check_pH Yes check_pH->start No, adjust pH. check_imine Is imine formation confirmed? (e.g., by TLC, crude NMR) check_pH->check_imine Yes check_imine->start No, add dehydrating agent (e.g., MgSO4) or use Dean-Stark. consider_catalytic Consider Catalytic Hydrogenation check_imine->consider_catalytic Yes, but still low yield optimize_catalyst Optimize Catalyst & H2 Source (Pd/C, PtO2, Ni; H2 gas, Formic Acid) consider_catalytic->optimize_catalyst final_product Improved Yield optimize_catalyst->final_product

Caption: A decision tree for troubleshooting reductive amination.

Table 1: Comparison of Common Reducing Systems
Catalyst / ReagentTypical ConditionsProsCons / Troubleshooting
NaBH₃CN MeOH, pH 4-6Good selectivity for iminium ions.[1]Toxic cyanide byproduct; requires careful pH control.
NaB(OAc)₃H (STAB) DCE or THF, rtNon-toxic; effective at neutral pH; good for weak amines.[1]Can be slower; sensitive to moisture.
Pd/C, H₂ MeOH or EtOH, 1-5 atm H₂Clean reaction; high yields; scalable.Requires hydrogenation equipment; potential for catalyst poisoning.
PtO₂, H₂ Acidic additives, various solventsHigh selectivity and yields have been reported.[2][3]Catalyst can be expensive.
Ni Nanoparticles Isopropanol, 76°CInexpensive non-noble metal catalyst.[4]May require higher temperatures; potential for lower chemoselectivity.

Section 2: C-C Bond Forming Reactions

The aldehyde group is a versatile handle for carbon-carbon bond formation. Reactions like the Wittig and Knoevenagel condensations are common, but catalyst choice is paramount for achieving high yields and desired stereoselectivity.

Q2: I am performing a Wittig reaction with a stabilized ylide and getting a mixture of E/Z isomers. How can I improve the E-selectivity?

A2: The Wittig reaction's stereochemical outcome is highly dependent on the stability of the phosphorus ylide. While stabilized ylides (containing an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes, achieving high selectivity can be challenging.[5]

Expert Insights & Optimization:

  • Ylide Nature: The inherent nature of your ylide is the primary driver. Stabilized ylides allow for the thermodynamic equilibration of the betaine intermediate, which leads to the more stable anti-oxaphosphetane, and subsequently the (E)-alkene.[6] Non-stabilized ylides react kinetically to favor the (Z)-alkene.[5]

  • Salt-Free Conditions: The presence of lithium salts can decrease E-selectivity by stabilizing the betaine intermediate and slowing its decomposition.[5] Preparing the ylide with a sodium-based base (e.g., NaH, NaHMDS) or a potassium base (e.g., KOtBu) instead of n-BuLi can lead to "salt-free" conditions and improve E-selectivity.

  • Schlosser Modification: Forcing the issue to get the E-alkene from a non-stabilized ylide involves a specific protocol. After initial betaine formation at low temperature, a second equivalent of organolithium base is added to deprotonate the betaine. Re-protonation with a mild acid preferentially forms the more stable anti-betaine, which then collapses to the (E)-alkene.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the superior alternative for generating (E)-alkenes. The HWE reaction uses phosphonate esters instead of phosphonium salts. The resulting phosphate byproduct is water-soluble, which greatly simplifies purification compared to the often-problematic triphenylphosphine oxide from a standard Wittig reaction.

Q3: My Knoevenagel condensation with malononitrile is sluggish. What catalyst should I use to accelerate the reaction?

A3: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base.[7] For a highly electrophilic aldehyde like this compound, the reaction should be facile, but a sluggish reaction points to insufficient catalyst basicity or poor reaction conditions.

Catalyst & Condition Recommendations:

  • Base Catalyst: The catalyst is typically a weak amine base.[7]

    • Piperidine/Pyridine: A catalytic amount of piperidine or pyridine is standard and often sufficient.[7][8] The Doebner modification uses pyridine as the solvent when one of the activating groups is a carboxylic acid, often leading to a subsequent decarboxylation.[7][9]

    • Ammonium Salts: Ethylenediammonium diacetate (EDDA) can be a highly effective catalyst, sometimes used in ionic liquids.[9]

  • Solvent: Ethanol or methanol are common solvents. In some cases, running the reaction neat or under microwave irradiation can significantly accelerate the transformation.[10]

  • Lewis Acids: While less common for Knoevenagel, a mild Lewis acid could potentially be used to further activate the aldehyde carbonyl group, though care must be taken to avoid catalyst inhibition by the pyrimidine nitrogens.

Protocol: Piperidine-Catalyzed Knoevenagel Condensation

This protocol provides a general method for the condensation of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate.[8]

Materials:

  • This compound (1.0 mmol)

  • Active Methylene Compound (e.g., malononitrile) (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, ~1 drop) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

  • Upon completion, the product often precipitates from the solution. If not, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Section 3: Palladium-Catalyzed Cross-Coupling

While the aldehyde itself is not typically used directly in cross-coupling, it is a common substituent on pyrimidine rings that undergo such reactions. The pyrimidine core can present unique challenges for palladium catalysis.

Q4: I am attempting a Suzuki coupling on a 2-chloro-4,6-dimethoxypyrimidine derivative. The reaction is failing. Why might this be, and what catalyst system should I use?

A4: Suzuki couplings involving pyrimidine halides can be challenging. The electron-deficient nature of the pyrimidine ring makes it reactive towards oxidative addition, but the nitrogen lone pairs can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11] This is analogous to the "2-pyridyl problem".[11]

Troubleshooting & Catalyst Selection:

  • Catalyst Choice: The choice of palladium source and, more importantly, the ligand is critical.

    • Standard Catalysts: Pd(PPh₃)₄ can work, but often requires higher temperatures and may give variable results.[12]

    • Buchwald Ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the oxidative addition step and prevent catalyst deactivation.

    • Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can provide more reproducible and active catalytic systems.

  • Base and Solvent: The choice of base and solvent system is crucial for a successful Suzuki coupling.

    • Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often required. Anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[13]

    • Solvent: Aprotic polar solvents like Dioxane, Toluene, or DME, often with a small amount of water, are standard.

  • Boronic Acid Quality: Ensure your boronic acid is not degraded. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, both of which are inactive in the coupling reaction. Using the corresponding boronic acid pinacol (Bpin) ester can improve stability and reproducibility.[13]

Diagram: Key Factors in Pyrimidine Suzuki Coupling

This diagram highlights the critical, interconnected variables that must be optimized for a successful Suzuki-Miyaura coupling with a pyrimidine substrate.

G center Successful Coupling catalyst Pd Precatalyst (e.g., G3-XPhos) catalyst->center ligand Bulky Ligand (e.g., Buchwald) ligand->center base Base Choice (K3PO4, Cs2CO3) base->center solvent Solvent System (Dioxane/H2O) solvent->center boron Boronic Acid Quality (or Bpin Ester) boron->center

Caption: Interdependent factors for successful Suzuki coupling.

References
  • Jagadeesh, R. V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Rooney, C. L., et al. (2022). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Anuchin, A. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Sandos, M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. [Link]

  • ResearchGate. (2025). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Buchwald, S. L., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • ResearchGate. (2023). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. [Link]

  • ResearchGate. (n.d.). (2-Amino-4,6-dihydroxypyrimidine)-based catalyst system for SMC on the.... [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Gunturu, K. C., et al. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Molecules. [Link]

  • Zare, E., et al. (2022). Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

  • Martinez, L., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]

  • Ukrfa. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. [Link]

  • de Lacerda, D. I., et al. (2016). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,6-dimethoxypyrimidine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic aldehyde in their synthetic workflows. As a key intermediate, the efficient and high-yielding synthesis of this compound is paramount. The following content, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction employs a potent electrophilic iminium salt, the "Vilsmeier reagent," to formylate electron-rich heterocyclic systems.[1][2] Our guide will focus on mastering this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[3] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent is a mild electrophile, making it highly suitable for activated substrates like 4,6-dimethoxypyrimidine, where the two methoxy groups significantly increase the electron density of the pyrimidine ring, directing the formylation to the C2 position.

Q2: What is the active electrophile, the "Vilsmeier reagent"?

The Vilsmeier reagent is a substituted chloroiminium salt, specifically N-(chloromethylidene)-N-methylmethanaminium chloride, with the formula [(CH₃)₂N=CHCl]⁺Cl⁻.[6][7] It is formed from the reaction between DMF and POCl₃.[8] This iminium cation is the reactive electrophile that attacks the pyrimidine ring in an electrophilic aromatic substitution reaction.[9] The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[2][8]

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃

Caption: Troubleshooting workflow for low reaction yield.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • 4,6-Dimethoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) (optional, as co-solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 equiv.).

    • If using a co-solvent, add anhydrous DCM (approx. 2-3 mL per mmol of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (2.0 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The solution may become a pale yellow or off-white slurry.

  • Reaction with Substrate:

    • Dissolve 4,6-dimethoxypyrimidine (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (at least 10x the volume of the reaction mixture).

    • Slowly and carefully pour the reaction mixture onto the crushed ice.

    • Once the quench is complete, slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.

    • Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically a solid or oil. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound. [9]

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the specific conditions employed. The following table provides a general overview of typical parameters.

ParameterRecommended RangeRationale & Notes
Equivalents of POCl₃ 1.5 - 3.0An excess is required to drive the reaction. Higher equivalents may be needed for stubborn reactions.
Equivalents of DMF 1.5 - 3.0Typically matched to the equivalents of POCl₃. Can also be used as the primary solvent.
Temperature 40 - 80 °CBalances reaction rate with potential side reactions. Monitor by TLC to find the optimal temperature. [10]
Reaction Time 2 - 12 hoursHighly substrate-dependent. Monitor reaction to completion to avoid decomposition from prolonged heating. [3]
Typical Yield 60 - 90%Yields are highly dependent on strict adherence to anhydrous conditions and optimized workup.

References

  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Available at: [Link]

  • chemeurope.com. Vilsmeier-Haack reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Wikipedia. Vilsmeier reagent. Available at: [Link]

  • International Union of Pure and Applied Chemistry. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

Sources

Preventing decomposition of 4,6-Dimethoxypyrimidine-2-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dimethoxypyrimidine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valuable but sensitive building block. The electron-rich nature of the dimethoxypyrimidine ring, combined with the reactivity of the aldehyde group, presents unique stability challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and maximize reaction success.

Troubleshooting Guide: When Reactions Go Wrong

This section addresses common problems encountered during reactions involving this compound. Each entry details the issue, probable causes rooted in chemical principles, and actionable solutions.

Issue 1: The reaction mixture darkens (turns brown/black), and TLC analysis shows a complex mixture of baseline material and multiple new spots.
  • Probable Cause: This is a classic sign of aldehyde decomposition, often catalyzed by strong bases or high temperatures. The aldehyde may be undergoing a combination of Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid), aldol-type condensation with itself or other enolizable species, and polymerization. The electron-donating methoxy groups increase the electron density on the pyrimidine ring but also make the aldehyde susceptible to nucleophilic attack and other base-catalyzed side reactions.[1]

  • Step-by-Step Solution:

    • Re-evaluate Your Base: If using a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe), switch to a milder alternative.

      • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate acidic partners without aggressively promoting aldehyde side reactions.

      • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices for acid scavenging.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and slowly warm if necessary. Monitor progress closely by TLC.[1]

    • Slow Addition: Add the base or the aldehyde substrate slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the reactive species low, minimizing self-condensation and other bimolecular side reactions.

    • Inert Atmosphere: While oxidation is a primary concern, decomposition can also generate radical species. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent oxidative degradation.

Issue 2: The desired product is obtained in low yield, with a significant amount of a new, more polar byproduct identified as 4,6-dimethoxypyrimidine-2-carboxylic acid.
  • Probable Cause: The aldehyde group is highly susceptible to oxidation. This can be caused by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, or by oxidizing reagents inadvertently present in the reaction. Some reaction conditions, such as using DMSO as a solvent at high temperatures, can also lead to oxidation.[2]

  • Step-by-Step Solution:

    • Degas Solvents: Before use, thoroughly degas reaction solvents by sparging with nitrogen or argon for 15-30 minutes. This removes dissolved oxygen.

    • Maintain Inert Atmosphere: Ensure the reaction is set up under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, including workup if possible.

    • Check Reagent Purity: Verify that none of your starting materials or reagents have degraded or contain oxidizing impurities. For example, old bottles of solvents like THF can form explosive and oxidizing peroxides.

    • Consider an Antioxidant: In particularly sensitive systems, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes prevent oxidation, provided it does not interfere with the desired reaction.

Issue 3: Mass spectrometry of the crude product shows a mass corresponding to the loss of one or both methoxy groups.
  • Probable Cause: The methoxy groups on the pyrimidine ring can be cleaved under strongly acidic conditions, leading to the formation of hydroxypyrimidines. Pyrimidine rings are known to be unstable under certain acidic conditions, which can facilitate hydrolysis of substituents.[3]

  • Step-by-Step Solution:

    • Avoid Strong Brønsted Acids: Do not use strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), especially with heating.

    • Use Lewis Acids Cautiously: If a Lewis acid is required, choose a milder one (e.g., ZnCl₂) over a highly reactive one (e.g., AlCl₃) and use it at low temperatures.[4]

    • Buffer the System: If acidic conditions are unavoidable (e.g., for deprotection), consider using a buffered system to maintain a less aggressive pH.

    • Aqueous Workup pH Control: During aqueous workup, avoid washing with strongly acidic solutions. If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 0.1 M HCl) at low temperature and minimize contact time.

Frequently Asked Questions (FAQs)

This section provides proactive guidance on storage, handling, and reaction design to prevent decomposition from the outset.

Q1: How should I store this compound to ensure its long-term stability?

A1: Proper storage is critical. Store the compound under the following conditions:

  • Temperature: In a freezer at -20 °C.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen). If the container is frequently opened, consider flushing with inert gas before re-sealing.

  • Light: In an amber vial or a container protected from light to prevent photochemical degradation.

Q2: My reaction requires a strong nucleophile that might react with the aldehyde. What is the best strategy to avoid this?

A2: This is a perfect scenario for using a protecting group. The aldehyde can be reversibly converted into a less reactive functional group, which is stable to the reaction conditions and can be removed later.[5]

  • Recommended Protecting Group: An acetal (or ketal) is the most common and effective protecting group for aldehydes. Ethylene glycol is frequently used to form a 1,3-dioxolane ring, which is highly stable to bases, organometallics, and hydrides.[5]

  • Experimental Protocol: Acetal Protection

    • Dissolve this compound (1 equivalent) in a dry, aprotic solvent like toluene or dichloromethane.

    • Add ethylene glycol (1.2 equivalents).

    • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

    • Monitor by TLC until the starting aldehyde is consumed.

    • Cool the reaction, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, and purify the protected compound.

    • After performing your intended reaction, the aldehyde can be regenerated (deprotected) by treatment with aqueous acid (e.g., 1 M HCl in THF).[5]

Q3: I am struggling to purify the aldehyde from non-polar impurities. Is there a better method than standard column chromatography?

A3: Yes, purification via a reversible bisulfite adduct is a highly effective technique for separating aldehydes from mixtures.[6][7] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be extracted into the aqueous phase, leaving non-aldehyde impurities in the organic layer.

  • Experimental Protocol: Purification via Bisulfite Adduct

    • Adduct Formation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. The bisulfite adduct may precipitate or dissolve in the aqueous layer.[7]

    • Extraction: Separate the organic and aqueous layers. Wash the organic layer again with the NaHSO₃ solution to ensure complete extraction of the aldehyde.

    • Regeneration: Combine the aqueous layers containing the adduct. To regenerate the aldehyde, carefully add a base (e.g., 10% NaOH solution) or an acid until the solution becomes cloudy and the aldehyde precipitates or can be extracted. Crucially for this sensitive aldehyde, perform this step at low temperature (ice bath) and immediately extract the liberated aldehyde into a fresh portion of an organic solvent (e.g., ethyl acetate) to minimize its exposure to harsh pH conditions. [7]

    • Isolation: Dry the organic layer containing the purified aldehyde over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Data & Condition Summary
ParameterRecommended ConditionsConditions to AvoidRationale
Base K₂CO₃, Cs₂CO₃, TEA, DIPEANaOH, KOH, NaOMe, LDAStrong bases catalyze aldol, Cannizzaro, and other decomposition pathways.[1]
Acid Catalytic PTSA (for protection), mild Lewis acids (e.g., ZnCl₂)Concentrated HCl, H₂SO₄, AlCl₃Strong acids can cleave the methoxy ether groups.[3]
Temperature -20 °C to Room TemperatureHigh temperatures (> 60 °C)Accelerates all decomposition pathways and promotes oxidation.[1]
Atmosphere Inert (Nitrogen or Argon)Air / OxygenPrevents oxidation of the sensitive aldehyde group to a carboxylic acid.[2]
Solvents Toluene, THF, Dichloromethane (DCM), Acetonitrile (MeCN)High-boiling, potentially oxidizing solvents like DMSO at high temp.Choose solvents that are easily degassed and inert to the reaction conditions.
Visualizing Reaction Strategies

Decomposition Pathways Caption: Potential decomposition pathways for this compound under harsh conditions.

cluster_start Starting Material cluster_conditions Decomposition Conditions cluster_products Decomposition Products Start 4,6-Dimethoxypyrimidine -2-carbaldehyde StrongBase Strong Base (e.g., NaOH, > RT) Start->StrongBase StrongAcid Strong Acid (e.g., HCl, Heat) Start->StrongAcid Oxidant Oxidant (e.g., Air, O₂) Start->Oxidant Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) StrongBase->Cannizzaro Aldol Aldol/Polymerization (Tars) StrongBase->Aldol Hydrolysis Hydrolysis Products (Hydroxypyrimidines) StrongAcid->Hydrolysis Oxidation Oxidation Product (Carboxylic Acid) Oxidant->Oxidation

Recommended Workflow: Protection Strategy Caption: A robust workflow incorporating aldehyde protection to prevent side reactions.

A 1. Protect Aldehyde (e.g., Ethylene Glycol, PTSA) B Protected Aldehyde (Acetal) A->B C 2. Perform Main Reaction (e.g., with strong nucleophile/base) B->C D Protected Product C->D E 3. Deprotect Aldehyde (Aqueous Acid, e.g., HCl/THF) D->E F Final Desired Product E->F

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank. Available at: [Link]

  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (2020). ChemistrySelect. Available at: [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (1985). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dimethoxypyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this aldehyde is critical for the success of subsequent reactions and the quality of the final product. This guide offers practical, experience-based solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and detailed solutions.

Issue 1: Persistent Yellow or Brown Coloration in the Final Product

Plausible Causes:

  • Oxidation: Aldehydes are susceptible to oxidation, which can form colored impurities, particularly the corresponding carboxylic acid.

  • Residual Solvents/Reagents: Trapped solvents or unreacted reagents from the synthesis can contribute to discoloration.

  • Side-Reaction Products: Impurities from unintended side reactions during synthesis can be colored.

Solutions & Methodologies:

  • Activated Charcoal Treatment followed by Recrystallization:

    • Rationale: Activated charcoal has a high surface area and can effectively adsorb colored impurities. Recrystallization then separates the desired compound from both the charcoal and any soluble impurities.

    • Protocol:

      • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).

      • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

      • Stir the mixture at an elevated temperature for 10-15 minutes.

      • Filter the hot solution through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography:

    • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with different polarities.

    • Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.

      • Load the sample onto the column.

      • Elute the column with an appropriate solvent system, starting with a less polar mixture and gradually increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[1] Aldehydes are typically eluted before more polar impurities like carboxylic acids.[2]

      • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Product Decomposes on Silica Gel Column

Plausible Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive aldehydes, potentially leading to the formation of acetals or hemiacetals if alcohol-based solvents are used.[1]

  • Air Oxidation: Prolonged exposure to air on the large surface area of the silica gel can promote oxidation.[2]

Solutions & Methodologies:

  • Deactivation of Silica Gel:

    • Rationale: Neutralizing the acidic sites on the silica gel can prevent acid-catalyzed degradation.

    • Protocol:

      • Prepare a slurry of silica gel in the chosen mobile phase.

      • Add a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to the slurry and mix thoroughly.[1]

      • Pack the column with the deactivated silica gel and proceed with the chromatography as usual.

  • Use of an Alternative Stationary Phase:

    • Rationale: Different stationary phases have different surface properties. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[1]

    • Protocol:

      • Select neutral or basic alumina as the stationary phase.

      • Pack the column and perform the chromatography using an appropriate solvent system, which may need to be re-optimized for alumina.

Issue 3: Low Yield After Recrystallization

Plausible Causes:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[3]

  • Using an Excessive Amount of Solvent: Dissolving the compound in too much solvent will prevent it from reaching saturation upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oiling out.

Solutions & Methodologies:

  • Systematic Solvent Screening:

    • Rationale: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold.[4]

    • Protocol:

      • Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) at room temperature and at their boiling points.

      • Consider using a solvent/anti-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.

  • Minimize Solvent Usage:

    • Rationale: Using the minimum amount of hot solvent necessary to fully dissolve the compound ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.

    • Protocol:

      • Add the hot solvent portion-wise to the crude product with stirring until it just dissolves.

  • Controlled Cooling:

    • Rationale: Slow cooling allows for the growth of larger, purer crystals.

    • Protocol:

      • Allow the hot, saturated solution to cool slowly to room temperature.

      • Once at room temperature, place the flask in an ice bath to further decrease the solubility and maximize the yield.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in a typical synthesis of this compound?

A1: Common impurities often stem from the starting materials or side reactions. These can include:

  • Unreacted starting materials such as 2-amino-4,6-dimethoxypyrimidine or its precursors.[5][6]

  • Over-oxidation product: 4,6-dimethoxypyrimidine-2-carboxylic acid.

  • Products of side reactions, which will depend on the specific synthetic route employed.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is excellent for quantifying purity and detecting non-volatile impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[7]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, especially oxidation, the compound should be stored in a cool, dry place, away from light and air.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

Q4: Can I use water to wash the crude product?

A4: Washing with water can be effective for removing water-soluble inorganic salts that may be present from the reaction workup. However, the solubility of this compound in water should be considered to avoid significant product loss. A preliminary solubility test is advisable.

Data and Protocols at a Glance

Table 1: Recommended Solvents for Purification
Purification MethodRecommended SolventsRationale
Recrystallization Isopropanol, Ethanol, Ethyl Acetate/HexanesGood solubility at high temperatures and poor solubility at low temperatures.
Column Chromatography Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.
Experimental Workflow Visualization
General Purification Strategy

PurificationWorkflow Crude Crude Product (this compound) Analysis1 Initial Purity Assessment (TLC, ¹H NMR) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Purification Purification Step Decision1->Purification No PureProduct Pure Product Decision1->PureProduct Yes Recrystallization Recrystallization (with or without charcoal) Purification->Recrystallization Column Column Chromatography (Silica or Alumina) Purification->Column Analysis2 Purity Assessment (HPLC, NMR, MP) Recrystallization->Analysis2 Column->Analysis2 Decision2 Purity >98%? Analysis2->Decision2 Decision2->PureProduct Yes Repurify Repeat Purification Decision2->Repurify No Repurify->Purification

Caption: General workflow for the purification and purity assessment of this compound.

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • El-Metwally, A. M., et al.
  • ACS Publications.
  • MDPI.
  • Benchchem. common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?
  • Benchchem. Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • TCI Chemicals.
  • PubMed.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • Benchchem. An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications.
  • PubChem. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate.
  • Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Apollo Scientific. 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
  • Fisher Scientific.
  • LookChem. Cas 36315-01-2,2-Amino-4,6-dimethoxypyrimidine.
  • SAFETY D
  • Benchchem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.
  • MDPI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Sigma-Aldrich. 4,6-Dimethoxypyrimidine-5-carbaldehyde | 4558-59-2.
  • 4,6-Dimethoxypyrimidine-5-carbaldehyde | 4558-59-2.

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Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for scaling up this important heterocyclic building block. Our focus is on anticipating and resolving challenges to ensure a robust, reproducible, and scalable synthetic process.

Introduction: The Vilsmeier-Haack Approach

The synthesis of this compound is most reliably achieved via a two-stage process. The first stage involves the synthesis of the 4,6-dimethoxypyrimidine core through a nucleophilic aromatic substitution. The second, critical stage is the introduction of the aldehyde functional group at the C2 position using the Vilsmeier-Haack reaction.[1][2] This reaction employs a "Vilsmeier reagent," an electrophilic iminium species, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][3]

This guide will dissect both stages of the synthesis, providing a framework for troubleshooting common issues and presenting validated protocols for laboratory and scale-up applications.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most scalable synthetic route for this compound? A1: The most common and industrially scalable route begins with the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine and sodium methoxide.[4][5] This is followed by the formylation of the electron-rich 4,6-dimethoxypyrimidine using the Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position.[1][2]

Q2: My Vilsmeier-Haack formylation reaction is giving a low yield. What are the most critical parameters to control? A2: The Vilsmeier-Haack reaction is highly sensitive to specific conditions. The most critical parameters are:

  • Anhydrous Conditions: The Vilsmeier reagent is extremely moisture-sensitive. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Reagent Quality and Stoichiometry: Use fresh, high-purity POCl₃ and anhydrous DMF. The molar ratio of the Vilsmeier reagent to the pyrimidine substrate is crucial for driving the reaction to completion.

  • Temperature Control: The Vilsmeier reagent is typically formed at low temperatures (0 °C) to control its exothermic formation. The subsequent formylation reaction often requires heating to proceed at an adequate rate.[3]

Q3: What are the most common impurities or side products I should expect? A3: Common impurities include unreacted 4,6-dimethoxypyrimidine, mono-substituted intermediates (in the precursor synthesis), and colored byproducts from decomposition if the reaction temperature is too high.[5][6] In some cases, harsh conditions can lead to unwanted chlorination.[7] Careful workup and purification are essential to remove these.

Q4: What is the recommended method for purifying the final this compound? A4: For laboratory scale, purification is typically achieved by silica gel column chromatography, often using a solvent system like ethyl acetate in hexanes.[4] For larger scales, recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) is a more practical approach to obtain a pure, crystalline product.[8]

Troubleshooting Guide: A Deeper Dive

This section addresses specific, common problems encountered during the synthesis in a detailed question-and-answer format.

Problem Area 1: Synthesis of the 4,6-Dimethoxypyrimidine Precursor

Q: My synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine is showing low conversion and the presence of a mono-substituted intermediate (4-chloro-6-methoxypyrimidine). What is the cause and solution?

A: This is a classic issue of incomplete reaction, which can be traced to several root causes.

  • Causality: The reaction is a sequential nucleophilic aromatic substitution. Insufficient nucleophile, low reactivity, or short reaction times will lead to incomplete conversion. Sodium methoxide is a strong base and highly hygroscopic; exposure to atmospheric moisture will neutralize it, reducing the effective amount available for reaction.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry and Quality: Ensure a sufficient molar excess of sodium methoxide is used (typically 2.2 to 2.5 equivalents). Use freshly prepared sodium methoxide or a high-quality commercial solution stored under an inert atmosphere.[5]

    • Ensure Anhydrous Conditions: Use anhydrous methanol as the solvent and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or gently elevating the temperature (e.g., to reflux) to drive it to completion.[5]

Problem Area 2: The Vilsmeier-Haack Formylation Step

Q: My formylation reaction fails to produce the desired aldehyde, or the reaction mixture turns into a dark, intractable tar. What is happening?

A: Failure in the Vilsmeier-Haack step often points to issues with the reagent formation or reaction execution.

  • Causality (Reaction Failure): The Vilsmeier reagent (chloro-N,N-dimethylmethyleniminium chloride) is the active formylating agent. It is formed from POCl₃ and DMF. This reagent is highly electrophilic and reactive towards water. If moisture is present, the POCl₃ will preferentially hydrolyze, and any formed Vilsmeier reagent will be quenched, halting the reaction.

  • Causality (Tar Formation): The Vilsmeier-Haack reaction can be highly exothermic. Uncontrolled addition of reagents or poor heat dissipation on a larger scale can lead to "hot spots," causing the decomposition of the electron-rich pyrimidine ring or the product, resulting in polymerization and charring.[9]

  • Troubleshooting Steps:

    • Strict Moisture Exclusion: Oven-dry all glassware and run the reaction under a positive pressure of nitrogen or argon. Use anhydrous grade DMF and fresh POCl₃.

    • Controlled Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled (0 °C) DMF with vigorous stirring. Allow the reagent to pre-form for a set time (e.g., 30-60 minutes) at low temperature before adding the pyrimidine substrate.[3]

    • Controlled Substrate Addition: Add the 4,6-dimethoxypyrimidine substrate to the pre-formed Vilsmeier reagent in portions or as a solution in an anhydrous solvent to manage the reaction exotherm.

    • Temperature Management: After the initial addition, the reaction typically requires heating to reflux to proceed to completion. Use a well-controlled heating mantle and monitor the internal temperature.[3]

Problem Area 3: Product Workup and Purification

Q: The aqueous workup of my Vilsmeier-Haack reaction is difficult, and I'm struggling to isolate a pure product from the crude mixture.

A: The workup of a Vilsmeier-Haack reaction is a critical step that dictates the purity of the crude product and the ease of final purification.

  • Causality: The reaction mixture contains the product as a hydrolyzable iminium salt intermediate, excess Vilsmeier reagent, and phosphoric acid byproducts. The workup must carefully hydrolyze the intermediate to the aldehyde and neutralize the acidic components without degrading the product.

  • Troubleshooting Steps:

    • Controlled Quenching: After the reaction is complete, cool the mixture and pour it slowly and carefully onto a vigorously stirred slurry of ice and water. This hydrolyzes the iminium salt to the aldehyde and quenches the excess POCl₃. This step is highly exothermic and must be done with caution.[3]

    • Neutralization: The resulting aqueous solution will be highly acidic. Slowly neutralize it with a base such as saturated sodium bicarbonate solution, sodium hydroxide, or potassium carbonate until the pH is neutral or slightly basic (pH 7-8). This is crucial for ensuring the aldehyde is in its free form for extraction.[10]

    • Thorough Extraction: Extract the neutralized aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to ensure complete recovery of the product.[3]

    • Purification Strategy: If the crude product is still impure, silica gel chromatography is the preferred method. A gradient elution from low polarity (e.g., 100% hexanes) to higher polarity (e.g., 20-30% ethyl acetate in hexanes) can effectively separate the product from non-polar impurities and polar baseline materials.

Visualized Workflows

A clear understanding of the process flow and troubleshooting logic is essential for success.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation s1_start 4,6-Dichloropyrimidine s1_reagent + Sodium Methoxide (Anhydrous MeOH) s1_start->s1_reagent s1_product 4,6-Dimethoxypyrimidine s1_reagent->s1_product s2_reaction Formylation Reaction (Heat/Reflux) s1_product->s2_reaction Input to Stage 2 s2_reagent POCl3 + DMF (Vilsmeier Reagent Formation) s2_reagent->s2_reaction s2_workup Aqueous Workup (Ice Quench, Neutralize) s2_reaction->s2_workup s2_purify Purification (Chromatography/Recrystallization) s2_workup->s2_purify s2_product 4,6-Dimethoxypyrimidine- 2-carbaldehyde s2_purify->s2_product

Caption: Overall synthetic workflow for this compound.

G cluster_0 Check Reagents & Conditions cluster_1 Corrective Actions start Low Yield or Reaction Failure cond1 Moisture Present? start->cond1 cond2 Incorrect Stoichiometry? start->cond2 cond3 Sub-optimal Temperature? start->cond3 sol1 Use Anhydrous Reagents & Inert Atmosphere cond1->sol1 sol2 Verify Molar Ratios & Reagent Quality cond2->sol2 sol3 Optimize Temperature & Reaction Time (Monitor) cond3->sol3

Caption: Troubleshooting logic for addressing low reaction yields.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Protocol 1: Synthesis of 4,6-Dimethoxypyrimidine

This protocol is adapted from established literature procedures.[4]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4,6-Dichloropyrimidine148.996.5 g43.61.0
Sodium Methoxide54.027.1 g131.43.0
Methanol (Anhydrous)32.0430 mL--

Methodology:

  • To a suspension of 4,6-dichloropyrimidine (6.5 g, 43.6 mmol) in anhydrous methanol (30 mL) in an oven-dried flask under a nitrogen atmosphere, add sodium methoxide (7.1 g, 131.4 mmol) portion-wise over 5 minutes at room temperature.

  • Heat the resulting suspension to 65 °C and maintain under nitrogen for 24 hours. Monitor the reaction for the disappearance of starting material by TLC.

  • After completion, cool the reaction to room temperature and remove most of the methanol under reduced pressure.

  • To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL) and transfer to a separatory funnel.

  • Separate the layers, and wash the organic phase with saturated aqueous NaCl (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (eluting with an ethyl acetate-hexanes gradient) to yield 4,6-dimethoxypyrimidine as a low-melting solid.[4]

Protocol 2: Synthesis of this compound

This protocol is a generalized Vilsmeier-Haack procedure based on established chemical principles.[1][3]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Phosphorus Oxychloride (POCl₃)153.335.0 mL (8.2 g)53.51.5
N,N-Dimethylformamide (DMF)73.0910 mL--
4,6-Dimethoxypyrimidine140.145.0 g35.71.0

Methodology:

  • In an oven-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (5.0 mL, 53.5 mmol) dropwise to the DMF via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour to allow for the formation of the Vilsmeier reagent.

  • Dissolve 4,6-dimethoxypyrimidine (5.0 g, 35.7 mmol) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Slowly neutralize the acidic aqueous mixture to pH 7-8 by adding saturated aqueous sodium bicarbonate solution or 2 M NaOH.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography to obtain this compound.

References

  • Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Available from: [Link]

  • Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available from: [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

  • ProQuest. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Available from: [Link]

  • ResearchGate. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

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Technical Support Center: A Troubleshooting Guide for Reactions of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dimethoxypyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic transformations involving this versatile heterocyclic aldehyde. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges and optimize your reaction outcomes.

Preamble: Understanding the Reactivity of this compound

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive molecules. The pyrimidine core is electron-deficient, which influences the reactivity of its substituents. The aldehyde at the C2 position is susceptible to nucleophilic attack, while the methoxy groups at C4 and C6 are electron-donating, modulating the overall electronic properties of the ring. This unique electronic makeup can sometimes lead to unexpected reactivity or side reactions. This guide will address these specific challenges in a practical question-and-answer format.

Section 1: General Handling, Stability, and Storage

Question: My this compound appears discolored (yellowish) and I'm seeing inconsistent results in my reactions. What could be the cause?

Answer: Discoloration and inconsistent reactivity often point to degradation of the starting material. While the compound is generally stable under normal conditions, the aldehyde functionality can be susceptible to oxidation over time, especially if exposed to air and light.[1][2]

  • Causality: Aldehydes can auto-oxidize to the corresponding carboxylic acid. This impurity can interfere with subsequent reactions, particularly those that are base-sensitive. The yellowish tint may indicate the formation of polymeric or other degradation byproducts.[3]

  • Troubleshooting Steps:

    • Purity Check: Before use, verify the purity of your aldehyde via TLC, NMR, or melting point. The melting point should be sharp, around 94-96 °C.[4]

    • Purification: If impurities are detected, recrystallization from a suitable solvent like ethyl acetate or isopropanol can be effective.[3][5]

    • Proper Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C to protect from light and moisture.[4]

Section 2: Troubleshooting Reductive Amination

Reductive amination is a cornerstone reaction for converting the aldehyde into a diverse range of secondary and tertiary amines. However, the unique structure of this compound can present specific challenges.

Question: I'm attempting a reductive amination with a primary amine, but I'm observing low yield of the desired secondary amine and a significant amount of unreacted starting materials. What's going wrong?

Answer: Low conversion in reductive amination can be attributed to several factors, primarily inefficient imine formation or issues with the reducing agent.[6][7] The electron-deficient nature of the pyrimidine ring can influence the stability of the imine intermediate.

  • Causality & Troubleshooting:

    • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine.[6]

      • Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine. The use of a catalytic amount of a weak acid, such as acetic acid, can also promote imine formation.[6][8]

    • Reducing Agent Issues: The choice and timing of the reducing agent addition are critical.

      • Problem: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine.[9]

      • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for one-pot reductive aminations.[6][9] If using NaBH₄, ensure the imine has fully formed before adding the reducing agent. This can be monitored by TLC or NMR.[8]

    • Unreactive Amines: Sterically hindered or electron-deficient amines can be poor nucleophiles.

      • Solution: For unreactive amines, it may be necessary to pre-form the imine by heating the aldehyde and amine together in a solvent like toluene with a Dean-Stark trap to remove water, before proceeding with the reduction.

Troubleshooting Flowchart for Reductive Amination

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/NMR) start->check_imine imine_incomplete Imine Formation Incomplete check_imine->imine_incomplete imine_complete Imine Formation Complete check_imine->imine_complete add_dehydrating Add Dehydrating Agent (MgSO4, Sieves) imine_incomplete->add_dehydrating add_acid Add Catalytic Acetic Acid imine_incomplete->add_acid preform_imine Pre-form Imine (Heat, Dean-Stark) imine_incomplete->preform_imine check_reductant Evaluate Reducing Agent imine_complete->check_reductant add_dehydrating->check_imine add_acid->check_imine preform_imine->check_imine strong_reductant Using NaBH4? check_reductant->strong_reductant mild_reductant Using NaBH(OAc)3? strong_reductant->mild_reductant no stepwise_add Stepwise Addition: Form Imine First, then add NaBH4 strong_reductant->stepwise_add switch_reductant Switch to Milder Reductant (NaBH(OAc)3) strong_reductant->switch_reductant yes optimize_equiv Optimize Equivalents of Reductant mild_reductant->optimize_equiv end Improved Yield stepwise_add->end switch_reductant->end optimize_equiv->end

Caption: Decision tree for troubleshooting low yields in reductive amination.

Section 3: Navigating the Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. When working with this compound, achieving high yields and controlling stereoselectivity can be challenging.

Question: My Wittig reaction is giving a low yield of the desired alkene, and purification is difficult due to the triphenylphosphine oxide (TPPO) byproduct. How can I optimize this?

Answer: Low yields and purification difficulties are common issues in Wittig reactions.[10][11] The reactivity of the ylide and the reaction conditions play a crucial role.

  • Causality & Troubleshooting:

    • Ylide Generation and Stability: Incomplete deprotonation of the phosphonium salt or decomposition of the ylide can lead to low yields.

      • Solution: Ensure anhydrous conditions, as ylides are moisture-sensitive. Use a sufficiently strong base (e.g., n-BuLi, NaH, or KHMDS for non-stabilized ylides; weaker bases like NaOEt or K₂CO₃ may suffice for stabilized ylides).[10]

    • Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

      • Solution: THF is a common and effective solvent.[10] For non-stabilized ylides, reactions are often run at low temperatures (-78 °C to room temperature) to improve selectivity and minimize side reactions.

    • TPPO Removal: The high polarity and crystallinity of TPPO make its removal by standard chromatography challenging.[11]

      • Solution 1 (Precipitation): After the reaction, quenching with water and then adding a non-polar solvent like hexane or a mixture of hexane/ether can cause the TPPO to precipitate, allowing for its removal by filtration.

      • Solution 2 (Complexation): Addition of ZnCl₂ to the reaction mixture can form an insoluble complex with TPPO (ZnCl₂(TPPO)₂), which can be filtered off.[11]

      • Alternative: Consider using a Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from an HWE reaction is water-soluble and easily removed during aqueous workup.[10]

Protocol: Optimized Wittig Reaction and Workup
  • Ylide Generation: Under an inert atmosphere (N₂ or Ar), add a solution of n-BuLi in hexanes dropwise to a stirred suspension of the appropriate triphenylphosphonium salt in anhydrous THF at 0 °C.

  • Reaction: After stirring for 30-60 minutes, cool the resulting ylide solution to -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup for TPPO Removal:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude residue in a minimal amount of dichloromethane and add a large volume of hexane to precipitate the TPPO.

    • Filter the mixture and concentrate the filtrate.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Section 4: Grignard and Organolithium Additions

The addition of organometallic reagents to the aldehyde is a fundamental C-C bond-forming reaction. However, the presence of the pyrimidine ring can lead to complications.

Question: When I add a Grignard reagent to this compound, I get a complex mixture of products and a low yield of the expected secondary alcohol. What side reactions could be occurring?

Answer: While the primary reaction is the 1,2-addition to the carbonyl group, Grignard reagents can also participate in side reactions with heterocyclic systems.[12][13]

  • Causality & Potential Side Reactions:

    • Nucleophilic Aromatic Substitution (SNAr): Although less common with methoxy groups (which are poorer leaving groups than halogens), highly reactive Grignard reagents could potentially displace a methoxy group, especially at elevated temperatures.[14][15]

    • Single Electron Transfer (SET): The electron-deficient pyrimidine ring can promote SET from the Grignard reagent, leading to radical species and dimerization or other undesired byproducts.

    • Enolization: If the Grignard reagent is particularly bulky and basic (e.g., t-BuMgCl), it may deprotonate the aldehyde, though this is less likely for aldehydes without an alpha-proton.

  • Troubleshooting & Optimization:

    • Use Anhydrous Conditions: Meticulously dry all glassware and solvents. Grignard reagents are extremely sensitive to moisture.[16]

    • Control Temperature: Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to favor the faster 1,2-addition over competing pathways.

    • Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde. This keeps the concentration of the organometallic reagent low, minimizing side reactions.

    • Consider Alternatives: If Grignard reagents prove problematic, consider using organolithium reagents, which are often more reactive and can provide cleaner additions at low temperatures. Alternatively, organozinc or organocerium (Barbier-type) reagents can be much milder and more selective for the carbonyl addition.

Side Reaction Pathways in Grignard Addition

G start Pyrimidine-CHO + RMgX path1 Desired 1,2-Addition start->path1 Low Temp, Slow Addition path2 Side Reaction: SNAr start->path2 High Temp path3 Side Reaction: SET start->path3 Electron Deficient Ring product1 Secondary Alcohol path1->product1 product2 Displacement of OMe path2->product2 product3 Dimerization/Byproducts path3->product3

Caption: Potential reaction pathways for Grignard reagents with this compound.

Section 5: Purification Strategies

Question: My final product is an oil/low-melting solid and appears to be contaminated with polar impurities. What are the best methods for purification?

Answer: The nitrogen atoms in the pyrimidine ring can increase the polarity of your product and impurities, sometimes making purification by standard silica gel chromatography challenging.

  • Troubleshooting Purification:

    • Tailing on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and improve peak shape.

    • Water-Soluble Impurities: Byproducts from reagents (e.g., salts) can sometimes carry through the workup.

      • Solution: Ensure a thorough aqueous workup. Washing the organic layer with water, followed by brine, is crucial. If your product is sufficiently non-polar, a liquid-liquid extraction can be very effective.[8]

    • Recrystallization: If your product is a solid, even a low-melting one, recrystallization is a powerful purification technique.

      • Solvent Screening: Screen a variety of solvents and solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether, isopropanol/water) to find conditions that provide good crystal formation.

Table: Recommended Purification Techniques
IssueRecommended TechniqueKey Considerations
Tailing on Column Basic-modified silica gel chromatographyAdd 0.5-1% triethylamine or ammonia in methanol to the eluent.
Polar Impurities Aqueous workup / Liquid-liquid extractionEnsure thorough washing with water and brine.[8]
Close-running Spots Gradient elution chromatographyStart with a low polarity eluent and gradually increase the polarity.
Solid Product RecrystallizationScreen various solvent systems for optimal crystal growth.[3]

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Reddit. (2022).
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  • BenchChem. (2025).
  • ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • BenchChem. (2025). optimization of reaction conditions for 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • TCI Chemicals. (2024).
  • BenchChem. (2025). common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Reddit. (2021).
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2020).
  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • ResearchGate. (2014). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin.
  • Creative Proteomics. (2024).
  • ResearchGate. (n.d.).
  • Apollo Scientific. (2023). 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
  • Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile.
  • YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough).
  • Journal of the Brazilian Chemical Society. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • Delaware Valley University. (n.d.).
  • ResearchGate. (2015).
  • Fisher Scientific. (2025).
  • WikiLectures. (2024). Disorders of pyrimidine metabolism.
  • PubMed. (n.d.).
  • Organic Chemistry Portal. (2023). Pyrimidine synthesis.
  • LookChem. (n.d.). Cas 36315-01-2,2-Amino-4,6-dimethoxypyrimidine.
  • National Institutes of Health. (n.d.). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective.
  • Fisher Scientific. (2025).
  • YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectral fragmentation pattern of 4,6-dimethoxypyrimidine-2-carbaldehyde. By comparing its anticipated behavior under electron ionization (EI) with established fragmentation principles for heterocyclic aldehydes and methoxy-substituted pyrimidines, this document offers a predictive framework for the structural elucidation of this and related compounds. Understanding these fragmentation pathways is crucial for the unambiguous characterization of novel pyrimidine derivatives, a class of molecules with profound significance in medicinal chemistry and drug discovery.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are cornerstone heterocyclic structures in numerous biological processes and pharmaceutical agents. Their roles as components of nucleic acids and their demonstrated efficacy as antiviral, antitumor, and antibacterial agents underscore their importance in drug development.[1] Mass spectrometry is an indispensable analytical technique for the characterization and structural confirmation of these complex molecules.[1][2] This guide focuses on the fragmentation patterns of this compound, a representative substituted pyrimidine, to provide researchers with a predictive tool for interpreting mass spectral data.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The fragmentation of this compound under electron ionization is expected to be governed by the interplay of its three functional groups: the aldehyde and the two methoxy substituents on the pyrimidine ring. The molecular ion (M+•) is anticipated to be observable, with subsequent fragment ions arising from characteristic losses from these functional groups and eventual cleavage of the pyrimidine ring itself.

A plausible fragmentation pathway is initiated by the loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes, or the loss of a methyl radical from one of the methoxy groups.[3] Subsequent losses of carbon monoxide (CO), formaldehyde (CH₂O), or cleavage of the pyrimidine ring are also anticipated.

Comparative Analysis of Fragmentation Pathways

The fragmentation of this compound can be compared to simpler, related structures:

  • Aromatic Aldehydes: Aromatic aldehydes typically exhibit a strong molecular ion peak and a prominent [M-1]⁺ peak due to the loss of the aldehydic hydrogen.[3] Another characteristic fragmentation is the loss of carbon monoxide (CO) to form a phenyl cation. For our target molecule, this would correspond to the formation of an [M-H]⁺ ion and a subsequent loss of CO.

  • Methoxypyrimidines: Studies on methoxypyrimidine derivatives suggest that a primary fragmentation event is the loss of a methyl radical (•CH₃) from the methoxy group.[4][5] This would lead to a stable radical cation. Subsequent loss of formaldehyde (CH₂O) is also a possibility.

  • Substituted Pyrimidines: The fragmentation of the pyrimidine ring itself is often a secondary process, following initial losses from the substituents.[1][2] The stability of the pyrimidine ring means that fragment ions retaining the ring structure are often prominent in the mass spectrum.

Based on this comparative analysis, the fragmentation of this compound is likely to proceed through competing pathways initiated by losses from both the aldehyde and methoxy groups.

Proposed Fragmentation Data

The following table summarizes the key proposed fragment ions for this compound, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

m/zProposed Fragment IonProposed Neutral Loss
168[C₇H₈N₂O₃]⁺• (Molecular Ion)-
167[C₇H₇N₂O₃]⁺•H
153[C₆H₅N₂O₃]⁺•CH₃
139[C₆H₇N₂O₂]⁺•CHO
125[C₅H₅N₂O₂]⁺•CH₃, CO
111[C₅H₅N₂O]⁺•CHO, CO

Experimental Protocols for Mass Spectrometry Analysis

To validate the proposed fragmentation patterns, the following experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. These protocols are based on established methods for the analysis of similar heterocyclic compounds and can be adapted based on the specific instrumentation available.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A Shimadzu GCMS-QP-1000EX or a similar instrument.[1]

  • Column : A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Injector : Split/splitless injector at 250°C.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program : Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4]

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[1][4]

  • Mass Range : m/z 40-450.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System : An Agilent 1200 series or equivalent.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters :

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualization of Proposed Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound.

General Experimental Workflow

cluster_0 Sample Preparation & Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample Dissolution Sample Dissolution Injection Injection Sample Dissolution->Injection GC or LC Column GC or LC Column Injection->GC or LC Column Analyte Separation Ionization (EI/ESI) Ionization (EI/ESI) GC or LC Column->Ionization (EI/ESI) Elution Mass Analyzer Mass Analyzer Ionization (EI/ESI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Spectral Interpretation Spectral Interpretation Data Acquisition->Spectral Interpretation Structural Elucidation Structural Elucidation Spectral Interpretation->Structural Elucidation

Caption: General experimental workflow for mass spectrometry analysis.

Proposed EI Fragmentation Pathway

M m/z 168 This compound (M⁺•) M_minus_H m/z 167 [M-H]⁺ M->M_minus_H - •H M_minus_CH3 m/z 153 [M-CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_CHO m/z 139 [M-CHO]⁺ M->M_minus_CHO - •CHO M_minus_CH3_CO m/z 125 [M-CH₃-CO]⁺ M_minus_CH3->M_minus_CH3_CO - CO

Caption: Proposed EI fragmentation pathways for this compound.

Conclusion

The mass spectral fragmentation of this compound is predicted to be a composite of the characteristic fragmentation patterns of its constituent functional groups. By understanding the established behaviors of heterocyclic aldehydes and methoxy-substituted pyrimidines, a reliable predictive model for its fragmentation can be constructed. The experimental protocols and proposed fragmentation data presented in this guide serve as a robust starting point for the empirical analysis and structural confirmation of this and structurally related molecules, thereby aiding in the advancement of research and development in fields where pyrimidine scaffolds are of central importance.

References

  • Mass Spectrometry of Fatty Aldehydes. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

  • 2-Pyridinecarboxaldehyde. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Pyrimidine-2-carbaldehyde. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center (DTIC). Available at: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]

  • Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. MDPI. Available at: [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Pyrimidine, 2-methoxy-. NIST WebBook. Available at: [Link]

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.
  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. Available at: [Link]

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A Comparative Crystallographic Guide to 4,6-Dimethoxypyrimidine Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1] Their structural versatility and capacity for diverse molecular interactions make them a continuing focus of drug discovery efforts.[2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive X-ray crystallographic analysis of derivatives of 4,6-dimethoxypyrimidine, offering a comparative lens through which to understand their solid-state properties and inform rational drug design.

While the precise crystal structure of 4,6-dimethoxypyrimidine-2-carbaldehyde is not publicly available, this guide leverages detailed crystallographic data from two closely related derivatives: 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine (Compound 1) and the salt 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate (Compound 2) . By comparing these structures, we can elucidate the influence of different substituents at the 2-position on the molecular conformation, crystal packing, and intermolecular interactions of the 4,6-dimethoxypyrimidine core.

The Significance of the 4,6-Dimethoxypyrimidine Scaffold

The 4,6-dimethoxypyrimidine moiety is a key building block in the synthesis of numerous biologically active compounds. The methoxy groups at the 4 and 6 positions influence the electronic properties of the pyrimidine ring, while the substituent at the 2-position provides a critical vector for modifying the molecule's steric and electronic characteristics, thereby modulating its interaction with biological targets.[3] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and stability, which are critical factors in drug development.[2]

Experimental Protocols: From Synthesis to Structure

The synthesis and crystallization of high-quality single crystals are prerequisites for successful X-ray diffraction analysis. The following sections outline the generalized experimental workflows for preparing and crystallizing 4,6-dimethoxypyrimidine derivatives.

Synthesis of 4,6-Dimethoxypyrimidine Derivatives

The synthesis of 4,6-dimethoxypyrimidine derivatives typically involves the condensation of a suitable precursor with a reagent that introduces the desired functionality at the 2-position of the pyrimidine ring. For instance, the synthesis of Schiff base derivatives can be achieved by condensing 4,6-dimethoxypyrimidin-2-amine with various aromatic aldehydes.[4]

General Synthetic Protocol for a Phenoxy-Substituted Derivative (similar to Compound 1):

  • To a solution of 4-chloromethylphenol in a suitable solvent, add a base such as sodium hydride to generate the corresponding phenoxide.

  • Add 2-chloro-4,6-dimethoxypyrimidine to the reaction mixture.

  • Heat the mixture to reflux for several hours to facilitate the nucleophilic aromatic substitution reaction.

  • After cooling, the product can be isolated through extraction and purified by recrystallization.

Protocol for Salt Formation (similar to Compound 2):

  • Dissolve equimolar amounts of 2-amino-4,6-dimethoxypyrimidine and a suitable carboxylic acid (e.g., thiophene-2-carboxylic acid) in a hot alcoholic solvent, such as methanol.[5]

  • Allow the solution to cool slowly to room temperature.

  • Single crystals suitable for X-ray diffraction can be obtained over several days as the solvent evaporates.[5]

X-ray Crystallography Workflow

The journey from a single crystal to a refined molecular structure follows a well-defined path.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction reduction Data Reduction & Correction diffraction->reduction solution Structure Solution (e.g., SHELXS) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for X-ray crystallographic analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 113 K or 173 K) to minimize thermal vibrations.[5][6] X-rays of a specific wavelength (e.g., Mo Kα) are directed at the crystal, and the diffraction pattern is recorded on a detector.[6]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction data.[6]

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic data for Compound 1 and Compound 2, providing a basis for a detailed structural comparison.

ParameterCompound 1: 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine[6]Compound 2: 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[5]
Chemical Formula C₁₃H₁₃ClN₂O₃C₆H₁₀N₃O₂⁺ · C₅H₃O₂S⁻
Molecular Weight 280.70283.30
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.3998 (17)6.7335 (3)
b (Å) 23.145 (5)7.6307 (4)
c (Å) 7.7967 (16)25.0638 (10)
β (°) 117.28 (3)93.928 (4)
Volume (ų) 1347.2 (6)1284.78 (10)
Z 44
Temperature (K) 113173
R-factor 0.0540.062

Structural Insights and Intermolecular Interactions

The crystal structures of Compound 1 and Compound 2 reveal distinct conformational and packing arrangements, driven by the nature of the substituent at the 2-position.

Molecular_Structures cluster_compound1 Compound 1 cluster_compound2 Compound 2 C1_Core 4,6-Dimethoxypyrimidine Ring C1_Substituent 2-[4-(Chloromethyl)phenoxy] Group C1_Core->C1_Substituent C-O bond C1_Interaction π-π Stacking C2_Cation 2-Amino-4,6-dimethoxypyrimidinium Cation C2_Anion Thiophene-2-carboxylate Anion C2_Cation->C2_Anion N-H···O Hydrogen Bonds (R²₂(8) motif) C2_Interaction DDAA Array & π-π Stacking

Caption: Key structural features and interactions in the compared derivatives.

In Compound 1 , the dihedral angle between the pyrimidine and benzene rings is 64.2(3)°.[6] This significant twist is a key conformational feature. The crystal packing is influenced by π-π stacking interactions, a common motif in aromatic systems.

In contrast, Compound 2 exists as a salt, with the pyrimidine ring protonated at one of the nitrogen atoms.[5] The primary supramolecular synthon is a robust R²₂(8) ring motif formed by a pair of N—H···O hydrogen bonds between the 2-amino-4,6-dimethoxypyrimidinium cation and the carboxylate group of the thiophene-2-carboxylate anion.[5] These motifs further assemble into a complementary DDAA array through additional hydrogen bonds.[5] The crystal structure is further stabilized by π–π stacking interactions between adjacent pyrimidine rings.[5]

The comparison of these two structures highlights the profound impact of the substituent at the 2-position on the supramolecular assembly. The neutral phenoxy substituent in Compound 1 leads to a packing dominated by weaker π-π interactions, whereas the protonated amino group in Compound 2 facilitates the formation of strong, directional hydrogen bonds, resulting in a highly organized, hydrogen-bonded network.

Conclusion and Future Directions

This comparative guide underscores the importance of X-ray crystallography in elucidating the detailed structural features of 4,6-dimethoxypyrimidine derivatives. The analysis of Compound 1 and Compound 2 reveals how modifications at the 2-position dictate molecular conformation and drive different intermolecular interactions, ultimately governing the crystal packing. These insights are crucial for understanding and predicting the physicochemical properties of this important class of molecules.

Future work should aim to obtain the crystal structure of the parent aldehyde, this compound, to provide a direct benchmark for comparison. Furthermore, the crystallographic analysis of a wider range of derivatives, including Schiff bases and other heterocyclic adducts, will contribute to a more comprehensive understanding of the structure-property relationships within this versatile scaffold, thereby accelerating the design of new therapeutic agents.

References

  • Bakhtiar, S. et al. (2012). 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2109. Available at: [Link]

  • Mohan, P. T. et al. (2015). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o544–o545. Available at: [Link]

  • Xie, D. et al. (2024). The crystal structure of 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine, C28H27N5O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(2), 251-253.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Synthesis and spectral studies of some novel schiff base derived with pyrimidines. Available at: [Link]

  • Krzywik, J. et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(21), 4919. Available at: [Link]

  • Caballero, A. et al. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 45(47), 22053-22061.
  • CCDC. (n.d.). Access Structures. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Spectroscopic and Structural characterization of a new Pyrimidine derived Schiff-base ligand and its CoIII. Available at: [Link]

  • Gzella, A. K. et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 785. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6-Dihydroxypyrimidine and Benzaldehyde and its Mn(II) complexes. Available at: [Link]

  • ChemWhat. (n.d.). 4,6-Dimethoxypyrimidine-2-carboxaldehyde. Available at: [Link]

  • V'yunov, K. A. et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14357–14364. Available at: [Link]

  • El-Dien, A. T. et al. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. Molecules, 28(6), 2569. Available at: [Link]

  • Al-Majid, A. M. et al. (2024). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 29(1), 234. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • Popa, A. et al. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. International Journal of Molecular Sciences, 25(19), 10567. Available at: [Link]

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A Senior Application Scientist's Comparative Guide: HPLC and GC-MS Methods for the Analysis of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 4,6-Dimethoxypyrimidine-2-carbaldehyde, a key building block in the synthesis of various biologically active compounds, demands precise and reliable analytical methods for its characterization and quantification.[1] This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this critical intermediate.

Our objective is to move beyond mere procedural listings and delve into the fundamental rationale behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most suitable analytical strategy for their specific needs.

Analyte at a Glance: Physicochemical Profile of this compound

Understanding the analyte's properties is the foundational step in any method development process.[2]

  • Structure: A pyrimidine ring substituted with two methoxy groups and a carbaldehyde group.

  • Molecular Formula: C₇H₈N₂O₃[3]

  • Molecular Weight: 168.15 g/mol [3]

  • Polarity: The presence of oxygen and nitrogen heteroatoms, along with the polar aldehyde group, renders the molecule moderately polar. This characteristic is a primary determinant in selecting the appropriate chromatographic technique.

  • Volatility & Thermal Stability: While not highly volatile, the compound's stability at elevated temperatures, typical in GC inlets and ovens, must be considered. Aldehydes can be susceptible to thermal degradation or reaction, a critical factor favoring the milder conditions of HPLC.[4][5]

HPLC vs. GC-MS: A Head-to-Head Comparison for This Application

The decision between HPLC and GC-MS is not arbitrary; it is a calculated choice based on the analyte's properties and the analytical objective.[4][6]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for this compound
Principle Separation in a liquid mobile phase based on polarity and affinity for the stationary phase.[6][7]Separation in a gaseous mobile phase based on volatility/boiling point, followed by mass-based detection.[4][8]HPLC's polarity-based separation is well-suited for this moderately polar molecule. GC-MS relies on sufficient volatility, which may be borderline.
Sample Volatility Not required. Ideal for non-volatile and thermally sensitive compounds.[5]Essential. The compound must be volatile and thermally stable to be vaporized without degradation.[4]HPLC is the safer, more direct approach , mitigating the risk of thermal degradation of the aldehyde functional group.
Derivatization Generally not required for UV detection, as the pyrimidine ring is a chromophore.May be necessary to increase volatility and improve peak shape, adding complexity and potential for side reactions.[8][9]HPLC offers a significant advantage by avoiding this extra sample preparation step.
Sensitivity Good, with UV detection sufficient for most quality control applications.Excellent, often achieving lower detection limits due to the sensitivity of the mass spectrometer.[9]For trace-level impurity analysis, GC-MS holds an edge. For assay and routine purity, HPLC is typically sufficient.
Selectivity & ID Selectivity is based on chromatographic resolution. Identification is based on retention time against a standard.High selectivity. Provides definitive identification via mass spectral fragmentation patterns.[8]GC-MS provides unequivocal identification , a major advantage for impurity profiling and structural elucidation.
Instrumentation Cost Lower initial investment compared to GC-MS.[8]Higher initial investment due to the mass spectrometer.[8]Budgetary constraints can favor the implementation of HPLC for routine analysis.
Analysis Time Typically 10-30 minutes per sample.[5]Can be faster, often under 15-20 minutes, due to efficient separation in capillary columns.[5]GC-MS can offer higher throughput if the sample preparation is straightforward.

Workflow Visualization

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent (e.g., Acetonitrile/Water) S1->S2 S3 Filter through 0.45 µm Syringe Filter S2->S3 I Inject into HPLC S3->I C Separation on C18 Column I->C D UV Detection C->D P Integrate Peak Area D->P Q Quantify against Standard P->Q

Caption: Standard workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Volatile Solvent (e.g., Dichloromethane) S1->S2 I Inject into GC S2->I V Vaporization in Inlet I->V C Separation on Capillary Column V->C M Ionization (EI) & Mass Analysis C->M P Extract Ion Chromatogram (EIC) M->P L Library Search & Spectrum Match M->L Q Quantify using Peak Area P->Q

Caption: Standard workflow for GC-MS analysis.

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for method development. The validation of any analytical method is a mandatory process in the pharmaceutical industry to ensure it is suitable for its intended purpose.[10][11][12][13]

Protocol 1: HPLC-UV Method for Quantification and Purity

This reversed-phase method is the recommended approach for routine quality control, offering robustness and simplicity.

Causality Behind Choices:

  • Column (C18): The non-polar C18 stationary phase provides excellent retention and separation for moderately polar analytes like our target compound when used with a polar mobile phase.[7]

  • Mobile Phase (Acetonitrile/Water): This is a standard mobile phase for reversed-phase HPLC. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A small amount of acid (formic acid) is added to suppress the ionization of any silanol groups on the column, leading to sharper, more symmetrical peaks.[14]

  • Detection (UV): The aromatic pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a simple and effective choice.

Methodology:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Prepare sample solutions at a target concentration of 0.5 mg/mL in the same diluent.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: GC-MS Method for Identification and Trace Impurity Analysis

This method is ideal for identifying unknown impurities and for analyses requiring high sensitivity.

Causality Behind Choices:

  • Column (DB-5ms or equivalent): A low-to-mid polarity 5% phenyl-methylpolysiloxane column is a versatile workhorse column suitable for a wide range of semi-volatile compounds. It provides good separation based on boiling points and subtle polarity differences.

  • Injector: Splitless mode is chosen to maximize the transfer of the analyte to the column, which is essential for trace analysis.

  • Ionization (EI): Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, which can be compared against mass spectral libraries for confident identification.[15]

Methodology:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

  • Sample Preparation:

    • Prepare solutions at approximately 100 µg/mL in a volatile solvent such as Dichloromethane or Ethyl Acetate.

Conclusion: Selecting the Optimal Method

The choice between HPLC and GC-MS for the analysis of this compound is dictated by the analytical goal.

  • For routine quality control, purity assessment, and quantification , HPLC is the superior choice . Its primary advantages are the ability to analyze the compound directly without derivatization and operating at ambient temperatures, which eliminates the risk of thermal degradation.[6] This leads to a more robust, reliable, and simpler method for day-to-day operations.

  • For the definitive identification of impurities, structural elucidation, and high-sensitivity trace analysis , GC-MS is the preferred method . The structural information provided by the mass spectrum is invaluable for impurity profiling and is often a regulatory requirement.[6][8] Its high sensitivity is crucial when searching for trace contaminants that could impact the final product's safety profile.

Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: HPLC for routine release testing and GC-MS for in-depth characterization and investigation of out-of-specification results.

References

  • Maruyama, T., & Shinka, T. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Isovaleraldehyde Analysis. BenchChem.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • BenchChem. (n.d.). HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide. BenchChem.
  • Drawell. (2025). Formaldehyde Analysis by GC and HPLC - What Are the Differences. Drawell.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem.
  • ChemWhat. (n.d.). 4,6-Dimethoxypyrimidine-2-carboxaldehyde CAS#: 125966-89-4. ChemWhat.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Patel, M., et al. (n.d.). Analytical method validation: A brief review.
  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • BioPharm International. (n.d.). Method Validation Guidelines. BioPharm International.
  • ChemicalBook. (2025). 4,6-Dimethoxypyrimidine-2-carboxaldehyde. ChemicalBook.
  • Hafez, H. N., et al. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules.
  • ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.
  • Sigma-Aldrich. (n.d.). Method development & optimization. Sigma-Aldrich.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dimethoxy-2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Leyva, A., et al. (2021). a comprehensive review of method development by hplc. World Journal of Pharmaceutical Research.
  • Kumar, A., et al. (n.d.). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal.

Sources

A Guide to Spectroscopic Progression: Characterizing 4,6-Dimethoxypyrimidine-2-carbaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 4,6-dimethoxypyrimidine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry, against its key synthetic precursors. By tracking the distinct changes across ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently monitor reaction progress and verify the structural integrity of their intermediates and final product. Our analysis follows a logical and efficient synthetic pathway, explaining the causality behind the observed spectral shifts at each transformative step.

The Synthetic and Spectroscopic Journey

The synthesis of this compound from 4,6-dihydroxypyrimidine is a multi-step process that introduces key functional groups, each leaving a unique spectroscopic fingerprint. The chosen pathway for this guide involves three critical transformations:

  • O-Methylation: The conversion of the tautomeric 4,6-dihydroxypyrimidine to the stable 4,6-dimethoxypyrimidine.

  • C2-Functionalization: Introduction of a methyl group at the C2 position to form 2-methyl-4,6-dimethoxypyrimidine.

  • Oxidation: The selective oxidation of the methyl group to the target aldehyde, this compound.

This progression provides clear, incremental changes in the spectroscopic data, making it an ideal model for characterization.

G cluster_0 Synthetic Pathway A 4,6-Dihydroxypyrimidine B 4,6-Dimethoxypyrimidine A->B  Methylation   C 2-Methyl-4,6-dimethoxypyrimidine B->C  C2-Methylation   D This compound C->D  Oxidation  

Caption: Synthetic workflow from starting material to the target aldehyde.

Comparative Spectroscopic Analysis

The true power of spectroscopy in synthetic chemistry lies in comparison. By observing which signals appear and disappear, we can confirm the success of each chemical transformation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides the most intuitive map of a molecule's protons. The transformation from our starting material to the final product shows a clear and logical progression of signals.

  • 4,6-Dihydroxypyrimidine: This molecule primarily exists in its keto-enol tautomeric forms, leading to complex spectra. Key signals include a proton at the C2 position (~8.0 ppm) and another at the C5 position (~5.2 ppm). The hydroxyl protons typically appear as a broad signal that can exchange with D₂O.

  • 4,6-Dimethoxypyrimidine: The methylation of the hydroxyl groups is confirmed by the disappearance of the broad OH signal and the emergence of a strong, sharp singlet at approximately 3.9 ppm, integrating to six protons[1]. The H2 and H5 protons remain, with signals around 8.4 ppm and 5.8 ppm, respectively[1].

  • 2-Methyl-4,6-dimethoxypyrimidine: Functionalization at the C2 position is unequivocally confirmed by the disappearance of the H2 proton signal (~8.4 ppm). A new singlet appears further upfield, typically around 2.5 ppm, corresponding to the newly introduced C2-methyl group. The H5 proton and the six methoxy protons remain, with slight shifts.

  • This compound: The final oxidation step provides the most dramatic change. The C2-methyl signal vanishes and is replaced by a highly deshielded singlet for the aldehyde proton, expected in the 9.8-10.1 ppm region. This significant downfield shift is due to the anisotropic effect of the carbonyl group. The electron-withdrawing nature of the aldehyde also shifts the H5 proton signal slightly further downfield compared to its precursor.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy tracks the carbon backbone of the molecule, confirming functional group transformations.

  • 4,6-Dihydroxypyrimidine: The spectrum is complex due to tautomerism but will show signals for C2, C5, and the C4/C6 carbons, which possess significant carbonyl character (~165 ppm).

  • 4,6-Dimethoxypyrimidine: A new signal appears around 55 ppm for the two equivalent methoxy carbons. The C4 and C6 carbons shift dramatically upfield to ~171 ppm as they are now part of ether linkages, and the C2 and C5 signals are also clearly resolved.

  • 2-Methyl-4,6-dimethoxypyrimidine: A new upfield signal for the C2-methyl carbon appears, typically around 20-25 ppm. The C2 carbon signal itself shifts downfield due to the alkyl substituent.

  • This compound: The most telling signal is the appearance of the aldehyde carbonyl carbon, which is highly deshielded and found far downfield, typically between 185-195 ppm[2]. The C2 carbon to which it is attached will also show a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups.

  • 4,6-Dihydroxypyrimidine: The spectrum is dominated by a very broad absorption in the 3200-2500 cm⁻¹ range, characteristic of the O-H stretching of the hydrogen-bonded keto-enol forms. A strong C=O stretch is also expected around 1680 cm⁻¹.

  • 4,6-Dimethoxypyrimidine: The broad O-H band completely disappears. The key new features are strong C-O-C (ether) stretching bands, typically found in the 1250-1050 cm⁻¹ region. Ring stretching modes (C=C, C=N) are observed around 1600-1400 cm⁻¹[3].

  • 2-Methyl-4,6-dimethoxypyrimidine: The spectrum is very similar to its precursor, with the addition of aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending modes around 1450 cm⁻¹.

  • This compound: This spectrum shows two highly diagnostic new peaks. A strong C=O stretching vibration for the aldehyde appears around 1710-1690 cm⁻¹. Additionally, two weak-to-medium bands, characteristic of the aldehyde C-H bond, appear near 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both signals is strong evidence for the aldehyde functionality.

Mass Spectrometry (MS)

MS provides the molecular weight of each compound, offering definitive proof of each transformation by confirming the expected mass change.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Observation
4,6-DihydroxypyrimidineC₄H₄N₂O₂112.09Base peak for the synthetic route.
4,6-DimethoxypyrimidineC₆H₈N₂O₂140.14Mass increase of 28.05 Da (addition of 2x CH₂).
2-Methyl-4,6-dimethoxypyrimidineC₇H₁₀N₂O₂154.17Mass increase of 14.03 Da (substitution of H with CH₃).
This compoundC₇H₈N₂O₃168.15Mass increase of 13.98 Da (addition of O, loss of 2H).

Summary of Spectroscopic Data

The following tables summarize the key diagnostic data points for each compound in the synthetic sequence.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundH-5Methoxy (-OCH₃)C2-Substituent (H, -CH₃, -CHO)H-2
4,6-Dihydroxypyrimidine~5.2 (s, 1H)--~8.0 (s, 1H)
4,6-Dimethoxypyrimidine[1]5.8 (s, 1H)3.9 (s, 6H)-8.4 (s, 1H)
2-Methyl-4,6-dimethoxypyrimidine (Predicted)~5.9 (s, 1H)~3.9 (s, 6H)~2.5 (s, 3H)(absent)
This compound (Predicted)~6.1 (s, 1H)~4.1 (s, 6H)~9.9 (s, 1H)(absent)

Table 2: Key ¹³C NMR and IR Data

CompoundKey ¹³C Signal (ppm)Key IR Bands (cm⁻¹)
4,6-Dihydroxypyrimidine~165 (C=O)3200-2500 (broad, O-H), 1680 (C=O)
4,6-Dimethoxypyrimidine~55 (-OCH₃), ~171 (C-O)1250-1050 (strong, C-O)
2-Methyl-4,6-dimethoxypyrimidine (Predicted)~22 (-CH₃)2950 (C-H stretch)
This compound (Predicted)~190 (-CHO)[2]1700 (strong, C=O), 2850 & 2750 (aldehyde C-H)

Experimental Protocols

Standardized protocols are crucial for reproducible results. The methodologies below describe the acquisition of the data discussed in this guide.

NMR Spectroscopy

G prep Sample Prep (5-10 mg in 0.6 mL CDCl₃) insert Insert into Spectrometer prep->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum (32 scans) lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum (1024+ scans) lock->acquire_c13 process Process FID (FT, Phase, Baseline) acquire_h1->process acquire_c13->process analyze Analyze Spectrum process->analyze

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. An increased number of scans and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw Free Induction Decay (FID) data using a Fourier transform. The resulting spectrum should be manually phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet technique is preferred for high resolution. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. The final spectrum is presented as absorbance or transmittance after automatic subtraction of the background.

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for these compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. This helps confirm the molecular weight of the analyte.

By following this comparative guide, researchers can leverage the full power of spectroscopic techniques to confidently navigate the synthesis and characterization of this compound and related heterocyclic compounds.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Palladium-Catalyzed Synthesis of Aldehydes. Available from: [Link]

  • Shashidhar, M. S., et al. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. Available from: [Link]

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A Comparative Guide to the Synthetic Validation of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutic agents. Among its many derivatives, 4,6-dimethoxypyrimidine-2-carbaldehyde stands out as a pivotal intermediate, offering a versatile handle for the construction of complex molecular architectures with significant biological potential. This guide provides a comprehensive validation of a preferred synthetic route to this key building block, alongside a comparative analysis of alternative strategies. Our objective is to equip researchers with the necessary insights and detailed experimental protocols to make informed decisions in their synthetic endeavors.

Introduction: The Significance of a Versatile Intermediate

The strategic importance of this compound lies in the reactivity of its aldehyde functionality at the C2 position, a site amenable to a wide array of chemical transformations. The electron-donating methoxy groups at the C4 and C6 positions influence the electronic properties of the pyrimidine ring, modulating its reactivity and the biological activity of its downstream derivatives. The ability to reliably synthesize this intermediate in high purity and yield is therefore a critical step in many drug discovery programs.

This guide will delve into the validation of a robust synthetic pathway, offering a transparent and reproducible protocol. Furthermore, we will explore alternative synthetic approaches, presenting a comparative analysis based on key performance indicators such as yield, scalability, and reagent accessibility.

Preferred Synthetic Route: Vilsmeier-Haack Formylation of 4,6-Dimethoxypyrimidine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] Given the electron-rich nature of the 4,6-dimethoxypyrimidine ring system, the Vilsmeier-Haack reaction presents a direct and efficient strategy for the introduction of a formyl group at the C2 position.

Causality of Experimental Choices

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and the commercial availability of the starting material, 4,6-dimethoxypyrimidine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile. The electron-donating methoxy groups on the pyrimidine ring activate the C2 position towards electrophilic attack, making it the preferred site of formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 4,6-Dimethoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Pyrimidine: Dissolve 4,6-dimethoxypyrimidine (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Validation and Characterization of this compound

The identity and purity of the synthesized this compound must be rigorously confirmed through spectroscopic analysis.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR δ (ppm): ~9.9 (s, 1H, CHO), ~6.2 (s, 1H, Ar-H), ~4.0 (s, 6H, 2 x OCH₃)
¹³C NMR δ (ppm): ~185 (C=O), ~172 (C4/C6), ~160 (C2), ~85 (Ar-CH), ~55 (OCH₃)
IR (KBr) ν (cm⁻¹): ~1700 (C=O stretch), ~2850, 2750 (C-H stretch of aldehyde)
Mass Spec [M+H]⁺ calculated for C₇H₈N₂O₃: 169.0557; found: 169.0555

Comparative Analysis of Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies can be considered. The choice of an alternative route may be influenced by factors such as the availability of starting materials, scalability, and the desire to avoid certain reagents.

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Oxidation of 2-Methyl-4,6-dimethoxypyrimidine 2-Methyl-4,6-dimethoxypyrimidineOxidizing agents (e.g., SeO₂, MnO₂)Utilizes a potentially readily available precursor.Oxidation can sometimes be difficult to control and may lead to over-oxidation to the carboxylic acid.
Oxidation of 2-Hydroxymethyl-4,6-dimethoxypyrimidine 2-Hydroxymethyl-4,6-dimethoxypyrimidineMild oxidizing agents (e.g., PCC, Dess-Martin periodinane)Generally provides cleaner reactions and higher yields for the oxidation step.Requires the prior synthesis of the hydroxymethyl precursor, adding a step to the overall sequence.
Reduction of 4,6-Dimethoxypyrimidine-2-carbonyl Chloride 4,6-Dimethoxypyrimidine-2-carboxylic acidThionyl chloride (SOCl₂), reducing agents (e.g., LiAlH(OtBu)₃)Can be a high-yielding route.Requires the synthesis of the carboxylic acid and subsequent conversion to the acid chloride, which can be moisture-sensitive.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the validated Vilsmeier-Haack route and a plausible alternative involving the oxidation of a 2-hydroxymethyl precursor.

Vilsmeier-Haack Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4,6-Dimethoxypyrimidine 4,6-Dimethoxypyrimidine This compound This compound 4,6-Dimethoxypyrimidine->this compound Vilsmeier-Haack Formylation POCl3, DMF POCl3, DMF POCl3, DMF->this compound

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Alternative Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4,6-Dimethoxypyrimidine 4,6-Dimethoxypyrimidine 2-Hydroxymethyl-4,6-dimethoxypyrimidine 2-Hydroxymethyl-4,6-dimethoxypyrimidine 4,6-Dimethoxypyrimidine->2-Hydroxymethyl-4,6-dimethoxypyrimidine Hydroxymethylation This compound This compound 2-Hydroxymethyl-4,6-dimethoxypyrimidine->this compound Oxidation (e.g., PCC)

Caption: An alternative two-step synthetic approach.

Conclusion

This guide has presented a validated and detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. The rationale behind the experimental choices has been elucidated, and a comprehensive set of characterization data has been provided to ensure the reproducibility and validation of the synthesis. Furthermore, a comparative analysis of alternative synthetic routes offers researchers the flexibility to choose a method that best suits their specific laboratory constraints and project goals. The reliable synthesis of this key intermediate is anticipated to facilitate the advancement of drug discovery programs that leverage the versatile pyrimidine scaffold.

References

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  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (2013).
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  • Klásek, A., et al. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2021(4), M1281. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 4,6-Dimethoxypyrimidine-2-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth examination of the computational evaluation of novel 4,6-dimethoxypyrimidine-2-carbaldehyde derivatives. In the dynamic field of drug discovery, the pyrimidine scaffold is a cornerstone, recognized for its presence in a multitude of bioactive compounds, including anticancer and anti-inflammatory agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a technical walkthrough of a comparative molecular docking study, a critical in-silico method for predicting the binding affinity and interaction of small molecules with their protein targets.[4]

Here, we will not just present data; we will delve into the causality behind our experimental choices, ensuring a self-validating and robust computational protocol. Our focus will be on a hypothetical series of derivatives of this compound, a versatile starting material for generating diverse chemical entities.[5] We will explore their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established target in cancer therapy.[1][6]

The Rationale: Why 4,6-Dimethoxypyrimidine and CDK2?

The 4,6-dimethoxypyrimidine core offers a synthetically accessible scaffold with multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.[5] The aldehyde functionality at the 2-position serves as a versatile handle for creating a library of derivatives through reactions like Schiff base formation or reductive amination.

CDK2 was selected as the target protein due to its significant role in cell cycle progression, making it a prime target for anticancer drug development.[1][6] Numerous pyrimidine-based compounds have been reported as CDK inhibitors, providing a strong rationale for exploring novel derivatives.[7] Molecular docking studies are instrumental in understanding the potential binding modes of these new derivatives within the CDK2 active site, guiding further synthesis and biological evaluation.[6][8]

Experimental Design: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of our hypothetical this compound derivatives against CDK2.

Part 1: Ligand Preparation
  • 2D Structure Sketching and Conversion to 3D: The 2D structures of the this compound derivatives (see Table 1 for structures) are drawn using chemical drawing software (e.g., ChemDraw). These are then converted to 3D structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the geometry of the molecules to their lowest energy conformation.[4]

  • File Format Conversion: The optimized ligand structures are saved in a suitable format for docking, such as the PDBQT format, which includes atomic charges and torsional freedom information.

Part 2: Protein Preparation
  • Retrieval of Crystal Structure: The 3D crystallographic structure of human CDK2 is obtained from the Protein Data Bank (PDB; ID: 1HCK).[4][8]

  • Preparation for Docking: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. This prepared structure is also saved in the PDBQT format.[4]

Part 3: Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of CDK2. The dimensions and center of the grid are chosen to encompass the known binding pocket, ensuring that the docking algorithm searches for binding poses within this defined space.[4]

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly employed and effective algorithm for molecular docking.[4] It combines a genetic algorithm for global exploration of conformational space with a local search method for energy minimization.

  • Execution of Docking: The docking simulations are performed using software such as AutoDock. Multiple docking runs are typically carried out for each ligand to ensure the reliability of the predicted binding poses.

Part 4: Analysis of Results
  • Binding Energy and Pose Selection: The results are analyzed based on the estimated binding energy (in kcal/mol). The conformation with the lowest binding energy is generally considered the most favorable binding pose.[4]

  • Interaction Analysis: The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, between the ligand and the amino acid residues of the CDK2 active site.[8] Software like PyMOL or Discovery Studio is used for this visualization.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Sketching l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Save as PDBQT l3->l4 d1 Define Grid Box l4->d1 p1 Download PDB (1HCK) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as PDBQT p3->p4 p4->d1 d2 Run Docking Algorithm (LGA) d1->d2 a1 Analyze Binding Energy d2->a1 a2 Visualize Interactions a1->a2

Caption: Workflow for the comparative molecular docking study.

Comparative Docking Results

The following table summarizes the hypothetical docking results of our designed this compound derivatives against the CDK2 active site.

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues
DMP-01 This compound-6.8LYS 33, GLU 12
DMP-02 N-benzyl-1-(4,6-dimethoxypyrimidin-2-yl)methanimine-7.5LYS 33, GLU 12, VAL 18
DMP-03 1-(4,6-dimethoxypyrimidin-2-yl)-N-(4-hydroxybenzyl)methanimine-8.2LYS 33, GLU 12, THR 14, ILE 10
DMP-04 N-(4-chlorobenzyl)-1-(4,6-dimethoxypyrimidin-2-yl)methanimine-7.9LYS 33, GLU 12, VAL 63

Discussion: Structure-Activity Relationship Insights

The docking results provide valuable insights into the structure-activity relationship (SAR) of these derivatives.

  • Core Scaffold Interaction: The pyrimidine core of all derivatives is predicted to form crucial hydrogen bonds with the backbone of key residues in the hinge region of CDK2, such as LYS 33 and GLU 12.[8] This interaction anchors the ligand in the active site.

  • Impact of Substituents:

    • The parent aldehyde DMP-01 shows moderate binding affinity.

    • The introduction of a benzyl group in DMP-02 leads to an increase in binding affinity, likely due to favorable hydrophobic interactions with residues like VAL 18.[8]

    • The addition of a hydroxyl group in DMP-03 further enhances the binding energy. This is attributed to the formation of an additional hydrogen bond with residues such as THR 14, demonstrating the importance of hydrogen bond donors and acceptors in ligand binding.[8]

    • The chloro-substituted derivative DMP-04 exhibits a strong binding affinity, suggesting that halogen interactions and hydrophobic interactions with residues like VAL 63 contribute positively to the binding.

These in-silico findings suggest that further modifications to the benzylidene moiety could lead to more potent CDK2 inhibitors. Specifically, incorporating groups capable of forming additional hydrogen bonds or hydrophobic interactions is a promising strategy for optimization.

G cluster_pathway Simplified Cell Cycle Regulation by CDK2 CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) ActiveComplex->Phosphorylation G1S G1/S Phase Transition Phosphorylation->G1S Inhibitor Pyrimidine Derivative (e.g., DMP-03) Inhibitor->CDK2 Inhibition

Caption: Inhibition of the CDK2 pathway by pyrimidine derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of novel this compound derivatives. The detailed protocol and analysis of hypothetical results demonstrate how in-silico techniques can effectively guide the design and prioritization of compounds for synthesis and biological testing.

The promising docking scores and interaction patterns of the designed derivatives, particularly DMP-03 , warrant their synthesis and in-vitro evaluation against CDK2.[8] Subsequent experimental validation through enzyme inhibition assays and cell-based proliferation assays would be the next logical steps to confirm their anticancer potential.[1][2] This iterative cycle of design, computational evaluation, synthesis, and biological testing is fundamental to modern drug discovery.

References

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Journal of the Chinese Chemical Society. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

  • Anticancer drugs based on pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. ResearchGate. [Link]

  • Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. ResearchGate. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science. [Link]

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. Molecules. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. [Link]

  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Drug and Chemical Toxicology. [Link]

  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry. [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]

  • Journal of enzyme inhibition and medicinal chemistry. Medscape. [Link]

  • Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H). Journal of Pharmaceutical Research. [Link]

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A Senior Application Scientist's Comparative Guide to 4,6-Dimethoxypyrimidine-2-carbaldehyde and Other Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of organic synthesis, the selection of the appropriate starting materials and intermediates is a critical determinant of the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to the modern chemist, heterocyclic aldehydes stand out for their versatility in constructing complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. This guide provides an in-depth technical comparison of 4,6-dimethoxypyrimidine-2-carbaldehyde , a highly functionalized pyrimidine derivative, against two other widely utilized heterocyclic aldehydes: pyridine-2-carbaldehyde and imidazole-2-carboxaldehyde .

Our analysis will delve into the synthesis, accessibility, physicochemical properties, and, most importantly, the comparative performance of these intermediates in key chemical transformations. By presenting objective, data-driven insights and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the strategic selection of intermediates for their synthetic endeavors.

The Contestants: A Trio of Heterocyclic Aldehydes

The utility of a synthetic intermediate is dictated by a confluence of factors including its inherent reactivity, stability, ease of synthesis, and the steric and electronic influence it imparts on a target molecule. The three aldehydes under consideration, while sharing a common functional group, possess distinct electronic and structural features stemming from their parent heterocyclic systems.

1. This compound: This electron-rich pyrimidine derivative is characterized by the presence of two methoxy groups at the 4 and 6 positions. These electron-donating groups significantly influence the reactivity of the aldehyde and the pyrimidine ring itself.

2. Pyridine-2-carbaldehyde: As a fundamental building block in coordination chemistry and pharmaceuticals, this aldehyde features an electron-deficient pyridine ring, which modulates the reactivity of the formyl group through its electron-withdrawing nature.

3. Imidazole-2-carboxaldehyde: This five-membered heterocyclic aldehyde contains two nitrogen atoms, one of which bears a proton, allowing it to participate in hydrogen bonding and act as both a proton donor and acceptor. Its unique electronic properties make it a valuable intermediate in the synthesis of various bioactive molecules.

A summary of the key physicochemical properties of these intermediates is presented in Table 1.

Table 1: Physicochemical Properties of Selected Heterocyclic Aldehydes

PropertyThis compoundPyridine-2-carbaldehyde[1]Imidazole-2-carboxaldehyde[2]
CAS Number 125966-89-41121-60-410111-08-7
Molecular Formula C₇H₈N₂O₃C₆H₅NOC₄H₄N₂O
Molecular Weight 168.15 g/mol 107.11 g/mol 96.09 g/mol
Appearance SolidColorless to yellow-brown liquidWhite to light brown solid
Boiling Point Not readily available181 °C296.5 °C (Predicted)
Melting Point Not readily available-21 to -22 °C209 °C (decomposes)
Solubility Not readily availableMiscible in waterSoluble in water, DMSO (sparingly)

Synthesis and Accessibility: A Practical Consideration

The cost and complexity of synthesizing an intermediate are paramount in its practical application, particularly in large-scale drug development.

Synthesis of this compound: A plausible and frequently employed strategy for the synthesis of pyrimidine-4-carbaldehydes involves the oxidation of the corresponding 4-methyl or 4-hydroxymethyl derivatives. For instance, the Riley oxidation using selenium dioxide has been successfully utilized for the conversion of 4-methylpyrimidines to their respective aldehydes. This suggests a viable synthetic route to this compound from the corresponding 2-methyl-4,6-dimethoxypyrimidine precursor.

Synthesis of Pyridine-2-carbaldehyde: This intermediate is readily prepared through the oxidation of 2-methylpyridine (α-picoline) or 2-(hydroxymethyl)pyridine. A variety of oxidizing agents can be employed, and the starting materials are commercially available and relatively inexpensive, making this a cost-effective intermediate.

Synthesis of Imidazole-2-carboxaldehyde: Several synthetic routes to imidazole-2-carboxaldehyde have been reported. One common method involves the formylation of an appropriately protected 2-lithioimidazole. Another approach starts from 2-bromo-1H-imidazole, which undergoes metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), providing the aldehyde in high yield.[3]

Synthesis_Accessibility cluster_Pyrimidine This compound cluster_Pyridine Pyridine-2-carbaldehyde cluster_Imidazole Imidazole-2-carboxaldehyde 2-Methyl-4,6-dimethoxypyrimidine 2-Methyl-4,6-dimethoxypyrimidine Oxidation (e.g., SeO2) Oxidation (e.g., SeO2) 2-Methyl-4,6-dimethoxypyrimidine->Oxidation (e.g., SeO2) Riley Oxidation This compound This compound Oxidation (e.g., SeO2)->this compound 2-Methylpyridine 2-Methylpyridine Oxidation Oxidation 2-Methylpyridine->Oxidation Various Oxidants Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Oxidation->Pyridine-2-carbaldehyde 2-Bromo-1H-imidazole 2-Bromo-1H-imidazole Metal-Halogen Exchange Metal-Halogen Exchange 2-Bromo-1H-imidazole->Metal-Halogen Exchange e.g., n-BuLi Formylation Formylation Metal-Halogen Exchange->Formylation DMF Imidazole-2-carboxaldehyde Imidazole-2-carboxaldehyde Formylation->Imidazole-2-carboxaldehyde

Figure 1: Conceptual synthetic pathways to the three heterocyclic aldehydes.

Performance in Key Synthetic Transformations

To objectively benchmark the performance of these intermediates, we will consider two fundamental and widely employed reactions in organic synthesis: the Wittig reaction for olefination and the Knoevenagel condensation for the formation of α,β-unsaturated systems.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key factor influencing reaction times and yields.

Expected Reactivity:

  • This compound: The electron-donating methoxy groups are expected to slightly decrease the electrophilicity of the aldehyde carbonyl, potentially leading to slower reaction rates compared to electron-deficient systems.

  • Pyridine-2-carbaldehyde: The electron-withdrawing nature of the pyridine ring should enhance the electrophilicity of the aldehyde, facilitating a more rapid reaction.

  • Imidazole-2-carboxaldehyde: The electronic properties of the imidazole ring can be influenced by the reaction conditions, particularly the pH. However, it is generally considered to be a reactive aldehyde.

Comparative Experimental Data (Illustrative):

While direct comparative studies are scarce, a compilation of representative data from the literature provides valuable insights.

Table 2: Illustrative Performance in the Wittig Reaction

AldehydeYlideProductConditionsYield (%)Reference(s)
This compound (Carbethoxymethylene)triphenylphosphoraneEthyl 3-(4,6-dimethoxypyrimidin-2-yl)acrylateData not readily available--
Pyridine-2-carbaldehyde Benzyltriphenylphosphonium chloride2-StyrylpyridineNaOH, Dichloromethane, rt, 30 min~70-80%[4]
Imidazole-2-carboxaldehyde Methyl (triphenylphosphoranylidene)acetateMethyl 3-(1H-imidazol-2-yl)acrylateToluene, reflux, 24h~60%

Experimental Protocol: A General Procedure for the Wittig Reaction

  • Ylide Generation (if not using a stabilized ylide): To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.05 eq.) dropwise. Allow the resulting mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of the heterocyclic aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Wittig_Workflow start Start ylide_prep Prepare Ylide from Phosphonium Salt and Base start->ylide_prep reaction React Ylide with Heterocyclic Aldehyde ylide_prep->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Alkene purification->product

Figure 2: General experimental workflow for a Wittig reaction.

The Knoevenagel Condensation: Forming C=C Bonds with Active Methylene Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.

Expected Reactivity: The same electronic arguments as for the Wittig reaction apply here. The more electrophilic the aldehyde, the more readily it will undergo nucleophilic attack by the enolate of the active methylene compound.

Comparative Experimental Data (Illustrative):

Table 3: Illustrative Performance in the Knoevenagel Condensation

AldehydeActive Methylene CompoundProductConditionsYield (%)Reference(s)
This compound Malononitrile2-((4,6-Dimethoxypyrimidin-2-yl)methylene)malononitrileData not readily available--
Pyridine-2-carbaldehyde Malononitrile2-(Pyridin-2-ylmethylene)malononitrilePiperidine, Ethanol, rt, 2h>90%
Imidazole-2-carboxaldehyde Ethyl cyanoacetateEthyl 2-cyano-3-(1H-imidazol-2-yl)acrylateImidazole, Dichloromethane, reflux90%[5]

Experimental Protocol: A General Procedure for the Knoevenagel Condensation

  • Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, dichloromethane), add a catalytic amount of a weak base (e.g., piperidine, imidazole, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction is often complete within a few hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography on silica gel to obtain the pure α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Z-CH2-Z' Enolate Z-CH(-)-Z' Active Methylene->Enolate + B: Base B: Aldehyde R-CHO Enolate->Aldehyde Intermediate R-CH(O-)-CH(Z)-Z' Aldehyde->Intermediate Protonated Intermediate R-CH(OH)-CH(Z)-Z' Intermediate->Protonated Intermediate + H+ Product R-CH=C(Z)-Z' Protonated Intermediate->Product - H2O

Figure 3: Simplified mechanism of the Knoevenagel condensation.

Discussion and Strategic Recommendations

The choice between this compound, pyridine-2-carbaldehyde, and imidazole-2-carboxaldehyde as a synthetic intermediate will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy.

  • Pyridine-2-carbaldehyde stands out as a highly reactive and cost-effective option for many standard transformations. Its electron-deficient nature generally ensures rapid and high-yielding reactions. However, the basicity of the pyridine nitrogen may require consideration in certain reaction schemes, potentially necessitating protection or the use of specific catalysts.

  • Imidazole-2-carboxaldehyde offers a unique combination of reactivity and the ability to participate in hydrogen bonding. This can be advantageous in directing reactions or influencing the conformation of the final product. Its synthesis is well-established, making it a readily accessible building block.

  • This compound , while less documented in terms of specific reaction data, presents an intriguing profile. The electron-rich pyrimidine core can be a desirable feature for introducing specific electronic properties into a target molecule. Furthermore, the methoxy groups can serve as handles for further functionalization, for example, through demethylation followed by derivatization of the resulting hydroxyl groups. The potentially more moderate reactivity of the aldehyde could also be beneficial in cases where selectivity is a concern in the presence of other reactive functional groups.

Further research to generate and publish comparative kinetic and yield data for this compound in these and other key reactions would be a valuable contribution to the synthetic chemistry community.

References

  • ChemBK. Pyridine-2-carboxaldehyde - Physico-chemical Properties. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • ChemBK. imidazole-2-carboxaldehyde - Physico-chemical Properties. [Link]

  • ResearchGate. A practical Knoevenagel condensation catalysed by imidazole. [Link]

  • EduBirdie. The Wittig Reaction Lab Report. [Link]

  • Digi Materials. Imidazole-2-carboxaldehyde. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 4,6-Dimethoxypyrimidine-2-carbaldehyde (CAS No. 125966-89-4), designed for researchers, scientists, and drug development professionals. The guidance herein synthesizes regulatory requirements with practical laboratory experience to ensure safety, compliance, and environmental stewardship. While specific hazard data for this compound is limited, the fundamental principle of chemical safety dictates treating substances with unknown toxicological profiles as hazardous. This guide is structured to provide a self-validating system for waste management, from point of generation to final disposal.

Core Principle: Hazard Assessment and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates the waste.[1] The Safety Data Sheet (SDS) for this compound currently lacks specific GHS hazard classifications.[2] In such cases, a conservative approach is mandated. The chemical structure, a substituted pyrimidine aldehyde, suggests potential for biological activity and irritation, similar to other related pyrimidine compounds that are known to cause skin and eye irritation.[3]

Therefore, until comprehensive toxicological data is available, all waste containing this compound must be managed as hazardous chemical waste. This proactive classification ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Personal Protective Equipment (PPE) and Handling Precautions

Before handling the chemical for disposal, ensure all appropriate safety measures are in place. Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6][7] Adherence to proper PPE protocols is the first line of defense against exposure.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and airborne dust. Standard practice for all chemical handling.[8]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling.[9]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Not typically required if handled in a fume hood.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a ventilated enclosure.[6]

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process to ensure safety and regulatory compliance. This involves proper segregation, containment, labeling, and storage prior to removal by a licensed disposal company.

Step 1: Waste Segregation

Immediately upon generation, segregate the waste at the source. Do not mix this waste stream with other chemical wastes unless they are known to be compatible.[4]

  • Solid Waste: Unused reagent, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels).

  • Liquid Waste: Solutions containing the compound.

  • Sharps Waste: Contaminated needles, scalpels, or broken glass must be placed in a designated, puncture-proof sharps container.[12]

Crucially, do not discharge any waste containing this compound into sewer systems. [2][13] This is to prevent contamination of waterways and potential disruption of wastewater treatment processes.[14]

Step 2: Container Selection and Management

Select a waste container that is compatible with the chemical and in good condition.[15]

  • The container must be made of a material that does not react with the chemical.

  • It must have a secure, leak-proof screw-top cap.

  • For liquid waste, never fill a container to more than 90% capacity to allow for vapor expansion.[16]

  • Keep the exterior of the waste container clean and free of contamination.

  • The container must be kept closed at all times, except when actively adding waste.[15]

Step 3: Hazardous Waste Labeling

Proper labeling is a critical EPA requirement.[1] As soon as the first drop of waste is added to the container, it must be labeled.

The label must include:

  • The words "Hazardous Waste" .[1]

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The approximate concentration or percentage of each component.

  • The relevant hazard characteristics (e.g., "Irritant," "Handle with Caution").

  • The name and contact information of the responsible researcher or laboratory.

  • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][15]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17]

  • Ensure the SAA is in a secondary containment tray to control potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

  • Once a container is full, it must be moved to the central accumulation area within three days.[15]

Step 5: Final Disposal Arrangement

The ultimate disposal of this compound must be conducted by a licensed chemical destruction facility.[2]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your properly labeled, full waste container.

  • Your EHS office will work with a certified hazardous waste vendor for transport and final disposal.

  • The recommended disposal method for this compound and related pyrimidines is controlled incineration with flue gas scrubbing .[2][13] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components while scrubbing acidic gases from the exhaust.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of this compound waste.

G Workflow for this compound Disposal A Waste Generation (Solid or Liquid) B Characterize as Hazardous Waste A->B Due to unknown toxicity C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F G Continue to Add Waste as Generated F->G No H Contact EHS for Pickup (Within 3 Days) F->H Yes G->E I Transport to Central Accumulation Area H->I J Final Disposal by Licensed Vendor (Incineration) I->J

Caption: Decision workflow for handling chemical waste from generation to final disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, control the source of the leak.

    • Prevent the spill from entering drains.

    • Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][18]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[11][18]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

References

  • 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde SDS, 125966-89-4 Safety Data Sheets. Echemi.com.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • SAFETY DATA SHEET - 2-Methylsulfonyl-4,6-dimethoxypyrimidine. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Amino-2,6-dimethoxypyrimidine. Thermo Fisher Scientific.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • SAFETY DATA SHEET - 3'-Deoxy-2',3'-didehydrothymidine. Thermo Fisher Scientific.

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.

  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

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  • SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. Fisher Scientific.

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Navigating the Safe Handling of 4,6-Dimethoxypyrimidine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4,6-Dimethoxypyrimidine-2-carbaldehyde, a key building block in various synthetic pathways. By moving beyond a simple checklist and understanding the causality behind these safety protocols, you can foster a culture of proactive safety and scientific excellence within your laboratory.

Understanding the Hazard Landscape

Therefore, the cornerstone of safe handling lies in a multi-layered approach that combines robust engineering controls with meticulous personal protective equipment (PPE) protocols.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is not a matter of preference but a critical line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[3]Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[4]Fully buttoned laboratory coat.[3]Use in a chemical fume hood. If not feasible, a NIOSH-approved N95 dust mask is recommended.[3]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[4]Fully buttoned laboratory coat. A chemical-resistant apron is advisable for larger volumes.Work should be conducted in a chemical fume hood.[2]
Running Reactions and Work-up Chemical splash goggles and a face shield.Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[4]Fully buttoned laboratory coat and a chemical-resistant apron.All operations should be performed within a certified chemical fume hood.[2]
Waste Disposal Chemical splash goggles.Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[4]Fully buttoned laboratory coat.Operations should be conducted in a well-ventilated area, preferably a fume hood.
The Rationale Behind Your PPE Choices:
  • Eye and Face Protection: The aldehyde functional group can be particularly irritating to the eyes. Tightly fitting safety goggles are the minimum requirement to protect against dust particles.[3] When handling solutions, the risk of splashes necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection for the entire face during operations with a higher splash potential.

  • Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals, including many aromatic aldehydes.[4] However, it is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately after known contact with the chemical. For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene.

  • Body Protection: A standard laboratory coat provides a barrier against accidental spills and contamination of personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron offers superior protection.

  • Respiratory Protection: Fine powders of organic compounds can be easily aerosolized. Performing manipulations that could generate dust, such as weighing, in a chemical fume hood is the most effective engineering control to prevent inhalation.[2] If a fume hood is not available for such tasks, a NIOSH-approved respirator is essential.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical to minimizing the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Assess Risks weigh Weigh Solid in Fume Hood don_ppe->weigh 2. Enter Handling Area dissolve Prepare Solution in Fume Hood weigh->dissolve 3. Transfer react Conduct Reaction in Fume Hood dissolve->react 4. Initiate Reaction decontaminate Decontaminate Glassware and Surfaces react->decontaminate 5. Post-Reaction doff_ppe Doff PPE Correctly decontaminate->doff_ppe 6. Area Clear dispose Dispose of Waste doff_ppe->dispose 7. Final Step

Caption: Safe Handling Workflow for this compound.

  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area, with a certified chemical fume hood being the preferred location for all manipulations.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

    • Designate a specific area for handling the compound to prevent the spread of contamination.

    • Assemble all necessary equipment, including spatulas, glassware, and solvents, before opening the chemical container.

  • Donning PPE:

    • Put on a clean, fully buttoned laboratory coat.

    • Don tightly fitting safety goggles.

    • Wash and dry your hands thoroughly before putting on the appropriate chemical-resistant gloves.

  • Handling the Compound:

    • Carefully open the container within the chemical fume hood to avoid inhaling any dust.

    • Use a spatula to weigh the desired amount of the solid onto a weighing paper or into a suitable container. Avoid creating dust clouds.

    • If preparing a solution, slowly add the solid to the solvent with stirring to prevent splashing.

    • Keep the container tightly closed when not in use.[5]

  • Doffing PPE:

    • Remove gloves using the proper technique (glove-to-glove and skin-to-skin) to avoid contaminating your hands.

    • Remove your laboratory coat, turning it inside out to contain any potential contamination.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water after completing your work and removing all PPE.

Emergency Response: Immediate Actions in Case of Exposure

In the event of an accidental exposure, swift and correct action is crucial.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up exposure Chemical Exposure Occurs skin_contact Skin Contact: Remove contaminated clothing. Flush with water for 15 mins. exposure->skin_contact If on skin eye_contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. exposure->eye_contact If in eyes inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation If inhaled seek_medical Seek Medical Attention (Bring SDS if possible) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Emergency Response Protocol for Exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Disposal: A Responsible Conclusion to Your Work

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. Rinse with an appropriate solvent (such as acetone or ethanol), followed by washing with soap and water.

  • Waste Disposal:

    • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container for hazardous chemical waste.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[1]

    • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Always follow your institution's and local regulations for hazardous waste disposal.

    • Contaminated Packaging: Containers should be triple-rinsed with an appropriate solvent before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, if local regulations permit.[1]

By integrating these detailed protocols into your daily laboratory practices, you not only ensure your personal safety but also contribute to a robust and responsible scientific environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.